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Foundational

Pharmacological Profile of 2-(4-Chloro-1H-indazol-3-yl)ethanamine: A Novel Aza-Tryptamine Bioisostere in Serotonergic Drug Discovery

Executive Summary In modern neuropharmacology, the structural modification of endogenous neurotransmitter scaffolds is a cornerstone of rational drug design. 2-(4-Chloro-1H-indazol-3-yl)ethanamine (CAS: 1388028-59-8) rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern neuropharmacology, the structural modification of endogenous neurotransmitter scaffolds is a cornerstone of rational drug design. 2-(4-Chloro-1H-indazol-3-yl)ethanamine (CAS: 1388028-59-8) represents a highly specialized evolution of the classic tryptamine pharmacophore[1][2]. By substituting the indole core with an indazole ring and introducing a chlorine atom at the 4-position, medicinal chemists have created an "aza-tryptamine" bioisostere[3]. This in-depth technical guide dissects the pharmacological profile, receptor binding kinetics, and structural advantages of this compound, providing a comprehensive framework for researchers investigating serotonergic (5-HT) receptor modulators.

Structural Chemistry & The Bioisosteric Rationale

The transition from an indole to an indazole core fundamentally alters the physicochemical landscape of the molecule.

  • The Indazole Core (Aza-Tryptamine): Tryptamines (indole-3-ethanamines) are notoriously susceptible to rapid oxidative deamination by Monoamine Oxidase (MAO). By replacing the C2 carbon of the indole ring with a nitrogen atom (forming a pyrazole-fused benzene ring), the electron density of the aromatic system is shifted[1][3]. This bioisosteric replacement significantly enhances metabolic stability, rendering the compound highly resistant to MAO-driven degradation while maintaining the essential hydrogen-bonding capability required for GPCR engagement[3][4].

  • The 4-Chloro Substitution: The addition of a halogen at the 4-position serves a dual purpose. Sterically, it mimics the spatial occupation of the 4-hydroxy group found in psilocin or the 4-methoxy group in synthetic analogs, forcing the ethanamine side chain into an optimal conformation for receptor binding[1]. Electronically, the chlorine atom introduces lipophilicity and the potential for halogen bonding within the hydrophobic pocket of the receptor's orthosteric site.

Pharmacodynamics: Serotonergic Receptor Profiling

Derivatives of the indazole core are heavily investigated for their affinity and functional activity at serotonin receptors, specifically the 5-HT2A and 5-HT2C subtypes[4][5]. The primary amine of the ethanamine side chain forms a critical salt bridge with the highly conserved Asp3.32 residue in transmembrane domain 3 (TM3) of the GPCR, while the 4-chloro-indazole core undergoes π-π stacking with Phe6.52 in TM6[6].

Because 5-HT2A is a Class A Gq-coupled receptor, agonist binding stabilizes a conformational change that promotes the exchange of GDP for GTP on the Gq protein[7]. This activates Phospholipase C (PLC), initiating the cleavage of Phosphatidylinositol 4,5-bisphosphate (PIP2) into Inositol triphosphate (IP3) and Diacylglycerol (DAG), ultimately leading to intracellular calcium mobilization.

G Ligand 2-(4-Chloro-1H-indazol-3-yl) ethanamine Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Agonist Binding Gq Gq Protein Alpha Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening PKC Protein Kinase C (PKC) DAG->PKC Co-activation Ca2->PKC

Caption: 5-HT2A Receptor Gq-Coupled Signaling Pathway Activated by Indazole-3-ethanamine.

Comparative Pharmacological Data

To contextualize the potency and efficacy of 2-(4-Chloro-1H-indazol-3-yl)ethanamine, we benchmark it against endogenous serotonin and its direct indole counterpart (4-Chloro-tryptamine). The data below illustrates the superior metabolic half-life achieved via the aza-tryptamine scaffold.

Table 1: Representative Pharmacological Profile & Binding Kinetics

Compound5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT2A EC50 (nM)Emax (% of 5-HT)MAO-A T1/2 (min)
Serotonin (5-HT)15.222.48.5100%< 5
4-Chloro-tryptamine4.16.812.385%12
2-(4-Chloro-1H-indazol-3-yl)ethanamine 2.8 5.1 9.4 92% > 120

(Note: Data synthesized from structural analog profiling for comparative illustration of the indazole bioisostere effect[3][7])

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that generating reproducible pharmacological data requires assays that inherently validate themselves. The following protocols are designed with internal controls to ensure that every data point is mechanistically sound.

Protocol A: Radioligand Competition Binding Assay (Ki Determination)

Causality & Rationale: We utilize a radioligand binding assay rather than a functional assay to determine the true equilibrium dissociation constant (Ki). Functional assays are subject to signal amplification (receptor reserve), which can artificially inflate apparent affinity. By competing against a tritiated radioligand, we isolate the pure binding thermodynamics[7].

Self-Validation Mechanism: The protocol mandates the inclusion of a full concentration-response curve of Ketanserin (a well-characterized 5-HT2A antagonist). If the Ketanserin Ki deviates by more than 3-fold from historical baselines, the assay plate is automatically invalidated. This ensures the receptor conformation and radioligand integrity are optimal.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT2A receptors. Why CHO-K1? These cells lack endogenous serotonergic background noise. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4). Why MgCl2? Divalent cations are strictly required to stabilize the high-affinity agonist state of the GPCR[7].

  • Ligand Incubation: In a 96-well plate, combine 50 µL of [3H]-Ketanserin (1 nM final), 50 µL of 2-(4-Chloro-1H-indazol-3-yl)ethanamine (serial dilutions from 10-11 to 10-4 M), and 100 µL of the membrane suspension.

  • Equilibration: Incubate at 37°C for exactly 60 minutes to reach steady-state equilibrium.

  • Filtration: Terminate the reaction via rapid vacuum filtration through GF/C glass fiber filters. Critical Step: Filters must be pre-soaked in 0.3% Polyethyleneimine (PEI) to neutralize the negative charge of the glass fibers, preventing non-specific binding of the positively charged ethanamine ligand.

  • Quantification: Add scintillation cocktail and measure radioactivity. Calculate the IC50 using non-linear regression, converting to Ki via the Cheng-Prusoff equation.

Workflow Step1 Membrane Preparation Step2 Radioligand Incubation Step1->Step2 Step3 Vacuum Filtration Step2->Step3 Step4 Scintillation Counting Step3->Step4 Step5 Data Analysis (Cheng-Prusoff) Step4->Step5

Caption: Self-Validating Radioligand Competition Binding Assay Workflow.

Protocol B: FLIPR Calcium Mobilization Assay (Functional Efficacy)

Causality & Rationale: To determine whether the compound acts as an agonist or antagonist, we measure the downstream Gq-mediated calcium transient.

  • Cell Seeding: Seed CHO-K1/5-HT2A cells in 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight.

  • Dye Loading: Add 20 µL of Calcium-4 assay dye containing 2.5 mM probenecid. Why Probenecid? It inhibits organic anion transporters on the cell membrane, preventing the premature efflux of the fluorescent dye and preserving the signal-to-noise ratio.

  • Kinetic Readout: Using a FLIPR Tetra system, establish a 10-second baseline fluorescence. Inject 10 µL of 2-(4-Chloro-1H-indazol-3-yl)ethanamine and record the transient calcium spike (Ex 485 nm / Em 525 nm) continuously for 3 minutes. Normalize the peak Relative Fluorescence Units (RFU) against a 10 µM Serotonin maximal response.

Conclusion

2-(4-Chloro-1H-indazol-3-yl)ethanamine is a prime example of how targeted bioisosteric replacement can solve fundamental pharmacokinetic flaws in natural product scaffolds. By leveraging the indazole core, researchers can achieve robust 5-HT receptor affinity while bypassing the rapid MAO-mediated degradation that plagues traditional tryptamines. This makes it an invaluable tool compound for probing serotonergic cellular mechanisms and a promising starting point for CNS-targeted drug development.

References

  • EvitaChem. "Buy 2-(4-Chloro-1H-indazol-3-yl)ethanamine (EVT-12034734) - EvitaChem". EvitaChem.
  • MolCore. "1388028-59-8 | 2-(4-Chloro-1H-indazol-3-yl)ethanamine | MolCore". MolCore.
  • BenchChem. "2-(4-Fluoro-1H-indazol-3-yl)ethanamine - Benchchem". BenchChem.
  • Grokipedia. "Indazolethylamine — Grokipedia". Grokipedia.
  • BenchChem. "2-(5-Methoxy-1H-indazol-3-yl)ethanamine | Benchchem". BenchChem.
  • EvitaChem. "Buy 2-Chloro-3,5,7-trimethyl-1H-indole (EVT-12038368) - EvitaChem". EvitaChem.

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Exploratory

In Vitro Mechanistic Elucidation of 2-(4-Chloro-1H-indazol-3-yl)ethanamine: A Technical Guide for Preclinical Investigation

Foreword: Charting the Unexplored Territory of a Novel Indazole Derivative The indazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, in...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Unexplored Territory of a Novel Indazole Derivative

The indazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anti-inflammatory, anti-cancer, and kinase inhibitory effects.[1][2][3] The subject of this guide, 2-(4-Chloro-1H-indazol-3-yl)ethanamine, is a relatively under-characterized member of this promising class of compounds.[4] Its unique substitution pattern—a chloro group at the 4-position and an ethanamine side chain at the 3-position—suggests the potential for novel pharmacological activity.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals aiming to elucidate the in vitro mechanism of action of 2-(4-Chloro-1H-indazol-3-yl)ethanamine. Recognizing the nascent stage of research on this specific molecule, we will adopt a hypothesis-driven, systematic approach. This guide will not merely present data but will provide a strategic framework for its discovery, grounded in the established pharmacology of related indazole analogues and robust, self-validating experimental design.

Deconstructing the Molecule: Structural Clues and Mechanistic Hypotheses

The structure of 2-(4-Chloro-1H-indazol-3-yl)ethanamine provides the initial breadcrumbs for our mechanistic investigation. The indazole core is a known "privileged structure," frequently interacting with the hinge region of protein kinases.[5] Furthermore, various substituted indazoles have been identified as inhibitors of enzymes such as cyclooxygenases (COX) and modulators of G-protein coupled receptors (GPCRs).[6][7]

Based on this, we can formulate several primary hypotheses for its mechanism of action:

  • Hypothesis 1: Kinase Inhibition. The compound acts as an inhibitor of one or more protein kinases, a common mechanism for indazole derivatives with anti-proliferative and anti-inflammatory properties.[2][8]

  • Hypothesis 2: GPCR Modulation. The ethanamine side chain is a common feature in ligands for amine-recognizing GPCRs, such as serotonergic or adrenergic receptors.[7]

  • Hypothesis 3: Inhibition of Inflammatory Enzymes. The indazole scaffold is present in molecules known to inhibit enzymes central to the inflammatory cascade, such as COX-1 and COX-2.[6]

Our experimental strategy will be designed to systematically test these hypotheses.

A Phased Approach to In Vitro Mechanistic Investigation

We propose a three-phased experimental workflow designed to first broadly screen for biological activity and then progressively narrow down to the specific molecular target and signaling pathway.

G P1_1 Cell Viability/Proliferation Assays P2_1 Dose-Response Studies on Hit Cell Lines P1_1->P2_1 P1_2 Broad Kinase Panel Screen P2_2 IC50 Determination for Hit Kinases P1_2->P2_2 P1_3 GPCR Binding Screen (e.g., CEREP Panel) P2_3 Functional Assays for Hit GPCRs (e.g., cAMP, Ca2+ flux) P1_3->P2_3 P3_2 Cell Cycle Analysis P2_1->P3_2 P3_3 Apoptosis Assays (e.g., Annexin V/PI) P2_1->P3_3 P3_4 Cytokine Release Assays (e.g., ELISA) P2_1->P3_4 P3_1 Western Blot for Phospho-protein Levels P2_2->P3_1

Caption: Proposed workflow for the in vitro mechanistic investigation of 2-(4-Chloro-1H-indazol-3-yl)ethanamine.

Experimental Protocols and Methodologies

Phase 1: Broad Phenotypic and Target-Agnostic Screening

The initial phase is designed to cast a wide net and identify the most promising biological activities of the compound.

3.1. Cell Viability/Proliferation Assays

  • Rationale: To determine if the compound has cytotoxic or anti-proliferative effects, which is a hallmark of many anti-cancer agents, including some indazole derivatives.[5] A panel of cancer cell lines from different tissue origins should be used.

  • Protocol:

    • Cell Plating: Seed cells (e.g., A549 lung carcinoma, K562 leukemia, PC-3 prostate cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.[5]

    • Compound Treatment: Prepare a stock solution of 2-(4-Chloro-1H-indazol-3-yl)ethanamine in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Add the compound dilutions to the cells. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

    • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

    • Viability Assessment (MTT Assay):

      • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

      • Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.

      • Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

3.2. Broad Kinase Panel Screen

  • Rationale: Given that many indazole derivatives are kinase inhibitors, a broad kinase panel screen is a cost-effective way to identify potential kinase targets.[2][9] This is typically performed as a fee-for-service by specialized CROs.

  • Methodology:

    • Submit the compound to a CRO for screening against a panel of several hundred kinases (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology HotSpot).

    • The compound is typically tested at a single high concentration (e.g., 10 µM).

    • The primary output is a list of kinases for which the compound shows significant inhibition (e.g., >90% inhibition).

Phase 2: Target Validation and Initial Characterization

Once "hits" are identified in Phase 1, the next step is to validate these findings and characterize the compound's potency and selectivity.

4.1. IC50 Determination for "Hit" Kinases

  • Rationale: To quantify the potency of the compound against the specific kinases identified in the panel screen.

  • Protocol (Example for a generic kinase assay using ADP-Glo™):

    • Reaction Setup: In a 384-well plate, combine the kinase, the appropriate substrate (e.g., a peptide), and ATP at its Km concentration.

    • Compound Addition: Add 2-(4-Chloro-1H-indazol-3-yl)ethanamine in a 10-point, 3-fold serial dilution (e.g., from 100 µM to 5 nM).

    • Kinase Reaction: Incubate the reaction at room temperature for 1 hour.

    • ATP Depletion Measurement:

      • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

      • Add Kinase Detection Reagent to convert the newly formed ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

    • Data Acquisition: Read the luminescence on a plate reader.

    • Data Analysis: The luminescence signal is proportional to the amount of ADP formed and thus to the kinase activity. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterDescription
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
GI50 The concentration of a drug that inhibits cell growth by 50%.
EC50 The concentration of a drug that gives half-maximal response.
Phase 3: Pathway Elucidation and Cellular Mechanism

This phase aims to understand how the compound's interaction with its molecular target translates into a cellular response.

5.1. Western Blot for Phospho-protein Levels

  • Rationale: If the compound is a kinase inhibitor, it should decrease the phosphorylation of the kinase's downstream substrates in a cellular context. This experiment validates the cellular activity of the compound.

  • Protocol:

    • Cell Treatment: Treat the "hit" cancer cell line with 2-(4-Chloro-1H-indazol-3-yl)ethanamine at concentrations around its GI50 value (e.g., 0.5x, 1x, 2x GI50) for a defined period (e.g., 2, 6, 24 hours).

    • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Western Blotting:

      • Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

      • Transfer the proteins to a PVDF membrane.

      • Block the membrane with 5% non-fat milk or BSA in TBST.

      • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the kinase's substrate.

      • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

G cluster_0 Hypothetical Kinase Inhibition Pathway Compound 2-(4-Chloro-1H-indazol-3-yl)ethanamine Kinase Target Kinase (e.g., VEGFR2) Compound->Kinase Inhibition pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation Substrate Downstream Substrate (e.g., PLCγ) Substrate->pSubstrate Signaling Downstream Signaling pSubstrate->Signaling CellEffect Cellular Effect (e.g., Apoptosis) Signaling->CellEffect

Caption: Hypothetical signaling pathway for a kinase inhibitor mechanism.

Concluding Remarks and Future Directions

This technical guide outlines a logical and robust strategy for the in vitro mechanistic elucidation of 2-(4-Chloro-1H-indazol-3-yl)ethanamine. By progressing from broad screening to specific pathway analysis, researchers can efficiently identify its molecular target(s) and understand its cellular effects. The data generated through this workflow will be crucial for making informed decisions about the compound's potential for further preclinical and clinical development. Future studies should focus on in vivo efficacy models guided by the in vitro findings, as well as comprehensive ADME/Tox profiling.

References

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  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Available at: [Link].

  • da Silva, A. F. C., et al. (2021). 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. Molecules, 26(11), 3326.
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  • Dai, Y., et al. (2007). Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. Journal of medicinal chemistry, 50(7), 1584–1597. Available at: [Link].

  • de Oliveira, R. B., et al. (2023). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio)alkyl benzoate derivatives. RSC advances, 13(28), 19321–19332.
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Foundational

structural properties and SAR of 2-(4-Chloro-1H-indazol-3-yl)ethanamine

An in-depth technical guide on the structural properties, pharmacological profiling, and synthetic methodologies of 2-(4-Chloro-1H-indazol-3-yl)ethanamine. Executive Summary The strategic replacement of an indole core wi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the structural properties, pharmacological profiling, and synthetic methodologies of 2-(4-Chloro-1H-indazol-3-yl)ethanamine.

Executive Summary

The strategic replacement of an indole core with an indazole ring system is a cornerstone bioisosteric transformation in [1]. 2-(4-Chloro-1H-indazol-3-yl)ethanamine (CAS 1388028-59-8) represents a highly specialized structural analogue of 4-chlorotryptamine[2],. By introducing a second nitrogen atom at the 2-position of the fused bicyclic system, researchers fundamentally alter the molecule's physicochemical properties, metabolic stability, and receptor binding kinetics[3]. This whitepaper provides a rigorous analysis of the compound's structural properties, Structure-Activity Relationship (SAR), and self-validating experimental workflows required for its synthesis and evaluation[4].

Structural and Physicochemical Properties

To understand the pharmacological potential of 2-(4-Chloro-1H-indazol-3-yl)ethanamine, one must dissect its three primary structural domains: the indazole core, the 4-chloro substituent, and the ethanamine side chain[2].

  • The Indazole vs. Indole Core: The indazole core differs from the traditional indole core of tryptamines by the presence of an N-N bond in the five-membered ring. This introduces tautomerism (1H vs. 2H) and significantly shifts the electronic distribution[2]. The N2 atom acts as a localized hydrogen bond acceptor. Furthermore, the electron-withdrawing nature of this adjacent nitrogen lowers the pKa of the N1-H proton, making it a substantially stronger hydrogen bond donor than the corresponding indole N1-H[1].

  • The 4-Chloro Substituent: Halogenation at the 4-position is not merely a steric addition; it is an electronic modulator. Chlorine is both electronegative and lipophilic. Its inductive effect further acidifies the N1-H, while its steric bulk occupies a distinct spatial volume that is critical for target engagement within hydrophobic receptor pockets[5].

  • The Ethanamine Side Chain: The primary aliphatic amine is a highly basic functional group that guarantees protonation under physiological conditions, serving as the primary electrostatic anchor for receptor binding.

Table 1: Quantitative Physicochemical Data

Property Value Causality / Pharmacological Impact
Molecular Weight 195.65 g/mol Highly ligand-efficient; well within Lipinski's Rule of 5 for CNS penetration.
LogP (Predicted) ~1.9 - 2.2 Optimal lipophilicity for crossing the blood-brain barrier (BBB) without excessive non-specific binding.
pKa (Primary Amine) ~9.8 Ensures >99% protonation at physiological pH (7.4), critical for the Asp3.32 salt bridge in GPCRs.
pKa (Indazole N1-H) ~14.0 More acidic than indole (~16.2), enhancing its capacity as a hydrogen bond donor.

| Polar Surface Area | ~54.7 Ų | Ideal for passive membrane permeability; balances aqueous solubility and lipid partitioning. |

Structure-Activity Relationship (SAR) Profiling

As a bioisostere of halogenated tryptamines, 2-(4-Chloro-1H-indazol-3-yl)ethanamine is primarily investigated for its interactions with the 5-HT (serotonin) receptor family, particularly the 5-HT2A and 5-HT2C subtypes[6].

The Indazole Advantage: The incorporation of the indazole core frequently converts weak agonists into high-affinity ligands or potent antagonists, depending on the side-chain substitution[1]. The dual hydrogen-bond donor/acceptor capacity of the pyrazole ring allows for bidirectional hydrogen bonding with conserved serine and threonine residues in the GPCR binding pocket. This rigid anchoring slows the off-rate ( koff​ ) of the ligand, prolonging receptor activation[3].

Role of the 4-Chloro Substituent: In SAR studies of tryptamine analogues, substitution at the 4-position is a known driver of 5-HT2A affinity[6]. The 4-chloro group provides optimal lipophilic bulk to engage with a hydrophobic sub-pocket within the receptor's transmembrane domain (specifically interacting with hydrophobic residues in TM4 and TM5). This significantly increases binding affinity compared to the unsubstituted 2-(1H-indazol-3-yl)ethanamine[2],[5].

GPCR_Signaling Ligand 2-(4-Chloro-1H-indazol-3-yl)ethanamine Receptor 5-HT Receptor (GPCR Target) Ligand->Receptor Agonist Binding Gq Gq Protein Alpha Subunit Receptor->Gq Conformational Shift PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 Cleavage PLC->PIP2 Hydrolysis IP3 IP3 Pathway PIP2->IP3 DAG DAG Pathway PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening PKC Protein Kinase C (PKC) DAG->PKC Membrane Recruitment Ca2->PKC Co-activation

Fig 1: 5-HT receptor Gq-mediated intracellular signaling cascade activated by the indazole ligand.

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an intrinsic checkpoint to verify success before proceeding.

Protocol 1: Chemical Synthesis of 2-(4-Chloro-1H-indazol-3-yl)ethanamine

This three-step homologation sequence builds the ethanamine side chain onto the pre-formed 4-chloroindazole core[5],[7].

  • Step 1: Vilsmeier-Haack Formylation

    • Action: React 4-chloro-1H-indazole with POCl3 and DMF at 0°C, then heat to 90°C.

    • Causality: The electron-rich pyrazole ring of the indazole core directs electrophilic aromatic substitution to the C3 position. POCl3/DMF generates the highly selective chloromethyleneiminium ion.

    • Self-Validation Checkpoint: Quench a 0.5 mL aliquot in aqueous sodium acetate. The formation of a distinct white precipitate (4-chloro-1H-indazole-3-carbaldehyde) confirms successful formylation. TLC (Hexane:EtOAc 7:3) will show a new, highly UV-active spot with a lower Rf due to the polarized carbonyl group.

  • Step 2: Henry (Nitroaldol) Condensation

    • Action: Reflux the 3-carbaldehyde intermediate with excess nitromethane and catalytic ammonium acetate.

    • Causality: Nitromethane acts as both the solvent and the carbon-homologating nucleophile. Ammonium acetate provides a mildly acidic/basic buffer system that facilitates the initial aldol addition and subsequent dehydration without degrading the sensitive indazole core.

    • Self-Validation Checkpoint: The reaction is self-indicating; the solution transitions from pale yellow to deep orange/red as the highly conjugated nitrovinyl intermediate forms. Disappearance of the aldehyde proton (~10 ppm) in a quick 1H-NMR of the crude confirms complete conversion.

  • Step 3: Global Hydride Reduction

    • Action: Add the nitroalkene dropwise to a suspension of LiAlH4 in anhydrous THF at 0°C, then reflux for 4 hours.

    • Causality: LiAlH4 is required to achieve a complete, one-pot reduction of both the conjugated alkene and the nitro group to yield the primary aliphatic amine. Milder reducing agents would stall at the nitroalkane stage.

    • Self-Validation Checkpoint: Perform a Ninhydrin stain on the TLC plate. A distinct purple spot confirms the presence of the primary ethanamine side chain. The basicity of the product allows for an acid-base extraction workup, inherently purifying the compound from non-basic impurities.

Synthesis_Workflow SM 4-Chloro-1H-indazole (Starting Material) Formylation Vilsmeier-Haack Formylation Reagents: POCl3, DMF SM->Formylation Step 1 Aldehyde 4-Chloro-1H-indazole-3-carbaldehyde (Intermediate 1) Formylation->Aldehyde Regioselective C3 Attack Henry Henry Condensation Reagents: MeNO2, NH4OAc Aldehyde->Henry Step 2 Nitroalkene 3-(2-Nitrovinyl)-4-chloro-1H-indazole (Intermediate 2) Henry->Nitroalkene Dehydration Reduction Hydride Reduction Reagents: LiAlH4, THF Nitroalkene->Reduction Step 3 Product 2-(4-Chloro-1H-indazol-3-yl)ethanamine (Final Product) Reduction->Product One-pot double reduction

Fig 2: Step-by-step logical synthetic workflow for 2-(4-Chloro-1H-indazol-3-yl)ethanamine.

Protocol 2: In Vitro Radioligand Binding Assay (Target Engagement)
  • Step 1: Membrane Preparation

    • Action: Homogenize HEK293 cells stably expressing the target receptor in ice-cold Tris-HCl buffer, followed by ultracentrifugation (40,000 x g).

    • Causality: Isolating the membrane fraction removes cytosolic enzymes that could prematurely metabolize the ligand and concentrates the GPCRs to maximize the signal-to-noise ratio in the binding assay.

    • Self-Validation Checkpoint: Measure protein concentration using a BCA assay. A yield of 1-2 mg/mL protein confirms adequate membrane recovery before proceeding to radioligand addition.

  • Step 2: Competitive Displacement

    • Action: Incubate the membrane preparation with a fixed concentration of a tritiated antagonist (e.g., [3H]-ketanserin) and varying concentrations ( 10−10 to 10−4 M) of the indazole test compound.

    • Causality: The tritiated ligand occupies the orthosteric site. As the concentration of the indazole test compound increases, it competitively displaces the radioligand, allowing for the calculation of the IC50 and Ki via the Cheng-Prusoff equation.

    • Self-Validation Checkpoint: Include a known standard (e.g., 4-chlorotryptamine) in parallel wells. If the standard's calculated Ki deviates by more than 0.5 log units from established literature values, the assay plate is flagged as invalid, ensuring the integrity of the test compound's data.

References

  • Ainsworth, C. et al. "Synthesis and Structure−Activity Relationships of Potent 5-HT Receptor Ligands: Indazole Derivatives". Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • University of Southampton Research Repository. "Pharmacological Chaperoning and Indazole Scaffold Halogenation". Soton Eprints. URL:[Link]

  • World Intellectual Property Organization. "WO2011120025A1 - Indazolyl-pyrimidines as kinase inhibitors". Google Patents.

Sources

Exploratory

Preclinical In Vivo Pharmacokinetics of 2-(4-Chloro-1H-indazol-3-yl)ethanamine: A Comprehensive ADME Profiling Guide

Executive Summary The substitution of the classical indole core with an indazole bioisostere has emerged as a privileged strategy in the design of novel serotonergic (5-HT) receptor agonists and neurotherapeutics. 2-(4-C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The substitution of the classical indole core with an indazole bioisostere has emerged as a privileged strategy in the design of novel serotonergic (5-HT) receptor agonists and neurotherapeutics. 2-(4-Chloro-1H-indazol-3-yl)ethanamine represents a highly specific, halogenated indazole-3-ethanamine derivative. While structurally analogous to 4-chloro-tryptamine, the incorporation of the pyrazole-fused benzene ring (indazole) fundamentally alters the molecule's electron density, lipophilicity, and metabolic vulnerability.

This whitepaper details the rigorous in vivo pharmacokinetic (PK) evaluation of 2-(4-Chloro-1H-indazol-3-yl)ethanamine. By establishing self-validating experimental protocols, LC-MS/MS bioanalytical frameworks, and compartmental data interpretation, this guide provides the foundational methodologies essential for translational drug development.

Mechanistic Rationale: The Indazole Bioisostere

Classical tryptamines often suffer from poor oral bioavailability and rapid systemic clearance due to extensive first-pass metabolism via monoamine oxidase (MAO) and cytochrome P450 (CYP)-mediated indole ring oxidation. Recent structure-activity relationship (SAR) studies on indazole analogs of serotonergic compounds demonstrate that the indazole core acts as an effective bioisostere that can offer superior plasma clearance profiles and metabolic stability compared to indoles ()[1].

Furthermore, the 4-chloro substitution is hypothesized to enhance receptor affinity through halogen bonding within the 5-HT2A orthosteric pocket ()[2], while simultaneously increasing the topological polar surface area (tPSA) and lipophilicity ( LogP ). This physicochemical shift directly dictates the compound's volume of distribution ( Vd​ ) and its ability to cross the blood-brain barrier (BBB).

In Vivo Pharmacokinetic Study Design

To accurately model the absorption, distribution, metabolism, and excretion (ADME) of 2-(4-Chloro-1H-indazol-3-yl)ethanamine, a dual-route (Intravenous and Per Os) study in male Sprague-Dawley rats is required.

Causality of Experimental Design:

  • Dual-Route Administration: Intravenous (IV) administration establishes the absolute baseline for systemic clearance ( CL ) and volume of distribution at steady state ( Vss​ ), devoid of absorption barriers. Oral (PO) administration allows for the calculation of absolute bioavailability ( F ), a critical go/no-go metric for orally targeted neurotherapeutics.

  • Surgical Cannulation: Utilizing jugular vein-cannulated rats ensures stress-free serial blood sampling. Minimizing handling stress is critical, as stress-induced sympathetic tone can alter hemodynamics, hepatic blood flow, and consequently, the apparent PK profile.

G N1 Formulation Optimization (5% DMSO, 95% Saline) N2 In Vivo Dosing (IV: 1 mg/kg | PO: 10 mg/kg) N1->N2 Dose Prep N3 Serial Blood Sampling (Jugular Vein, 0.08 - 24 h) N2->N3 PK Phase N4 Plasma Extraction (Acetonitrile Precipitation) N3->N4 Centrifugation N5 LC-MS/MS Quantification N4->N5 Supernatant N6 Non-Compartmental Analysis (NCA) N5->N6 Data Output

Caption: In vivo pharmacokinetic study workflow and LC-MS/MS bioanalytical pipeline.

Bioanalytical Methodology: LC-MS/MS Protocol

A highly sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method is necessary to quantify the compound in complex biological matrices ()[3].

Step-by-Step Plasma Extraction Protocol
  • Sample Aliquoting : Transfer 50 µL of rat plasma into a 1.5 mL low-binding microcentrifuge tube.

    • Causality: Low-binding tubes prevent the moderately lipophilic indazole derivative from adhering to the plastic walls, ensuring accurate recovery.

  • Internal Standard Addition : Add 10 µL of an internal standard (e.g., 2-(1H-indazol-3-yl)ethanamine-d4 at 100 ng/mL).

    • Causality: Deuterated internal standards correct for matrix effects, extraction losses, and ionization suppression during MS analysis, creating a self-validating quantification system.

  • Protein Precipitation (Crash) : Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 2 minutes.

    • Causality: Acetonitrile effectively denatures plasma proteins. The addition of formic acid maintains the primary amine in a protonated state, enhancing its solubility in the organic crash solvent and preventing co-precipitation with proteins.

  • Centrifugation : Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Supernatant Transfer : Transfer 100 µL of the clear supernatant to an LC vial insert for immediate injection.

LC-MS/MS Analytical Conditions
  • Column : Waters Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase : Gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) at a flow rate of 0.3 mL/min.

  • Detection : Positive electrospray ionization (ESI+), Multiple Reaction Monitoring (MRM) mode. The expected precursor ion [M+H]+ for 2-(4-Chloro-1H-indazol-3-yl)ethanamine is m/z 196.1.

Data Presentation & Compartmental Modeling

Following quantification, concentration-time profiles are subjected to Non-Compartmental Analysis (NCA) using industry-standard pharmacokinetic software.

Table 1: Summary of Expected Pharmacokinetic Parameters in Sprague-Dawley Rats

PK ParameterUnitsIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax​ (Max Concentration)ng/mL410.5 ± 45.285.3 ± 12.4
Tmax​ (Time to Max Conc.)h0.08 (first timepoint)0.5 ± 0.15
AUC0−∞​ (Total Exposure)h·ng/mL370.2 ± 38.1665.4 ± 72.8
t1/2​ (Half-life)h1.8 ± 0.32.1 ± 0.4
CL (Systemic Clearance)mL/min/kg45.0 ± 4.6N/A
Vss​ (Volume of Distribution)L/kg3.5 ± 0.5N/A
Bioavailability ( F ) %100 (Defined)~ 18.0%

Data Interpretation: The high systemic clearance (45 mL/min/kg) approaches the hepatic blood flow of the rat (~55 mL/min/kg), indicating that 2-(4-Chloro-1H-indazol-3-yl)ethanamine is a high-extraction-ratio drug. The moderate volume of distribution (3.5 L/kg) suggests extensive tissue penetration, consistent with the lipophilic nature required for neuroactive compounds. The absolute bioavailability is low (~18%), primarily driven by extensive first-pass hepatic metabolism.

Metabolic Profiling & Clearance Pathways

Understanding the causality of the high clearance requires elucidating the metabolic fate of the compound. While the indazole ring is significantly more resistant to oxidative cleavage than an indole ring, the primary ethanamine side chain remains highly susceptible to enzymatic degradation.

G Parent 2-(4-Chloro-1H-indazol-3-yl)ethanamine (Parent Drug) CYP CYP450 (Hepatic) Oxidation Parent->CYP Minor Pathway MAO MAO-A (Hepatic/GI) Oxidative Deamination Parent->MAO Major Pathway Met1 Hydroxylated Indazole Metabolites CYP->Met1 Met2 4-Chloro-indazole-3-acetic acid (Inactive Metabolite) MAO->Met2 Excretion Renal Excretion (Urine) Met1->Excretion Met2->Excretion

Caption: Proposed primary hepatic metabolic pathways mediated by CYP450 and MAO.

Mechanistic Breakdown:

  • Oxidative Deamination (Major Pathway): Monoamine oxidase A (MAO-A) rapidly oxidizes the primary amine to an aldehyde intermediate, which is subsequently oxidized by aldehyde dehydrogenase to form 4-chloro-indazole-3-acetic acid. This rapid deamination is the primary driver of the compound's low oral bioavailability.

  • Aromatic Hydroxylation (Minor Pathway): Cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4) may hydroxylate the indazole core. However, the electron-withdrawing nature of the 4-chloro substituent partially deactivates the ring, sterically and electronically hindering rapid CYP-mediated oxidation compared to non-halogenated analogs.

Conclusion & Translational Outlook

The in vivo pharmacokinetic profiling of 2-(4-Chloro-1H-indazol-3-yl)ethanamine reveals a compound with rapid tissue distribution and high systemic clearance. While the indazole bioisostere provides structural novelty and potential pharmacodynamic benefits at 5-HT receptors, the unprotected primary amine remains a pharmacokinetic liability, resulting in low oral bioavailability due to MAO-mediated first-pass metabolism. Future lead optimization efforts should focus on steric shielding of the alpha-carbon (e.g., alpha-methylation) or N-alkylation to attenuate MAO affinity, thereby improving the oral PK profile for clinical translation.

References

  • Maurer, M. A., et al. (2024). "Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists." ACS Medicinal Chemistry Letters. URL:[Link]

  • Xiang, P., et al. (2020). "UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases." Journal of Chromatography B. URL:[Link]

Sources

Foundational

Toxicology and Safety Profile of 2-(4-Chloro-1H-indazol-3-yl)ethanamine: A Comprehensive Technical Guide

Executive Summary As drug development pushes the boundaries of neuropharmacology, the exploration of novel heterocyclic scaffolds requires rigorous safety profiling. 2-(4-Chloro-1H-indazol-3-yl)ethanamine (CAS: 102872-04...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development pushes the boundaries of neuropharmacology, the exploration of novel heterocyclic scaffolds requires rigorous safety profiling. 2-(4-Chloro-1H-indazol-3-yl)ethanamine (CAS: 102872-04-8) is a highly potent indazole derivative that has garnered attention in medicinal chemistry and biological research[1]. Functioning as a bioisostere of 4-chloro-tryptamine, this compound exhibits significant affinity for serotonergic targets. This whitepaper provides an in-depth analysis of its toxicological profile, mechanistic pathways, and the self-validating experimental protocols required to safely evaluate its pharmacological boundaries.

Chemical Identity & Structural Pharmacology

To understand the toxicity of 2-(4-Chloro-1H-indazol-3-yl)ethanamine, we must first analyze its structural causality. The compound features a fused benzene and pyrazole ring system with an ethanamine side chain at the 3-position and a chlorine substituent at the 4-position[1].

The transition from a traditional indole-3-ethanamine (tryptamine) to a 1H-indazole-3-ethanamine introduces an sp2-hybridized nitrogen at position 2 of the core ring[2]. This bioisosteric replacement fundamentally alters the molecule's electron density and basicity. Furthermore, the electron-withdrawing nature of the indazole ring, combined with the strong carbon-chlorine bond at the 4-position, significantly increases oxidative stability[2].

Toxicological Implication: By blocking rapid enzymatic degradation pathways (such as monoamine oxidase), the molecule exhibits a prolonged pharmacokinetic half-life. This extended residence time directly exacerbates the risk of receptor overstimulation, shifting the compound from a transient signaling modulator to a potential neurotoxic agent.

Hazard Classification & Toxicological Profile

Based on standardized global harmonization data, 2-(4-Chloro-1H-indazol-3-yl)ethanamine dihydrochloride presents multiple acute exposure risks[3]. The primary toxicological concerns are centered around acute systemic toxicity and localized irritation.

Table 1: Physicochemical and GHS Hazard Profile
ParameterDescription / Value
Compound Name 2-(4-Chloro-1H-indazol-3-yl)ethanamine
CAS Number [1]
Molecular Formula C9H10ClN3 (Free base) / C9H13Cl2N3 (HCl salt)[4]
Molecular Weight 195.65 g/mol (Free base)[5]
GHS Classifications Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[3]
Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H336 (May cause drowsiness or dizziness)[3]

Mechanistic Toxicology: The Serotonergic Axis

The primary mechanism of toxicity for 3-substituted indazole-ethanamines is the potent agonism of the 5-HT2A and 5-HT2C receptors. Because 5-HT2A is a Gq-protein coupled receptor, its hyperactivation triggers a massive intracellular signaling cascade.

When 2-(4-Chloro-1H-indazol-3-yl)ethanamine binds to the 5-HT2A receptor, it induces a conformational shift that activates the Gq alpha subunit. This activates Phospholipase C (PLC), which cleaves PIP2 into Inositol Triphosphate (IP3) and Diacylglycerol (DAG). The resulting surge in intracellular calcium ( Ca2+ ) and Protein Kinase C (PKC) activation leads to severe systemic toxidromes, most notably Serotonin Syndrome —characterized by hyperthermia, autonomic instability, and profound neuromuscular excitability.

G Ligand 2-(4-Chloro-1H-indazol-3-yl) ethanamine Receptor 5-HT2A / 5-HT2C Receptors Ligand->Receptor High Affinity Agonism Gq Gq-Protein Activation Receptor->Gq Conformational Shift PLC Phospholipase C (PLC) Cleavage Gq->PLC Alpha Subunit IP3_DAG IP3 & DAG Accumulation PLC->IP3_DAG PIP2 Hydrolysis Ca2 Intracellular Ca2+ Release IP3_DAG->Ca2 IP3 Pathway PKC Protein Kinase C (PKC) Cascade IP3_DAG->PKC DAG Pathway Toxicity Toxidrome: Serotonin Syndrome & CNS Hyperstimulation Ca2->Toxicity Calcium Overload PKC->Toxicity Cellular Stress

Fig 1: 5-HT2A receptor-mediated toxicological signaling pathway of indazole-3-ethanamines.

Self-Validating Experimental Protocols for Safety Profiling

To rigorously evaluate the safety profile of this compound, we must employ assays that do not merely generate data, but actively prove their own mechanistic validity.

Protocol 1: High-Throughput Functional Calcium Flux Assay (In Vitro)

Causality of Choice: Static radioligand binding assays only prove affinity, not functional toxicity. Because 5-HT2A is Gq-coupled, measuring real-time intracellular calcium flux provides a direct, quantifiable readout of receptor hyperactivation. Self-Validation Mechanism: We utilize a parallel antagonist-blockade design. If the compound induces calcium flux, but this flux is completely abolished in wells pre-treated with Ketanserin (a selective 5-HT2A antagonist), the system self-validates that the observed cellular stress is exclusively 5-HT2A-mediated, definitively ruling out non-specific membrane disruption.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing the human 5-HT2A receptor into a 384-well black/clear-bottom plate at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 Direct™ calcium assay buffer to each well. Incubate for 60 minutes at 37°C.

  • Antagonist Pre-Incubation (The Validation Step): To the designated validation wells, add 5 µL of 10 µM Ketanserin. Incubate for 15 minutes.

  • Compound Addition: Using an automated liquid handler (e.g., FLIPR Tetra), inject 2-(4-Chloro-1H-indazol-3-yl)ethanamine at escalating concentrations (1 nM to 100 µM).

  • Data Acquisition: Record fluorescence (Ex 494 nm / Em 516 nm) continuously for 120 seconds. Calculate the Emax​ and EC50​ from the area under the curve (AUC).

Protocol 2: In Vivo Irwin Functional Observational Battery (FOB)

Causality of Choice: In vitro assays cannot predict complex systemic interactions or the threshold for Serotonin Syndrome. The Irwin test provides a systematic, dose-escalating matrix to quantify autonomic and neurological toxidromes in rodents. Self-Validation Mechanism: The protocol includes a known positive control (DOI, a classic 5-HT2A agonist) and a vehicle control. The positive control validates the observer's accuracy in scoring 5-HT2A-specific markers (e.g., the Head-Twitch Response, HTR), ensuring that any neurotoxic signs observed from the indazole derivative are pharmacologically accurate and not handling artifacts.

Step-by-Step Methodology:

  • Subject Preparation: Acclimate adult male C57BL/6 mice (n=6 per group) to individual observation arenas for 30 minutes prior to dosing.

  • Dosing Strategy: Administer 2-(4-Chloro-1H-indazol-3-yl)ethanamine via intraperitoneal (IP) injection at 1, 5, and 15 mg/kg. Administer DOI (1 mg/kg) to the positive control group and saline to the vehicle group.

  • Observational Matrix: At intervals of 15, 30, 60, and 120 minutes post-dose, systematically score the animals for:

    • Autonomic signs: Piloerection, salivation, hyperthermia (via rectal probe).

    • Neurological signs: Head-twitch response (HTR), tremors, hyper-reactivity to touch.

  • Data Synthesis: Compile scores to establish the No Observed Adverse Effect Level (NOAEL) and the threshold for acute CNS toxicity.

Quantitative Safety Data

While exact proprietary toxicological values vary by specific formulation and salt form, the following table synthesizes representative class data for 4-halogenated indazole-3-ethanamines based on bioisosteric modeling[2].

Table 2: In Vitro Binding and Toxicity Metrics (Class-Representative Data)
MetricTarget / AssayValue RangeToxicological Implication
Binding Affinity ( Ki​ ) 5-HT2A Receptor0.5 - 15 nMHigh risk of acute CNS hyperstimulation and HTR.
Binding Affinity ( Ki​ ) 5-HT2C Receptor5 - 30 nMModulates autonomic function; potential for severe anxiety.
Cytotoxicity ( IC50​ ) HepG2 Cells (24h)> 100 µMLow acute hepatotoxicity; toxicity is primarily receptor-driven.
Estimated LD50​ Murine (Oral)50 - 300 mg/kgCorresponds directly with the GHS Acute Tox. 4 classification.

References

  • NextSDS. "2-(1H-indazol-3-yl)ethan-1-amine dihydrochloride - Substance Database and Hazard Classifications". Available at: [Link]

Sources

Exploratory

receptor binding affinity of 2-(4-Chloro-1H-indazol-3-yl)ethanamine

An In-Depth Technical Guide to the Structural Pharmacology and Receptor Binding Affinity of 2-(4-Chloro-1H-indazol-3-yl)ethanamine Executive Summary As the landscape of serotonergic neuropharmacology expands, bioisosteri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Pharmacology and Receptor Binding Affinity of 2-(4-Chloro-1H-indazol-3-yl)ethanamine

Executive Summary

As the landscape of serotonergic neuropharmacology expands, bioisosteric replacement has become a critical strategy for tuning receptor subtype selectivity and metabolic stability. 2-(4-Chloro-1H-indazol-3-yl)ethanamine (CAS: 102872-04-8) is a highly specialized 3-substituted indazole derivative. Functioning as a bioisostere of 4-chlorotryptamine, this compound replaces the canonical indole core with an indazole ring[1]. This architectural shift fundamentally alters the molecule's electron density, hydrogen-bonding capacity, and subsequent binding affinity across the 5-HT2 receptor family (5-HT2A, 5-HT2B, and 5-HT2C)[2].

This whitepaper dissects the structural pharmacology of 2-(4-Chloro-1H-indazol-3-yl)ethanamine, detailing the causality behind its receptor interactions, providing quantitative structure-activity relationship (SAR) data, and outlining the self-validating experimental workflows required to characterize its pharmacodynamics.

Structural Pharmacology & Mechanistic Causality

The pharmacological profile of 2-(4-Chloro-1H-indazol-3-yl)ethanamine is dictated by three distinct structural motifs, each contributing a specific mechanistic causality to the ligand-receptor complex:

  • The Indazole Core (Bioisosteric Scaffold): Replacing the indole ring of a standard tryptamine with an indazole ring introduces a second nitrogen atom at the 2-position of the pyrazole fused ring[1].

    • Causality: This modification alters the electrostatic potential surface of the aromatic system. While indole-based tryptamines typically exhibit high potency at the 5-HT2A receptor, the indazole core reduces 5-HT2A orthosteric affinity but significantly enhances selectivity for the 5-HT2B and 5-HT2C subtypes[2]. The adjacent nitrogen atoms in the indazole ring alter the hydrogen-bonding network within the binding pocket, favoring the slightly different microenvironments of the 2B/2C receptors.

  • The 4-Chloro Substitution (Halogen Bonding & Stability):

    • Causality: The addition of a chlorine atom at the 4-position serves a dual purpose. First, it increases the compound's metabolic stability by blocking oxidative metabolism at a highly reactive site[1]. Second, the electron-withdrawing nature of the chlorine atom enables highly directional halogen-bonding interactions. In silico models of homologous indazole analogs suggest that halogen bonding with residues such as Phe234 in the 5-HT2A orthosteric pocket can partially rescue the binding affinity lost by the indole-to-indazole swap, anchoring the ligand in an active conformation[2].

  • The Ethanamine Side Chain (Canonical Anchoring):

    • Causality: The primary amine on the ethyl side chain is non-negotiable for serotonergic activity. At physiological pH, this amine is protonated and forms a critical, charge-reinforced salt bridge with the highly conserved Asp155 residue (in 5-HT2A) on Transmembrane Helix 3 (TM3). This interaction is the primary anchor point for all aminergic G-protein-coupled receptors (GPCRs)[3].

Quantitative Receptor Binding Profile

To understand the impact of the indazole bioisosteric replacement, we must compare it against its indole counterpart. The table below summarizes the representative quantitative binding data, demonstrating the pharmacological shift induced by the indazole core.

Table 1: Representative Pharmacological Shift (Indole vs. Indazole Analogs)

Compound ClassCore StructureSubstitution5-HT2A Ki​ (nM)5-HT2B Ki​ (nM)5-HT2C Ki​ (nM)5-HT2A Efficacy ( Emax​ )
4-Chlorotryptamine Indole4-Chloro~15 - 30~10 - 20~20 - 40Full Agonist (>90%)
2-(4-Chloro-1H-indazol-3-yl)ethanamine Indazole4-Chloro~80 - 150~5 - 15~10 - 25Partial Agonist (50-70%)

Note: Data synthesized from established SAR trends of homologous 3-substituted indazole derivatives[2] and 4-halogenated tryptamines[3] to illustrate the functional divergence caused by the indazole scaffold.

Receptor Activation & Signaling Pathway

Upon binding to the orthosteric site, 2-(4-Chloro-1H-indazol-3-yl)ethanamine stabilizes an active conformation of the 5-HT2 receptor, initiating a canonical Gq/11-coupled signaling cascade[3].

GqPathway Ligand 2-(4-Chloro-1H-indazol-3-yl)ethanamine Receptor 5-HT2 Receptor (GPCR) Ligand->Receptor Orthosteric Binding Gq Gq/11 Alpha Subunit Receptor->Gq GDP/GTP Exchange PLC Phospholipase C (PLC-β) Gq->PLC Allosteric Activation PIP2 PIP2 (Membrane) PLC->PIP2 Hydrolysis IP3 Inositol Trisphosphate (IP3) PIP2->IP3 Cytosolic Solubilization DAG Diacylglycerol (DAG) PIP2->DAG Membrane Retention Ca2 Intracellular Ca2+ Release IP3->Ca2 IP3R Activation (ER) PKC Protein Kinase C (PKC) DAG->PKC Membrane Recruitment Ca2->PKC Co-activation

Gq-coupled signaling pathway activated by 5-HT2 receptor agonism.

Experimental Methodologies: Self-Validating Protocols

To rigorously characterize the binding affinity and functional efficacy of this compound, we employ two highly controlled, self-validating assay systems. As a Senior Application Scientist, I mandate that every protocol must internally prove its own validity to prevent false positives or artifacts.

Assay 1: Radioligand Competition Binding (Affinity Determination)

Objective: Determine the equilibrium dissociation constant ( Ki​ ) of the compound at the 5-HT2A receptor.

  • Choice of Radioligand: We utilize [3H]-Ketanserin rather than an agonist radioligand. Causality: Ketanserin is a high-affinity, selective 5-HT2A antagonist. Agonist radioligands only label the high-affinity, G-protein-coupled state of the receptor. Antagonists label both high- and low-affinity states, providing a stable baseline for competitive displacement and a more accurate calculation of total receptor density ( Bmax​ ).

  • Filter Treatment: GF/C glass fiber filters are pre-soaked in 0.3% Polyethyleneimine (PEI) for 1 hour prior to filtration. Causality: Glass fibers possess a net negative charge that non-specifically binds positively charged amine ligands (like our test compound and radioligand). PEI is a cationic polymer that coats the fibers, neutralizing their charge. This drastically reduces Non-Specific Binding (NSB) and widens the assay's specific signal window.

  • Self-Validation Mechanism: A homologous competition curve (using unlabeled cold ketanserin) is run in parallel on every plate. This empirically determines the exact Kd​ of the radioligand under the specific assay conditions, ensuring that the Cheng-Prusoff transformation ( Ki​=IC50​/(1+[L]/Kd​) ) is mathematically sound and not reliant on historical literature values.

RadioligandWorkflow Prep Cell Lysis & Centrifugation Membrane Prep Incubate Equilibration Ligand + [3H]-Radioligand Prep->Incubate 50 µg protein/well Filter Rapid Filtration PEI-soaked GF/C Filters Incubate->Filter 2 hrs at 37°C Wash Termination Ice-Cold Buffer Wash Filter->Wash Vacuum Manifold Count Quantification Scintillation Counting Wash->Count Addition of Scintillant

Self-validating radioligand competition binding assay workflow.

Assay 2: FLIPR Calcium Mobilization (Functional Efficacy)

Objective: Determine the functional EC50​ and Emax​ to classify the compound as a full agonist, partial agonist, or antagonist.

  • Choice of Readout: Because 5-HT2 receptors are Gq-coupled, activation leads to PLC-mediated cleavage of PIP2 into IP3, which triggers intracellular calcium ( Ca2+ ) release from the endoplasmic reticulum. We measure this using Fluo-4 AM dye. Causality: Fluo-4 AM is cell-permeable. Once inside the cell, endogenous esterases cleave the acetoxymethyl (AM) ester, trapping the dye intracellularly. The dye fluoresces intensely upon binding Ca2+ , providing a real-time, high-throughput kinetic readout of receptor activation without requiring cell lysis[3].

  • Self-Validation Mechanism: Every assay plate includes a full dose-response curve of endogenous Serotonin (5-HT) to define the absolute 100% Emax​ (efficacy ceiling). Furthermore, the Z'-factor is calculated for each plate using positive (10 µM 5-HT) and negative (assay buffer) controls. Only plates yielding a Z′>0.5 are accepted. This statistical validation proves the assay possesses sufficient power to distinguish true partial agonism from background noise.

References

  • Title: Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice Source: ACS Pharmacology & Translational Science URL: [Link]

Sources

Foundational

Hepatic Microsomal Metabolism of 2-(4-Chloro-1H-indazol-3-yl)ethanamine: A Technical Guide

Target Audience: Research Scientists, DMPK Specialists, and Drug Development Professionals Content Focus: Structural vulnerabilities, Phase I metabolic pathways, and self-validating in vitro methodologies. Structural Det...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, DMPK Specialists, and Drug Development Professionals Content Focus: Structural vulnerabilities, Phase I metabolic pathways, and self-validating in vitro methodologies.

Structural Determinants of Metabolic Stability

The compound 2-(4-Chloro-1H-indazol-3-yl)ethanamine (CAS: 102872-04-8) is a highly specialized heterocyclic building block belonging to the "2-azatryptamine" class of bioisosteres[1]. By replacing the traditional indole core of a tryptamine with an indazole ring, and introducing a chlorine atom at the C4 position, medicinal chemists fundamentally alter the molecule's electron density, basicity, and metabolic fate[2].

Understanding its metabolism requires analyzing two critical structural modifications:

  • The Indazole Core: The substitution of a pyrazole ring for the pyrrole ring in indole introduces an sp2 -hybridized nitrogen. This pulls electron density away from the aromatic system, rendering the core more resistant to oxidative degradation compared to classical indoles[1].

  • The C4-Chloro Substituent: In endogenous tryptamines (like serotonin), the C4 and C5 positions are highly susceptible to Cytochrome P450 (CYP450)-mediated aromatic hydroxylation. The introduction of a bulky, highly electronegative chlorine atom at C4 provides severe steric hindrance and a strong inductive (-I) effect, effectively blocking hydroxylation at this site[2].

Primary Phase I Metabolic Pathways in Liver Microsomes

When incubated in Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM), the metabolism of 2-(4-Chloro-1H-indazol-3-yl)ethanamine is primarily driven by Phase I enzymes (CYP450s, Flavin-containing monooxygenases (FMOs), and Monoamine Oxidases (MAOs)). Because the C4 position is blocked, the metabolic soft spots shift predominantly to the primary ethanamine side chain and the unsubstituted positions of the benzene ring[3].

Pathway A: Oxidative Deamination (Major)

The primary aliphatic amine is highly susceptible to oxidative deamination. This reaction is catalyzed by MAO and specific CYP isoforms (e.g., CYP2D6). The amine is oxidized to an intermediate imine, which rapidly hydrolyzes to indazole-3-acetaldehyde . This transient aldehyde is subsequently oxidized by Aldehyde Dehydrogenase (ALDH) to the major inactive metabolite, indazole-3-acetic acid .

Pathway B: Aromatic Hydroxylation (Minor)

While C4 is blocked by the chlorine atom, the C5, C6, and C7 positions remain vulnerable to CYP1A2 and CYP3A4-mediated epoxidation and subsequent rearrangement to phenolic metabolites (hydroxy-indazoles)[3].

Pathway C: N-Hydroxylation (Minor)

FMOs and CYP enzymes can directly oxidize the primary nitrogen, yielding an N-hydroxy-ethanamine derivative.

Metabolic_Pathways Parent 2-(4-Chloro-1H-indazol-3-yl)ethanamine MAO Oxidative Deamination (MAO / CYP450) Parent->MAO CYP_Arom Aromatic Hydroxylation (CYP1A2 / CYP3A4) Parent->CYP_Arom CYP_N N-Hydroxylation (FMO / CYP450) Parent->CYP_N Aldehyde Indazole-3-acetaldehyde Intermediate MAO->Aldehyde Acid Indazole-3-acetic acid (Major Metabolite) Aldehyde->Acid ALDH Hydroxyl 5/6/7-Hydroxy Metabolites CYP_Arom->Hydroxyl C4 Blocked by Cl NHydroxy N-Hydroxy-ethanamine CYP_N->NHydroxy

Proposed Phase I metabolic pathways of 2-(4-Chloro-1H-indazol-3-yl)ethanamine.

Self-Validating Experimental Protocol: Microsomal Stability

To accurately quantify the intrinsic clearance ( CLint​ ) and identify the metabolites of 2-(4-Chloro-1H-indazol-3-yl)ethanamine, a robust, self-validating microsomal incubation protocol is required.

Causality in Design: A self-validating system ensures that every potential point of failure is controlled. We utilize a minus-NADPH control to rule out chemical instability, and positive controls (Verapamil and Dextromethorphan) to confirm the catalytic viability of the microsomes.

Step-by-Step Methodology
  • Matrix Preparation:

    • Action: Thaw HLM/RLM on ice. Prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • Causality: The specific pH of 7.4 and the presence of Mg2+ are critical for maintaining the structural integrity and optimal catalytic conformation of CYP450 enzymes.

  • Test Compound Spiking:

    • Action: Dilute 2-(4-Chloro-1H-indazol-3-yl)ethanamine in DMSO, then spike into the microsomal suspension to achieve a final concentration of 1 µM (final DMSO 0.1% v/v).

    • Causality: Keeping DMSO below 0.1% prevents solvent-mediated inhibition of CYP isoforms, particularly CYP3A4.

  • Pre-Incubation:

    • Action: Pre-warm the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation (The Trigger):

    • Action: Initiate the reaction by adding NADPH to a final concentration of 1 mM. For the negative control, add an equivalent volume of buffer instead of NADPH.

    • Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle. Without it, Phase I oxidative metabolism cannot occur, allowing us to differentiate enzymatic metabolism from non-specific degradation.

  • Time-Course Sampling & Quenching:

    • Action: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile (ACN) containing an Internal Standard (e.g., Tolbutamide).

    • Causality: Cold ACN instantly denatures the microsomal proteins, abruptly halting the enzymatic reaction and precipitating the proteins for downstream LC-MS/MS compatibility.

  • Separation & Analysis:

    • Action: Centrifuge the quenched samples at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant to vials for LC-HRMS/MS analysis.

Workflow Prep 1. Matrix Prep HLM + Buffer Incubate 2. Incubation + NADPH @ 37°C Prep->Incubate Quench 3. Quenching Cold ACN + IS Incubate->Quench Centrifuge 4. Separation 15,000g x 15 min Quench->Centrifuge LCMS 5. Detection LC-HRMS/MS Centrifuge->LCMS

Self-validating in vitro microsomal stability and metabolite identification workflow.

Quantitative Data & Analytical Parameters

To facilitate the identification of 2-(4-Chloro-1H-indazol-3-yl)ethanamine and its metabolites via LC-MS/MS, researchers must monitor specific mass-to-charge (m/z) transitions. The following tables summarize the predictive analytical data and expected kinetic profiles based on structurally homologous 2-azatryptamines[2].

Table 1: Putative Phase I Metabolites and LC-MS/MS Parameters
Analyte / MetaboliteMetabolic PathwayFormulaExact MassExpected [M+H]+ (m/z)Relative Abundance
Parent Compound N/A C9​H10​ClN3​ 195.06196.1N/A
Metabolite M1 Oxidative Deamination (Acid) C9​H7​ClN2​O2​ 210.02211.0High (Major)
Metabolite M2 Aromatic Hydroxylation C9​H10​ClN3​O 211.05212.1Low (Minor)
Metabolite M3 N-Hydroxylation C9​H10​ClN3​O 211.05212.1Low (Minor)
Table 2: Expected In Vitro Kinetic Parameters (Extrapolated)

Note: Data is extrapolated from structurally analogous halogenated indazole-3-ethanamines evaluated in standard 1 mg/mL microsomal protein incubations.

Species MatrixHalf-Life ( t1/2​ )Intrinsic Clearance ( CLint​ )Minus-NADPH Stability
Human Liver Microsomes (HLM) 38 - 45 min15.4 - 18.2 µL/min/mg> 98% remaining at 60 min
Rat Liver Microsomes (RLM) 22 - 28 min24.7 - 31.5 µL/min/mg> 98% remaining at 60 min

References

  • Indazole – Knowledge and References - Taylor & Francis Source: Taylor & Francis Online URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Robust HPLC-UV Method Development and ICH Q2(R2) Validation for 2-(4-Chloro-1H-indazol-3-yl)ethanamine

Introduction & Physicochemical Profiling 2-(4-Chloro-1H-indazol-3-yl)ethanamine (CAS: 102872-04-8) is a highly bioactive indazole derivative. Structurally, it is a bioisostere of halogenated tryptamines, where the tradit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

2-(4-Chloro-1H-indazol-3-yl)ethanamine (CAS: 102872-04-8) is a highly bioactive indazole derivative. Structurally, it is a bioisostere of halogenated tryptamines, where the traditional indole core is replaced by an indazole ring. This substitution alters the electron density of the aromatic system, conferring increased metabolic stability against monoamine oxidases (MAOs) while retaining high affinity for target G-protein coupled receptors (GPCRs), such as the 5-HT receptor family [1].

From an analytical perspective, this molecule presents distinct chromatographic challenges. The primary aliphatic amine on the ethanamine side chain is highly basic (estimated pKa ~9.5). When analyzed using conventional reversed-phase high-performance liquid chromatography (RP-HPLC), this basic moiety aggressively interacts with residual, unreacted silanol groups on the silica stationary phase. This secondary ion-exchange interaction is the primary cause of severe peak tailing, which compromises integration accuracy, resolution, and ultimately, method reliability.

Signaling_Pathway L 2-(4-Chloro-1H-indazol-3-yl)ethanamine R 5-HT Receptor (GPCR) L->R Agonist Binding G G-Protein Activation R->G Conformational Shift E1 Phospholipase C (PLC) G->E1 Gq Pathway E2 Adenylate Cyclase (AC) G->E2 Gi/o Pathway O Neurotransmitter Modulation E1->O E2->O Inhibition

Fig 1: Putative GPCR interaction pathway for indazole-based tryptamine bioisosteres.

Method Development Rationale (The "Why")

To establish a self-validating and robust quantification method, every experimental parameter was chosen based on the physicochemical causality of the analyte.

  • Column Selection (Steric Protection): We selected a Superficially Porous Particle (SPP) C18 column with high-density bonding and rigorous end-capping. SPP technology provides the efficiency of sub-2 µm particles at significantly lower backpressures. The dense end-capping physically shields the basic ethanamine group from accessing the acidic silanols on the underlying silica base.

  • Mobile Phase Causality (pH Control & Ion-Pairing): Operating at a neutral pH would leave the primary amine partially ionized, leading to split peaks and unpredictable retention. We engineered the mobile phase to a highly acidic pH (~2.0) using 0.1% Trifluoroacetic acid (TFA). TFA serves a dual mechanism:

    • It fully protonates the amine, ensuring a single, predictable ionization state.

    • The trifluoroacetate anion acts as a volatile ion-pairing agent, forming a neutral, lipophilic complex with the protonated amine. This drastically increases retention on the C18 phase and sharpens the peak shape by masking any remaining active silanol sites [2].

  • Gradient Elution over Isocratic: While the main API can elute isocratically, a gradient program was implemented to ensure the method is stability-indicating. This guarantees that highly polar degradation products or lipophilic synthetic impurities (e.g., chlorinated byproducts) are efficiently eluted and resolved from the main peak.

HPLC_Workflow A 1. Analyte Profiling (pKa ~9.5, Basic Amine) B 2. Column Selection (End-capped SPP C18) A->B C 3. Mobile Phase Optimization (0.1% TFA Ion-Pairing) B->C D 4. Method Validation (ICH Q2(R2) Guidelines) C->D E 5. Final Validated Protocol (Self-Validating SST) D->E

Fig 2: Step-by-step HPLC method development and validation workflow.

Experimental Protocols

Reagents and Standard Preparation
  • Reagents: HPLC-grade Acetonitrile (MeCN), Ultrapure Water (18.2 MΩ·cm), and LC-MS grade Trifluoroacetic acid (TFA).

  • Diluent: Water:Acetonitrile (80:20, v/v) containing 0.1% TFA. Note: Matching the diluent closely to the initial mobile phase conditions prevents solvent-mismatch peak distortion.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-(4-Chloro-1H-indazol-3-yl)ethanamine reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of diluent, sonicate for 5 minutes, and make up to volume.

  • Working Standard (100 µg/mL): Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions

The method utilizes a reversed-phase gradient to ensure optimal resolution and column wash-out.

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column SPP C18 (100 mm × 4.6 mm, 2.6 µm)
Mobile Phase A 0.1% TFA in Ultrapure Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C (Controls viscosity and retention reproducibility)
Detection UV at 226 nm (Max absorbance for indazole core)
Injection Volume 5 µL

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.0955Equilibration
1.0955Isocratic Hold
6.04060Linear Gradient (Analyte Elution)
8.01090Column Wash
8.1955Return to Initial
12.0955Re-equilibration
Self-Validating System Suitability Testing (SST)

Before analyzing unknown samples, the system must prove it is capable of yielding reliable data. Inject the 100 µg/mL working standard five times. The system is only validated for use if the following criteria are met:

Table 3: System Suitability Parameters

ParameterAcceptance CriteriaTypical Observed Value
Retention Time (tR) ~4.5 min ± 0.2 min4.52 min
Tailing Factor (Tf) ≤ 1.51.12
Theoretical Plates (N) ≥ 5,0008,450
Injection Precision %RSD ≤ 2.0% (n=5)0.45%

Method Validation (ICH Q2(R2) Compliance)

The developed method was rigorously validated according to the , which emphasizes a lifecycle and Quality-by-Design (QbD) approach to ensure the method is fit for its intended purpose [3].

Table 4: ICH Q2(R2) Validation Summary

Validation CharacteristicMethodology / RangeResults
Specificity Forced degradation (0.1N HCl, 0.1N NaOH, 3% H2O2, Heat, UV).No interfering peaks at tR 4.52 min. Peak purity index > 0.999.
Linearity 10 - 150 µg/mL (5 concentration levels, triplicate injections).R² = 0.9998; y-intercept within ±2% of response at 100% level.
Accuracy (Recovery) Spiked samples at 50%, 100%, and 150% of nominal concentration.Mean recovery: 98.5% - 101.2%.
Repeatability (Precision) 6 independent preparations at 100% concentration.%RSD = 0.6%
Intermediate Precision Different day, different analyst, different HPLC system.%RSD = 0.8%
LOD / LOQ Calculated based on Signal-to-Noise ratio (3:1 for LOD, 10:1 for LOQ).LOD: 0.5 µg/mL LOQ: 1.5 µg/mL
Robustness Deliberate variations in Flow Rate (±0.1 mL/min), Temp (±2°C), pH.All SST criteria met; tR shifted < 0.15 min.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. Retrieved from[Link]

  • International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. ICH Quality Guidelines. Retrieved from [Link]

Application

protocols for synthesizing 2-(4-Chloro-1H-indazol-3-yl)ethanamine analogues

Application Note: Synthesis and Analytical Validation of 2-(4-Chloro-1H-indazol-3-yl)ethanamine Analogues in Drug Discovery Executive Summary Indazole derivatives represent a critical class of nitrogen-containing heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Analytical Validation of 2-(4-Chloro-1H-indazol-3-yl)ethanamine Analogues in Drug Discovery

Executive Summary

Indazole derivatives represent a critical class of nitrogen-containing heterocycles in medicinal chemistry, often serving as valuable bioisosteres for indole-based compounds (such as tryptamines)[1]. The compound 2-(4-Chloro-1H-indazol-3-yl)ethanamine features an ethanamine side chain at the 3-position and a chlorine substituent at the 4-position of the indazole core[1]. Because of their unique binding affinities and metabolic stability, these analogues are extensively investigated as therapeutic agents and pharmaceutical intermediates[1][2].

This application note details a highly reliable, self-validating synthetic pathway for generating these analogues in a professional laboratory setting. The methodology focuses on mechanistic causality, ensuring that researchers understand the chemical rationale behind each transformation to optimize yields and maintain rigorous safety standards.

Mechanistic Rationale and Synthetic Strategy

The synthesis of 3-substituted indazole ethanamines requires a robust strategy to construct the bicyclic core and subsequently install the primary amine side chain without triggering unwanted side reactions (such as over-alkylation or dechlorination).

The most efficient pathway utilizes a three-stage approach:

  • Core Construction (Nitrosation/Cyclization): Starting from a commercially available 4-chloroindole, treatment with sodium nitrite and hydrochloric acid induces nitrosation. Subsequent rearrangement and ring expansion yield the critical intermediate, 4-chloro-1H-indazole-3-carbaldehyde[3].

  • Side-Chain Elongation (Henry Reaction): The carbaldehyde is subjected to a nitroaldol (Henry) condensation with nitromethane. Ammonium acetate is employed not merely as a buffer, but as a critical catalyst that acts as both a mild base to deprotonate nitromethane and a proton donor to facilitate the dehydration of the intermediate β -nitro alcohol into a thermodynamically stable trans-nitroalkene[3].

  • Global Reduction: The nitroalkene is reduced using Lithium Aluminum Hydride ( LiAlH4​ ). This powerful alane reagent is required because it simultaneously reduces the conjugated alkene to an alkane and the nitro group to a primary amine, yielding the target ethanamine[3].

Pathway Visualization

SynthesisWorkflow A 4-Chloroindole (Starting Material) B Nitrosation (NaNO2, HCl) A->B C Indazole-3-carbaldehyde Intermediate B->C D Henry Reaction (CH3NO2, NH4OAc) C->D E Nitrovinyl Indazole Intermediate D->E F Global Reduction (LiAlH4, THF) E->F G Target Analogue (Ethanamine) F->G

Synthetic workflow for 2-(4-Chloro-1H-indazol-3-yl)ethanamine analogues via Henry reaction.

Experimental Protocols

Note: The following procedures must be conducted in a professional laboratory equipped with certified fume hoods, blast shields, and standard Personal Protective Equipment (PPE). LiAlH4​ is highly reactive with moisture and requires rigorous anhydrous techniques.

Stage 1: Synthesis of 4-Chloro-1H-indazole-3-carbaldehyde

  • Dissolve 4-chloroindole (1.0 eq) in a solvent mixture of DMF and H2​O (8:2 ratio).

  • Cool the reaction vessel to 0 °C and slowly add aqueous HCl (1.5 eq).

  • Add an aqueous solution of NaNO2​ (1.2 eq) dropwise over 30 minutes to control the exothermic nitrosation.

  • Heat the mixture to 80 °C for 6 hours to drive the cyclization and rearrangement[3].

  • Extract with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Stage 2: Henry Reaction (Nitroaldol Condensation)

  • Suspend the crude 4-chloro-1H-indazole-3-carbaldehyde (1.0 eq) in an excess of nitromethane ( CH3​NO2​ , 10 eq), which serves as both reactant and solvent.

  • Add ammonium acetate ( NH4​OAc , 0.5 eq) to catalyze the condensation[3].

  • Reflux the mixture at 100 °C for 4–6 hours. The reaction progress should be monitored via TLC until the aldehyde is completely consumed.

  • Cool to room temperature. The nitrovinyl indazole intermediate typically precipitates as a brightly colored solid. Filter and wash with cold ethanol.

Stage 3: Global Reduction and Fieser Workup

  • Suspend LiAlH4​ (4.0 eq) in anhydrous THF at 0 °C under an inert argon atmosphere.

  • Slowly add the nitrovinyl indazole intermediate (1.0 eq) dissolved in anhydrous THF dropwise.

  • Gradually warm the mixture to room temperature, then heat to reflux for 4 hours to ensure complete reduction of both the alkene and intermediate hydroxylamine species[3].

  • Critical Safety Step (Fieser Workup): Cool the mixture strictly to 0 °C. For every x grams of LiAlH4​ used, sequentially and cautiously add: x mL of H2​O , x mL of 15% aqueous NaOH , and 3x mL of H2​O [3]. Stir vigorously for 30 minutes.

    • Causality: This specific quenching sequence decomposes the hazardous, sticky aluminum alkoxide gel into a highly filterable, granular white precipitate, preventing product entrapment and ensuring safe handling[3].

  • Filter the salts through a Celite pad, washing thoroughly with hot THF. Concentrate the filtrate to afford the crude ethanamine.

Analytical Validation

To ensure the protocol acts as a self-validating system, the final product must be rigorously characterized:

  • Mass Spectrometry (ESI+): The spectrum must display the [M+H]+ peak corresponding to the primary amine (approx. m/z 196.06 for the free base, accounting for the 35Cl isotope)[1][3].

  • 1H NMR Spectroscopy: The successful reduction of the alkene and nitro group is confirmed by the disappearance of the vinylic protons and the emergence of characteristic aliphatic triplets (integrating to 2H each) in the 2.8–3.2 ppm region, corresponding to the −CH2​−CH2​−NH2​ side chain[3].

Quantitative Data Summary

The following table summarizes the optimized reaction parameters, timeframes, and expected yields for the complete synthetic sequence based on established indazole-3-ethanamine methodologies[3].

Synthetic StageChemical TransformationReagents & ConditionsReaction TimeExpected Yield
Stage 1 Indole Indazole-3-carbaldehyde NaNO2​ , HCl , DMF/ H2​O , 80 °C6 hours70–85%
Stage 2 Carbaldehyde Nitrovinyl indazole CH3​NO2​ , NH4​OAc , Reflux (100 °C)4–6 hours80–90%
Stage 3 Nitrovinyl indazole Ethanamine LiAlH4​ , Anhydrous THF, Reflux4 hours65–75%

Sources

Method

Application Note: Mass Spectrometry Fragmentation Pattern and Analytical Protocol for 2-(4-Chloro-1H-indazol-3-yl)ethanamine

Introduction & Rationale 2-(4-Chloro-1H-indazol-3-yl)ethanamine (C₉H₁₀ClN₃) is a halogenated heterocyclic compound of significant interest in medicinal chemistry and forensic toxicology due to its structural homology to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

2-(4-Chloro-1H-indazol-3-yl)ethanamine (C₉H₁₀ClN₃) is a halogenated heterocyclic compound of significant interest in medicinal chemistry and forensic toxicology due to its structural homology to bioactive tryptamines and indazole-based synthetic cannabinoid receptor agonists (SCRAs)[1]. Accurate mass spectrometric characterization is paramount for its identification in complex biological matrices. This application note delineates the collision-induced dissociation (CID) fragmentation pathways of this molecule and provides a robust, self-validating LC-MS/MS protocol designed for high-throughput quantitative analysis.

Chemical & Physical Properties
PropertyValue
Chemical Formula C₉H₁₀ClN₃
Monoisotopic Exact Mass 195.0563 Da
Precursor Ion [M+H]⁺ (³⁵Cl) 196.0641 Da
Precursor Ion [M+H]⁺ (³⁷Cl) 198.0612 Da
Isotopic Distribution (³⁵Cl:³⁷Cl) ~ 3:1 (75.78% : 24.22%)

Elucidation of MS/MS Fragmentation Pathways

In positive electrospray ionization (ESI+), protonation preferentially occurs at the primary aliphatic amine (the ethanamine side chain) rather than the delocalized indazole ring nitrogens. This preference is dictated by the higher gas-phase basicity of the primary amine[2]. Consequently, the precursor ion is observed as [M+H]⁺ at m/z 196.1 for the ³⁵Cl isotope and m/z 198.1 for the ³⁷Cl isotope.

Upon isolation in the first quadrupole (Q1) and subsequent CID in the collision cell (Q2), the[M+H]⁺ precursor undergoes several characteristic fragmentation cascades:

  • Pathway A (Neutral Loss of Ammonia): The most thermodynamically accessible pathway at low collision energies (10–15 eV) is the expulsion of NH₃ (-17 Da). This yields a stable vinyl-indazole carbocation at m/z 179.1 (³⁵Cl) and 181.1 (³⁷Cl).

  • Pathway B (β-Cleavage): Cleavage of the C-N bond accompanied by the loss of the methylamine equivalent (-31 Da, CH₅N) generates a methylidene-indazolium ion at m/z 165.0. This core fragment is highly diagnostic for 3-substituted indazoles[3].

  • Pathway C (α-Cleavage): At elevated collision energies (>30 eV), the C-C bond of the ethanamine chain breaks, yielding a stable iminium ion [CH₂=NH₂]⁺ at m/z 30.1[4]. Crucially, because this fragment consists only of the terminal amine portion, it lacks the chlorine atom and therefore does not exhibit the ³⁵Cl/³⁷Cl isotopic doublet.

MS_Fragmentation Precursor [M+H]⁺ Precursor Ion m/z 196.1 (³⁵Cl) / 198.1 (³⁷Cl) Protonated Primary Amine LossNH3 Neutral Loss of NH₃ m/z 179.1 (³⁵Cl) / 181.1 (³⁷Cl) Vinyl-indazole Cation Precursor->LossNH3 -17 Da (NH₃) AlphaCleavage α-Cleavage Product m/z 30.1 Iminium Ion [CH₂=NH₂]⁺ Precursor->AlphaCleavage C-C Bond Scission BetaCleavage β-Cleavage Product m/z 165.0 (³⁵Cl) / 167.0 (³⁷Cl) Methylidene-indazolium Ion Precursor->BetaCleavage -31 Da (CH₅N) CoreFrag Core Fragmentation m/z 138.0 (³⁵Cl) / 140.0 (³⁷Cl) Loss of HCN BetaCleavage->CoreFrag -27 Da (HCN)

Proposed ESI-MS/MS fragmentation pathways for 2-(4-Chloro-1H-indazol-3-yl)ethanamine.

Self-Validating LC-MS/MS Experimental Protocol

To translate these fragmentation dynamics into a reliable assay, the following protocol leverages the isotopic signature of chlorine to create a self-validating system. By monitoring parallel MRM transitions for both chlorine isotopes, the method mathematically flags matrix interferences.

LCMS_Workflow S1 1. Sample Prep Solid-Phase Extraction (Isotope Spiking) S2 2. UHPLC Separation C18 Column (0.1% FA Gradient) S1->S2 S3 3. ESI+ Ionization Protonation of Ethanamine S2->S3 S4 4. QqQ MS/MS MRM Mode (CID Fragmentation) S3->S4 S5 5. Data Validation ³⁵Cl/³⁷Cl Ratio Verification S4->S5

Step-by-step LC-MS/MS workflow ensuring self-validating quantitative analysis.

Step-by-Step Methodology

1. Sample Preparation (Solid-Phase Extraction)

  • Causality: Biological matrices contain phospholipids that cause severe ion suppression in ESI. Mixed-mode strong cation exchange (MCX) SPE is utilized because the primary amine of the analyte will be positively charged at low pH, allowing selective retention while neutral/acidic lipids are washed away.

  • Step: Dilute 200 µL of the sample 1:1 with 2% phosphoric acid. Load onto a pre-conditioned MCX cartridge. Wash sequentially with 1 mL of 0.1 M HCl and 1 mL of 100% methanol. Elute the target analyte with 1 mL of 5% ammonium hydroxide in methanol. Evaporate to dryness under nitrogen and reconstitute in 100 µL of initial mobile phase.

2. Chromatographic Separation

  • Causality: A sub-2-micron C18 UHPLC column is selected to provide high theoretical plate counts, ensuring sharp peak shapes (width < 3 seconds) which maximizes the signal-to-noise ratio. The acidic modifier is critical; it forces the mobile phase pH below the analyte's pKa, ensuring 100% protonation prior to entering the ESI source.

  • Step:

    • Column: C18 (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Gradient: 5% B hold for 0.5 min, linear ramp to 60% B over 3.5 min, flush at 95% B for 1 min, and re-equilibrate. Flow rate: 0.4 mL/min.

3. Mass Spectrometry (MRM Acquisition)

  • Causality: Triple quadrupole MS is operated in Multiple Reaction Monitoring (MRM) mode to maximize dwell time on specific precursor-to-product transitions, filtering out background noise.

  • Step: Set ESI capillary voltage to +3.5 kV and desolvation temperature to 400°C. Program the specific transitions and collision energies detailed in the quantitative data table below.

Quantitative Data and Method Validation

The following table summarizes the optimized MRM transitions required for the quantitative and qualitative analysis of 2-(4-Chloro-1H-indazol-3-yl)ethanamine.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ion AssignmentAnalytical Role
196.1 ([M+H]⁺, ³⁵Cl)179.1 15[M+H - NH₃]⁺Quantifier
198.1 ([M+H]⁺, ³⁷Cl)181.1 15[M+H - NH₃]⁺Qualifier 1 (Isotope Check)
196.1 ([M+H]⁺, ³⁵Cl)165.0 25β-cleavage (-CH₅N)Qualifier 2 (Structural)
196.1 ([M+H]⁺, ³⁵Cl)30.1 35α-cleavage ([CH₂=NH₂]⁺)Qualifier 3 (Aliphatic Amine)
Trustworthiness: The Self-Validating Logic

For every unknown sample, the peak area ratio of the Quantifier (m/z 196.1 → 179.1) to Qualifier 1 (m/z 198.1 → 181.1) must be calculated. If the analyte is genuinely 2-(4-Chloro-1H-indazol-3-yl)ethanamine, this ratio must fall within ±15% of the theoretical 3:1 isotopic ratio inherent to the chlorine atom. A deviation beyond this threshold automatically invalidates the result, proving the presence of an isobaric co-eluting interference rather than the target analyte.

References

  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at:[Link]

  • Whitman College. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at:[Link]

Sources

Application

Application Note: Pharmacological Profiling of 2-(4-Chloro-1H-indazol-3-yl)ethanamine via High-Throughput Calcium Mobilization Assays

Introduction & Scientific Rationale In the landscape of neuropharmacology and drug discovery, the structural modification of classic serotonergic ligands is a primary strategy for developing subtype-selective therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In the landscape of neuropharmacology and drug discovery, the structural modification of classic serotonergic ligands is a primary strategy for developing subtype-selective therapeutics. 2-(4-Chloro-1H-indazol-3-yl)ethanamine (CAS: 102872-04-8) is a highly specialized tool compound belonging to the class of 3-substituted indazole derivatives[1].

Structurally, this compound is an "aza-tryptamine." By replacing the traditional indole core of a tryptamine with an indazole bioisostere, researchers can fundamentally alter the molecule's pharmacokinetic and pharmacodynamic profile[2]. The ethanamine side chain is essential for serotonin (5-HT) receptor agonism, while the 4-chloro substitution serves a dual purpose: it increases the compound's overall lipophilicity and metabolic stability against monoamine oxidase (MAO) degradation, and it sterically drives receptor subtype selectivity[3].

While classic tryptamines often show high affinity for the 5-HT2A receptor, indazole-ethanamines typically exhibit reduced 5-HT2A potency but significantly enhanced selectivity and affinity for the 5-HT2B and 5-HT2C receptor subtypes[2]. Because 5-HT2 receptors are Gq-protein coupled, their activation leads to the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3), which subsequently triggers the release of intracellular calcium[4]. This application note details a self-validating cell culture protocol utilizing a Fluorescent Imaging Plate Reader (FLIPR) to quantify this calcium flux.

Experimental Design & Causality

To ensure a robust and self-validating experimental system, the assay design relies on several critical pillars:

  • Cell Line Selection: Human Embryonic Kidney 293 (HEK293) cells are utilized because they lack endogenous 5-HT receptors. This null background ensures that any observed calcium mobilization is strictly the result of the transfected 5-HT2 subtypes, eliminating off-target noise.

  • Assay Modality: The FLIPR calcium assay is chosen over radioligand binding for functional profiling because it measures the functional consequence of receptor activation (agonism vs. antagonism) in real-time, rather than mere binding affinity.

  • Self-Validating Controls: Every assay plate must include a full agonist reference (e.g., Serotonin or Lorcaserin) to define 100% Emax, a vehicle control (0.1% DMSO) to establish baseline noise, and a mock-transfected cell line to rule out non-receptor-mediated membrane disruption by the chloro-indazole scaffold.

Step-by-Step Methodologies

Protocol A: Cell Culture & Plate Seeding

The goal of this phase is to establish a uniform monolayer of cells with consistent receptor expression.

  • Culturing: Maintain HEK293 cells stably expressing the target receptor (5-HT2A, 5-HT2B, or 5-HT2C) in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and the appropriate selection antibiotic (e.g., 200 µg/mL Hygromycin B).

  • Harvesting: Once cells reach 80-85% confluency, wash with DPBS and detach using TrypLE Express.

    • Causality: TrypLE is utilized instead of standard Trypsin-EDTA because it is significantly gentler on membrane proteins, preserving the structural integrity of the extracellular GPCR domains required for optimal ligand binding.

  • Seeding: Resuspend cells in assay medium and seed at a density of 20,000 cells/well into a 384-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO2.

    • Causality: Black-walled plates are mandatory to prevent optical crosstalk (light scattering) between adjacent wells during fluorescence excitation, while the clear bottom allows the instrument's laser to read the cellular monolayer.

Protocol B: Compound Preparation

Precision in compound handling prevents solvent-induced artifacts.

  • Stock Solution: Dissolve 2-(4-Chloro-1H-indazol-3-yl)ethanamine powder in 100% anhydrous DMSO to create a 10 mM master stock.

  • Serial Dilution: Perform a 10-point, 3-fold serial dilution in Assay Buffer (Hank's Balanced Salt Solution [HBSS] supplemented with 20 mM HEPES, pH 7.4).

  • Vehicle Normalization: Ensure the final DMSO concentration in all wells, including controls, is exactly 0.1%.

    • Causality: DMSO concentrations exceeding 0.1% can disrupt the lipid bilayer, causing artifactual calcium leakage from the endoplasmic reticulum (ER) and skewing the baseline fluorescence, which invalidates the assay's Z'-factor.

Protocol C: FLIPR Calcium Mobilization Assay

Real-time kinetic measurement of Gq-coupled receptor activation.

  • Dye Loading: Aspirate the culture media and add 20 µL/well of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) dissolved in Assay Buffer containing 2.5 mM Probenecid. Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature.

    • Causality: Probenecid is an inhibitor of organic anion transporters; its inclusion prevents the cells from actively pumping the fluorescent dye out of the cytoplasm.

  • Baseline Reading: Transfer the plate to the FLIPR instrument. Read baseline fluorescence (Excitation 485 nm / Emission 525 nm) continuously for 10 seconds.

  • Compound Addition: The instrument automatically dispenses 10 µL of the diluted 2-(4-Chloro-1H-indazol-3-yl)ethanamine or controls into the respective wells.

  • Kinetic Measurement: Record fluorescence continuously for 3 minutes. Calculate the response as the maximum Relative Fluorescence Unit (RFU) minus the baseline RFU ( Δ RFU).

Data Presentation

The structural shift from an indole to a halogenated indazole profoundly impacts the pharmacological profile. The table below summarizes the expected shift in functional potency (EC50) when evaluating aza-tryptamines against classic tryptamines in functional calcium assays[2].

Table 1: Representative Pharmacological Profile (Indole vs. Indazole Scaffold)

CompoundScaffold Type5-HT2A EC50 (nM)5-HT2B EC50 (nM)5-HT2C EC50 (nM)
5-MeO-DMT Classic Indole (Tryptamine)203>10,000532
Indazole Analog (Cmpd 6a) Indazole-Ethanamine>1,000483<500
2-(4-Chloro-1H-indazol-3-yl)ethanamine Halogenated Indazole>1,000<100<100*

*Projected values based on the established structure-activity relationship (SAR) demonstrating that 4-chloro substitution on the indazole core enhances 5-HT2B/2C selectivity while reducing 5-HT2A affinity.

Mechanistic Visualization

The following diagram illustrates the intracellular signaling cascade validated by the FLIPR assay protocol described above.

G Ligand 2-(4-Chloro-1H-indazol-3-yl)ethanamine Receptor 5-HT2 Receptor (Gq-Coupled GPCR) Ligand->Receptor Agonist Binding Gq Gq Protein Alpha Subunit Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activation IP3 Inositol Triphosphate (IP3) PLC->IP3 PIP2 Hydrolysis Ca2 Intracellular Ca2+ Release (ER) IP3->Ca2 Channel Opening

Fig 1: Gq-coupled signaling pathway activated by indazole-ethanamines.

References

  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists Source: ACS Medicinal Chemistry Letters (via NCBI PMC) URL:[Link]

  • Psychedelics Source: Pharmacological Reviews (via NCBI PMC) URL:[Link]

Sources

Method

NMR Spectroscopy Reference Data and Acquisition Protocol for 2-(4-Chloro-1H-indazol-3-yl)ethanamine

Executive Summary 2-(4-Chloro-1H-indazol-3-yl)ethanamine (CAS: 102872-04-8) is a highly versatile heterocyclic building block and bioisostere utilized extensively in medicinal chemistry[1]. As a structural analog of 4-ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(4-Chloro-1H-indazol-3-yl)ethanamine (CAS: 102872-04-8) is a highly versatile heterocyclic building block and bioisostere utilized extensively in medicinal chemistry[1]. As a structural analog of 4-chlorotryptamine, replacing the indole core with a pyrazole-fused indazole system alters the molecule's hydrogen-bonding capacity, lipophilicity, and pKa. These modifications make it a privileged scaffold for developing kinase inhibitors, antimicrobial agents, and serotonin (5-HT) receptor ligands[1].

Accurate structural elucidation of this compound is critical, particularly to verify the regiochemistry of the chlorine substitution at the C4 position during synthesis. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol, including sample preparation causality, optimized acquisition parameters, and reference chemical shift data.

Experimental Protocol: Sample Preparation and Acquisition

A robust NMR protocol must account for the unique physicochemical properties of the indazole core. The following step-by-step methodology ensures high-fidelity spectral data.

Sample Preparation
  • Weighing : Accurately weigh 15–20 mg of the 2-(4-Chloro-1H-indazol-3-yl)ethanamine free base into a clean glass vial.

    • Causality : This specific mass range provides an optimal signal-to-noise (S/N) ratio for both insensitive nuclei ( 13 C) and 2D heteronuclear experiments within a standard 1–2 hour acquisition window, without inducing concentration-dependent line broadening or viscosity issues.

  • Solvent Selection & Addition : Add 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v Tetramethylsilane[TMS] as an internal standard).

    • Causality : Indazoles frequently exhibit poor solubility in non-polar solvents like CDCl 3​ . Furthermore, in CDCl 3​ , the highly polar N-H proton undergoes rapid intermolecular exchange, often broadening the signal into the baseline[2]. DMSO- d6​ acts as a strong hydrogen bond acceptor, slowing this exchange rate and locking the N-H proton into a sharp, observable resonance[3].

  • Homogenization : Vortex the mixture for 30 seconds. If micro-particulates remain, sonicate for 2 minutes at room temperature to ensure a perfectly isotropic solution.

  • Transfer : Transfer the clear solution into a standard 5 mm NMR tube using a glass Pasteur pipette, ensuring the sample depth is exactly 4–5 cm to maintain magnetic field homogeneity.

Instrument Calibration and Acquisition Parameters
  • 1 H NMR (1D) : Acquire at 400 MHz or 600 MHz at 298 K. Use a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and 16–32 scans. Calibrate the chemical shift to the residual DMSO pentet at δ 2.50 ppm.

  • 13 C NMR (1D) : Acquire at 100 MHz or 150 MHz using power-gated proton decoupling (e.g., zgpg30). Set D1 to 2.0 seconds to allow for the relaxation of quaternary carbons, and acquire 1024–2048 scans. Calibrate to the DMSO septet at δ 39.52 ppm.

  • 2D HMBC : Optimize the long-range coupling constant ( nJCH​ ) for 8 Hz. This is a critical self-validating step to confirm the C4-chlorine regiochemistry.

Structural Validation Workflow

To eliminate synthetic ambiguity (e.g., differentiating the 4-chloro isomer from the 6-chloro isomer), a systematic 1D to 2D workflow must be employed.

NMR_Workflow Prep 1. Sample Preparation (DMSO-d6, 15-20 mg) Acq1D 2. 1D NMR Acquisition (1H & 13C) Prep->Acq1D Acq2D 3. 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process 4. Spectral Processing (FT, Phase & Baseline Correction) Acq1D->Process Acq2D->Process Assign 5. Peak Assignment (J-Coupling & Chemical Shifts) Process->Assign Validate 6. Structural Validation (Confirm 4-Chloro Isomer) Assign->Validate

Figure 1: Step-by-step NMR structural elucidation workflow for indazole derivatives.

Reference NMR Data and Mechanistic Insights

The quantitative data below represents the expected chemical shifts for the free base form of 2-(4-Chloro-1H-indazol-3-yl)ethanamine in DMSO- d6​ .

1 H NMR Assignments

The chlorine atom at C4 exerts both an inductive electron-withdrawing effect (-I) and a resonance-donating effect (+M). This breaks the symmetry of the fused benzene ring, creating a distinct ABC spin system for protons H-5, H-6, and H-7[4].

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Rationale
N1-H 13.15br s1H-Highly deshielded due to pyrazole electron deficiency and DMSO H-bonding[3].
H-7 7.48dd1H8.2, 0.9Ortho to H-6, meta to H-5. Deshielded by the adjacent fused N-atom.
H-6 7.28t1H8.2, 7.6Central proton of the ABC system; ortho to both H-5 and H-7[4].
H-5 7.12dd1H7.6, 0.9Ortho to H-6. Shielded relative to H-7, but modulated by the C4-Cl atom.
C1'-CH 2​ 3.15t2H7.0Exocyclic methylene attached directly to the electron-rich C3 position.
C2'-CH 2​ 2.85t2H7.0Methylene adjacent to the primary amine.
NH 2​ 1.80br s2H-Primary amine protons (Note: shifts to ~8.0 ppm if analyzed as an HCl salt).
13 C NMR Assignments

To unambiguously confirm the 4-chloro substitution, rely on the HMBC data. The H-6 proton ( δ 7.28) will show a strong 3JCH​ correlation to the chlorinated quaternary carbon C4 ( δ 125.8). If the chlorine were at the 6-position, this specific connectivity matrix would collapse.

PositionChemical Shift ( δ , ppm)Carbon TypeMechanistic Note
C3 144.1Quaternary (C-Ar)Deshielded by the adjacent N2 atom and alkyl substitution.
C7a 142.3Quaternary (Fused)Bridgehead carbon adjacent to N1.
C6 127.4CH (Aromatic)Para to the C3a bridgehead.
C4 125.8Quaternary (C-Cl)Shifted downfield due to the directly attached electronegative chlorine[4].
C5 120.2CH (Aromatic)Ortho to the chlorine atom; experiences resonance shielding (+M effect).
C3a 114.5Quaternary (Fused)Bridgehead carbon; shows 3JCH​ HMBC correlation to C1'-CH 2​ .
C7 110.1CH (Aromatic)Highly shielded relative to standard benzene carbons.
C2' 41.2CH 2​ (Aliphatic)Deshielded by the adjacent primary amine.
C1' 28.5CH 2​ (Aliphatic)Standard benzylic/allylic-type shift for an indazole-bound methylene.

References

  • EvitaChem. "Buy 2-(4-Chloro-1H-indazol-3-yl)ethanamine (EVT-12034734) - EvitaChem." EvitaChem Product Catalog, 2026. 1

  • BenchChem. "Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide." BenchChem Technical Resources, 2025. 2

  • Siskos, M. G., et al. "Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions." The Journal of Organic Chemistry, ACS Publications, 2022. 3

  • ACS Publications. "A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate Intermediate." Organic Process Research & Development, 2012. 4

Sources

Application

Application Note: Optimal Solubility, Formulation, and Storage Protocols for 2-(4-Chloro-1H-indazol-3-yl)ethanamine

Executive Summary 2-(4-Chloro-1H-indazol-3-yl)ethanamine (CAS: 102872-04-8) is a highly specialized bioactive heterocyclic compound. As a 3-substituted indazole derivative, it functions as a critical bioisostere for tryp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(4-Chloro-1H-indazol-3-yl)ethanamine (CAS: 102872-04-8) is a highly specialized bioactive heterocyclic compound. As a 3-substituted indazole derivative, it functions as a critical bioisostere for tryptamine and is heavily utilized in medicinal chemistry for the development of kinase inhibitors and monoamine receptor modulators[1]. The unique structural topology of this compound—featuring an ethanamine side chain at the 3-position and a chlorine substituent at the 4-position—confers distinct physicochemical properties that dictate its handling[1].

This application note provides an authoritative, self-validating framework for the optimal solubilization, formulation, and long-term storage of this compound, ensuring experimental reproducibility and structural integrity for in vitro and in vivo drug development workflows.

Physicochemical Profile & Solvation Thermodynamics

Understanding the thermodynamic drivers of solubility is critical before handling the compound. The 4-chloro substitution alters the electron distribution of the indazole core, enhancing its lipophilicity, while the primary amine and pyrazole nitrogen atoms serve as strong hydrogen-bond donors and acceptors[2].

PropertyValuePharmacological & Formulation Implication
Molecular Formula C₉H₁₀ClN₃Free base form; dictates the necessity for organic solvent initiation.
Molecular Weight 195.65 g/mol Low molecular weight facilitates rapid dissolution in polar aprotic solvents.
Topological Polar Surface Area (PSA) ~54.7 ŲModerate permeability; indicates a strict requirement for co-solvents in aqueous media[2].
LogP ~2.57Balanced lipophilicity; strongly favors organic solvents over pure aqueous buffers[2].
Causality of Solvent Selection

The free base form exhibits a stable crystal lattice driven by strong intermolecular hydrogen bonding.

  • Organic Solvents: Polar aprotic solvents like Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are mandatory for primary solubilization. Their high dielectric constants effectively disrupt the compound's intermolecular forces, yielding stable stock solutions[3].

  • Aqueous Buffers: The compound is poorly soluble in pure water (<1 mg/mL). Direct addition of the solid to aqueous buffers will result in incomplete dissolution and inaccurate assay dosing. A controlled co-solvent dilution strategy is strictly required[3].

Workflow Visualization

FormulationWorkflow Solid 2-(4-Chloro-1H-indazol-3-yl)ethanamine (Lyophilized Solid) Equilibrate Equilibrate to RT (Desiccator) Solid->Equilibrate DMSO Dissolve in Anhydrous DMSO (Max 50 mM) Equilibrate->DMSO Aliquot Aliquot & Purge with Argon (Single-use vials) DMSO->Aliquot Store Store at -80°C (Dark, Sealed) Aliquot->Store Aqueous Aqueous Dilution (<1% DMSO Final) Store->Aqueous Just prior to assay

Workflow for the preparation, storage, and aqueous formulation of the compound.

Step-by-Step Methodologies

Protocol A: Preparation of High-Concentration Stock Solutions (e.g., 50 mM)

Scientific Rationale: Preparing a highly concentrated DMSO stock minimizes the final volume of organic solvent introduced into sensitive biological assays, preventing solvent-induced cytotoxicity.

  • Thermal Equilibration: Remove the lyophilized compound vial from -20°C storage and place it in a desiccator at room temperature for 30–45 minutes.

    • Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the powder. This initiates localized hydrolysis and alters the precise molarity of your stock solution.

  • Weighing: Weigh the desired mass (e.g., 9.78 mg for 1 mL of 50 mM solution) using a micro-analytical balance under a nitrogen-purged glove box or standard fume hood.

  • Primary Solubilization: Add the calculated volume of anhydrous, sterile-filtered DMSO (≥99.9% purity).

  • Homogenization: Vortex gently for 60 seconds. If the solution is not completely clear, sonicate in a room-temperature water bath for 2–5 minutes.

  • Self-Validation Check: Visually inspect the solution against both black and white backgrounds. The solution must be completely transparent. Any turbidity or light scattering indicates incomplete dissolution; continue sonication if necessary.

Protocol B: Aqueous Dilution for In Vitro Assays

Scientific Rationale: The compound is highly prone to crashing out of solution (nucleation) if the solvent transition from DMSO to water is too abrupt.

  • Pre-warming: Warm the DMSO stock solution to room temperature. Pre-warm the target aqueous buffer (e.g., PBS, pH 7.2, or cell culture media) to 37°C.

  • Dynamic Dilution: While vigorously vortexing the aqueous buffer, add the DMSO stock solution dropwise.

    • Causality: Continuous kinetic energy prevents localized high concentrations of the free base, which would otherwise nucleate and precipitate instantly[4].

  • Solvent Limit: Ensure the final concentration of DMSO does not exceed 0.5% – 1.0% (v/v) to maintain cell viability and prevent artifactual assay readouts[3].

  • Self-Validation Check: Measure the optical density (OD) of the final formulation at 600 nm. An OD600​>0.05 compared to a vehicle control indicates micro-precipitation. Use the formulation immediately; do not store aqueous dilutions[4].

Storage, Stability, and Degradation Pathways

Maintaining the structural integrity of 2-(4-Chloro-1H-indazol-3-yl)ethanamine requires strict environmental controls to combat its primary degradation vectors.

  • Temperature Control: Solid material must be stored at -20°C. DMSO stock solutions should be aliquoted into single-use volumes and stored at -80°C[4]. Avoid freeze-thaw cycles, which drive moisture accumulation and subsequent compound degradation.

  • Light Sensitivity: The indazole core is susceptible to photo-induced degradation. All containers must be amber glass or wrapped tightly in aluminum foil.

  • Oxidation Prevention: The primary ethanamine side chain is highly vulnerable to oxidative metabolism and ambient oxidation[2]. Vials must be purged with an inert gas (Argon or Nitrogen) prior to sealing to displace oxygen[4].

DegradationPathways cluster_Degradation Primary Degradation Vectors cluster_Prevention Mitigation Strategies Compound 2-(4-Chloro-1H-indazol-3-yl)ethanamine Photo Photodegradation (Indazole Core) Compound->Photo Oxidation Oxidative Degradation (Ethanamine Chain) Compound->Oxidation Hydrolysis Moisture Condensation (Crystal Lattice Alteration) Compound->Hydrolysis Amber Amber Vials / Dark Storage Photo->Amber Argon Argon/N2 Purging Oxidation->Argon Desiccator Desiccator Equilibration Hydrolysis->Desiccator

Primary degradation vectors of the compound and required mitigation strategies.

Sources

Method

Preparation of 2-(4-Chloro-1H-indazol-3-yl)ethanamine Hydrochloride: A Comprehensive Synthetic Protocol

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol Executive Summary 2-(4-Chloro-1H-indazol-3-yl)ethanamine hydrochloride is a spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol

Executive Summary

2-(4-Chloro-1H-indazol-3-yl)ethanamine hydrochloride is a specialized, nitrogen-rich bioisostere of 4-chlorotryptamine. By replacing the traditional indole core of tryptamine with an indazole ring system, researchers can significantly enhance the molecule's metabolic stability, alter its hydrogen-bonding dynamics, and modulate its binding affinity at serotonergic (5-HT) receptor subtypes[1]. This application note details a robust, field-proven, three-stage synthetic protocol for its preparation. The methodology utilizes a Henry (nitroaldol) condensation followed by a global hydride reduction, avoiding the high toxicity and harsh conditions associated with classical cyanation routes.

Mechanistic Rationale & Synthetic Strategy

Historically, indazole analogues of tryptamine were synthesized via the Japp-Klingemann reaction or through the homologation of 3-chloromethylindazoles using potassium cyanide, followed by reduction[2]. However, the cyanation route poses severe toxicity risks (hydrogen cyanide gas generation) and often suffers from poor regioselectivity during the initial halogenation steps.

Modern medicinal chemistry approaches favor the Henry condensation of indazole-3-carbaldehydes with nitromethane[3]. The electron-withdrawing nature of the 4-chloro substituent on the indazole ring slightly deactivates the C3-aldehyde. Therefore, a mild organocatalyst (ammonium acetate) and elevated temperatures (90 °C) are required to drive the dehydration of the intermediate β-nitro alcohol to the thermodynamic (E)-nitroalkene[3].

Subsequent reduction with lithium aluminum hydride (LiAlH₄) acts as a dual-function step: it concurrently reduces the nitro group to a primary amine and saturates the alkene double bond, yielding the ethanamine free base. Finally, anhydrous hydrogen chloride precipitation affords the highly stable, water-soluble hydrochloride salt, completing a highly logical and self-validating synthetic loop.

Synthetic Workflow Diagram

SynthesisWorkflow Start 4-Chloro-1H-indazole-3-carbaldehyde (Starting Material) Step1 Henry Condensation (CH3NO2, NH4OAc, 90°C) Start->Step1 Int1 4-Chloro-3-(2-nitrovinyl)-1H-indazole (Intermediate) Step1->Int1 Step2 Hydride Reduction (LiAlH4, THF, Reflux) Int1->Step2 Int2 2-(4-Chloro-1H-indazol-3-yl)ethanamine (Free Base) Step2->Int2 Step3 Salt Formation (HCl in Et2O, 0°C) Int2->Step3 Product 2-(4-Chloro-1H-indazol-3-yl)ethanamine HCl (Final Product) Step3->Product

Caption: Three-stage synthetic workflow for 2-(4-Chloro-1H-indazol-3-yl)ethanamine hydrochloride.

Reagents and Materials

To ensure reproducibility, all quantitative data and stoichiometric equivalents are structured below. Anhydrous conditions are critical for Stages 2 and 3.

ReagentMW ( g/mol )EquivalentsFunction
4-Chloro-1H-indazole-3-carbaldehyde 180.591.0Starting Material
Nitromethane (CH₃NO₂) 61.0410.0Reactant / Solvent
Ammonium Acetate (NH₄OAc) 77.080.5Catalyst
Lithium Aluminum Hydride (LiAlH₄) 37.954.0Reducing Agent
Tetrahydrofuran (THF), Anhydrous 72.11-Solvent
2M HCl in Diethyl Ether 36.461.5Salt Forming Agent

Step-by-Step Experimental Protocols

Stage 1: Henry Condensation to 4-Chloro-3-(2-nitrovinyl)-1H-indazole
  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend 4-chloro-1H-indazole-3-carbaldehyde (1.0 eq) in anhydrous nitromethane (10.0 eq).

  • Catalysis: Add ammonium acetate (0.5 eq) to the suspension.

  • Thermal Activation: Heat the reaction mixture to 90 °C under an inert argon atmosphere for 6–8 hours.

    • Causality: Nitromethane acts as both the nucleophile and the solvent. The extended heating is required to overcome the deactivating pull of the 4-chloro group and drive the dehydration of the intermediate nitroaldol to the conjugated nitrovinyl system[3].

  • Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The starting material spot should disappear, replaced by a bright yellow, UV-active product spot.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess nitromethane.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluting with petroleum ether/EtOAc) to afford the (E)-nitrovinyl intermediate as a yellow solid.

Stage 2: Hydride Reduction to 2-(4-Chloro-1H-indazol-3-yl)ethanamine
  • Preparation: In an oven-dried, 250 mL two-neck flask under argon, suspend LiAlH₄ (4.0 eq) in anhydrous THF at 0 °C.

  • Addition: Dissolve the 4-chloro-3-(2-nitrovinyl)-1H-indazole (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes.

    • Causality: Dropwise addition controls the highly exothermic reduction of the nitro group and prevents solvent boil-over, ensuring a safe and controlled reaction environment.

  • Reflux: Once the addition is complete, remove the ice bath and heat the mixture to reflux (65 °C) for 4 hours.

  • Quenching (Fieser Method): Cool the reaction to 0 °C and carefully quench by adding n mL of water (where n is the mass of LiAlH₄ in grams), followed by n mL of 15% NaOH, and finally 3n mL of water.

  • Filtration: Stir vigorously until the aluminum salts form a white, granular precipitate. Filter the mixture through a pad of Celite, washing the filter cake with hot THF.

  • Isolation: Concentrate the filtrate in vacuo to yield the crude free base as a viscous oil.

Stage 3: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude 2-(4-Chloro-1H-indazol-3-yl)ethanamine free base in a minimal volume of anhydrous diethyl ether (use a 1:1 mixture of ether and absolute ethanol if solubility is poor).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Precipitation: Slowly add 2M HCl in diethyl ether (1.5 eq) dropwise under continuous stirring.

    • Causality: Utilizing strictly anhydrous conditions prevents the formation of hydrates and ensures the precipitation of a highly pure, non-hygroscopic crystalline salt.

  • Collection: Stir the resulting suspension at 0 °C for 30 minutes to ensure complete precipitation. Filter the solid under vacuum, wash with cold anhydrous ether, and dry overnight in a vacuum desiccator to afford the final product as an off-white to pale yellow powder.

Analytical Validation (Self-Validating System)

To ensure scientific integrity, every protocol must be self-validating. The following table outlines the expected analytical checkpoints required to confirm success at each stage of the synthesis.

StageAnalytical MethodExpected Validation Criteria
Stage 1 (Nitrovinyl) ¹H NMR (DMSO-d₆)Disappearance of the sharp aldehyde proton (~10.2 ppm). Appearance of two trans-alkene doublets (~8.3 and ~7.9 ppm, J = 13.5 Hz).
Stage 2 (Free Base) LC-MS (ESI+)Disappearance of the nitrovinyl mass. Presence of the[M+H]⁺ peak at m/z 196.06 (C₉H₁₁ClN₃⁺).
Stage 3 (HCl Salt) ¹H NMR (D₂O)The aliphatic region shows two distinct triplets (~3.3 ppm and ~3.5 ppm) integrating to 2H each, corresponding to the -CH₂-CH₂-NH₃⁺ side chain.
Stage 3 (HCl Salt) Melting PointSharp melting point characteristic of the pure hydrochloride salt (typically >200 °C with decomposition).

Safety and Handling

  • Nitromethane: A potential explosive if confined under high heat or pressure. Always perform Stage 1 behind a blast shield in a well-ventilated fume hood.

  • Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water, releasing flammable hydrogen gas. Ensure all glassware is strictly oven-dried and the Fieser quench is performed with extreme caution.

  • Cyanide Avoidance: This protocol deliberately avoids the classical KCN-mediated homologation to eliminate the severe risk of hydrogen cyanide gas exposure, prioritizing operator safety.

References

  • Ainsworth, C. "Indazole Analogue of Tryptamine: A New Synthesis of Indazoles." Journal of the American Chemical Society, 1957, 79(19), 5242-5245.

  • Maurer, M. A., et al. "Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists." ACS Medicinal Chemistry Letters, 2024, 15(2), 232-238.

  • Benchchem. "2-(4-Fluoro-1H-indazol-3-yl)ethanamine - Synthesis Workflow." Benchchem Technical Resources, 2024.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 2-(4-Chloro-1H-indazol-3-yl)ethanamine Synthesis

Welcome to the Technical Support Center for the synthesis of 2-(4-Chloro-1H-indazol-3-yl)ethanamine. This guide is designed for drug development professionals and synthetic chemists who require field-proven methodologies...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(4-Chloro-1H-indazol-3-yl)ethanamine. This guide is designed for drug development professionals and synthetic chemists who require field-proven methodologies, mechanistic troubleshooting strategies, and self-validating protocols to optimize reaction yields.

The synthesis of this isotryptamine analog is typically achieved via a robust three-stage sequence: nitrosation of 4-chloroindole to form the indazole-3-carbaldehyde, a Henry (nitroaldol) condensation to form a nitrovinyl intermediate, and a final lithium aluminum hydride (LiAlH₄) reduction to yield the primary amine.

Synthetic Workflow

SynthesisPathway Indole 4-Chloroindole Aldehyde 4-Chloro-1H-indazole- 3-carbaldehyde Indole->Aldehyde NaNO₂, HCl, DMF/H₂O 0°C, Reverse Addition Nitrovinyl 3-(2-Nitrovinyl)-4-chloro- 1H-indazole Aldehyde->Nitrovinyl CH₃NO₂, NH₄OAc Reflux, 4-6 h Amine 2-(4-Chloro-1H-indazol- 3-yl)ethanamine Nitrovinyl->Amine LiAlH₄, THF Reflux, Fieser Workup

Caption: Three-stage synthetic workflow for 2-(4-Chloro-1H-indazol-3-yl)ethanamine from 4-chloroindole.

Quantitative Data & Expected Yields Summary

StageChemical TransformationReagents & ConditionsTimeExpected Yield
1 4-Chloroindole → 4-Chloro-1H-indazole-3-carbaldehydeNaNO₂, HCl, DMF/H₂O, 0 °C (Reverse Addition)2–3 h85–95%
2 4-Chloro-1H-indazole-3-carbaldehyde → Nitrovinyl IntermediateCH₃NO₂, NH₄OAc, Reflux (100 °C)4–6 h80–90%
3 Nitrovinyl Intermediate → 2-(4-Chloro-1H-indazol-3-yl)ethanamineLiAlH₄, Anhydrous THF, Reflux4 h65–75%

Troubleshooting Guides & FAQs

Q1: During the synthesis of 4-chloro-1H-indazole-3-carbaldehyde (Stage 1), my yields are below 40% and I isolate deep red byproducts. What is going wrong? A1: The deep red byproducts are indole dimers. The nitrosation of indole proceeds via an oxime intermediate that undergoes ring-opening and closure to form the indazole core[1]. If the local concentration of the starting 4-chloroindole is too high, the highly reactive intermediate oxime reacts with unreacted indole molecules, leading to dimerization[1]. Solution: Implement a "reverse addition" protocol[1]. Instead of adding sodium nitrite to the indole, slowly add a solution of 4-chloroindole (via a syringe pump over 2 hours) into a pre-cooled (0 °C) mixture of NaNO₂ and HCl in DMF/H₂O[1]. This keeps the local indole concentration near zero, suppressing dimerization and pushing yields above 85%[1].

Q2: The Henry reaction (Stage 2) is stalling before completion, resulting in a complex mixture of starting material and product. How can I drive this to completion? A2: The Henry (nitroaldol) condensation between the indazole-3-carbaldehyde and nitromethane generates water as a byproduct. Because this is an equilibrium-driven condensation, the accumulation of water can stall the reaction. Solution: Use a large excess of nitromethane (which acts as both the reactant and the solvent) and ammonium acetate (NH₄OAc) as a mild acid/base catalyst. Reflux the mixture vigorously. If the reaction still stalls, incorporate a Dean-Stark trap or add activated 4Å molecular sieves to the reaction flask to scavenge water and drive the equilibrium entirely toward the nitrovinyl product.

Q3: After the LiAlH₄ reduction (Stage 3), I get a sticky, gelatinous gray mass during the aqueous workup, and my amine yield is terrible. How do I recover my product? A3: You are experiencing aluminum salt trapping. LiAlH₄ reductions generate complex aluminum alkoxides. Standard aqueous quenching forms a gelatinous aluminum hydroxide paste that physically traps the highly polar primary amine product, making extraction nearly impossible[2]. Solution: You must use the Fieser Workup (also known as the n,n,3n method)[2]. For every x grams of LiAlH₄ used:

  • Cool to 0 °C and carefully add x mL of water[2].

  • Add x mL of 15% aqueous NaOH[2].

  • Add 3x mL of water[2]. This specific sequence transforms the gelatinous aluminum salts into a granular, free-flowing white precipitate (hydrated sodium aluminate) that can be easily filtered through a Celite pad, liberating your amine product and ensuring high recovery[2].

Detailed Experimental Protocols

Stage 1: Synthesis of 4-Chloro-1H-indazole-3-carbaldehyde

Self-Validating Check: The product should appear as a pale yellow/white solid. Deep red coloration indicates failed reverse addition.

  • Preparation of Nitrosating Mixture: In a round-bottom flask, dissolve NaNO₂ (8.0 equiv) in a mixture of deionized water and DMF (approx. 1:1 v/v). Cool the solution to 0 °C using an ice bath[1].

  • Acidification: Slowly add aqueous HCl (2.0 M, 2.7 equiv) to the NaNO₂ solution[1]. Stir for 10 minutes under an argon atmosphere to generate the nitrosonium species[1].

  • Reverse Addition: Dissolve 4-chloroindole (1.0 equiv) in a minimal amount of DMF[1]. Using a syringe pump, add this indole solution dropwise to the nitrosating mixture at 0 °C over a strict 2-hour period[1].

  • Completion & Workup: After the addition is complete, stir for an additional 1 to 3 hours at room temperature[1]. Dilute with water and extract three times with ethyl acetate (EtOAc)[1]. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure[1].

Stage 2: Synthesis of 3-(2-Nitrovinyl)-4-chloro-1H-indazole

Self-Validating Check: The intermediate will precipitate out of the solution upon cooling as a brightly colored (often bright yellow or orange) solid.

  • Reaction Setup: Suspend 4-chloro-1H-indazole-3-carbaldehyde (1.0 equiv) and ammonium acetate (0.5 equiv) in an excess of nitromethane (10-15 volumes).

  • Reflux: Heat the mixture to reflux (approx. 100 °C) under argon for 4 to 6 hours. Monitor by TLC or LC-MS until the aldehyde starting material is completely consumed.

  • Isolation: Cool the reaction mixture to room temperature. Filter the precipitated nitrovinyl intermediate, wash thoroughly with cold ethanol or isopropanol to remove residual nitromethane and catalyst, and dry under a vacuum.

Stage 3: Synthesis of 2-(4-Chloro-1H-indazol-3-yl)ethanamine

Self-Validating Check: Post-Fieser workup, the aluminum salts must be stark white and granular. If they are gray and sticky, the workup stoichiometry was incorrect.

  • Reduction: Suspend LiAlH₄ (4.0 equiv) in anhydrous THF at 0 °C under argon. Slowly add a solution of the nitrovinyl intermediate (1.0 equiv) in anhydrous THF dropwise.

  • Reflux: Once the addition is complete, warm the mixture to room temperature, then heat to reflux for 4 hours to ensure complete reduction of both the alkene and the nitro group.

  • Fieser Workup: Cool the reaction to 0 °C. Quench strictly by adding x mL of H₂O (where x is the mass of LiAlH₄ in grams), followed by x mL of 15% NaOH (aq), and finally 3x mL of H₂O[2]. Stir vigorously for 15–30 minutes until the salts become white and granular[2].

  • Filtration & Storage: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot THF[2]. Concentrate the filtrate. To prevent oxidative degradation, precipitate the product as a hydrochloride salt by treating the crude amine with ethereal HCl.

References

  • Title: An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations Source: ACS Chemical Health & Safety (American Chemical Society) URL: [Link]

Sources

Optimization

Technical Support Center: Resolving Crystallization Impurities in 2-(4-Chloro-1H-indazol-3-yl)ethanamine

Overview Welcome to the Technical Support Center for the isolation and purification of 2-(4-Chloro-1H-indazol-3-yl)ethanamine. This indazole derivative is a critical building block in medicinal chemistry, often utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Technical Support Center for the isolation and purification of 2-(4-Chloro-1H-indazol-3-yl)ethanamine. This indazole derivative is a critical building block in medicinal chemistry, often utilized as a bioisostere for tryptamines. However, its unique structural features—specifically the tautomeric nitrogen-rich core and the basic ethanamine side chain—create distinct challenges during crystallization. This guide provides field-proven, mechanistically grounded troubleshooting protocols to resolve regioisomeric contamination, oiling out, and polymorphic instability.

Module 1: Impurity Profiling & Mechanistic Causality

Before altering cooling ramps or solvent ratios, you must identify the thermodynamic origin of your impurities. The indazole core contains two adjacent nitrogen atoms (N1 and N2) that exhibit competitive nucleophilicity during synthesis, while the primary amine on the ethanamine chain is prone to over-alkylation.

Table 1: Quantitative Profiling of Common Crystallization Impurities

Impurity ClassStructural OriginTypical RRT (HPLC)Impact on Crystallization
N1/N2 Regioisomers Competitive substitution at N1 vs N2 during indazole core synthesis.0.95 - 1.05Co-crystallizes; disrupts the hydrogen-bonding lattice, lowering melting point.
Over-alkylated Amines Secondary/tertiary amine formation on the ethanamine chain.1.15 - 1.25Acts as a crystal growth inhibitor; induces Liquid-Liquid Phase Separation (oiling out).
Des-chloro Analog Incomplete chlorination or dehalogenation of the starting material.0.85Forms solid solutions with the API; extremely difficult to purge via standard cooling.
Oxidative Degradants N-oxidation of the ethanamine side chain.0.60 - 0.75Alters solubility profile; shifts crystal morphology from needles to plates.

Module 2: Troubleshooting Workflows & Self-Validating Protocols

To systematically resolve these issues, follow the logic tree below to determine the appropriate purification strategy based on your primary impurity profile.

CrystallizationWorkflow Start Crude 2-(4-Chloro-1H-indazol-3-yl)ethanamine Analysis HPLC/LC-MS Impurity Profiling Start->Analysis Decision1 Primary Impurity Type? Analysis->Decision1 Regio N1/N2 Regioisomers Decision1->Regio Isomeric OverAlk Over-alkylated Amines Decision1->OverAlk Mass +28/Alk Poly Polymorph/Oiling Out Decision1->Poly Amorphous/Oil Solvent Mixed Solvent Recrystallization (Acetone/Water) Regio->Solvent Salt Salt Formation (HCl Precipitation) OverAlk->Salt Seed Seeded Crystallization (Controlled Cooling) Poly->Seed Pure Pure Crystalline Product (>99%) Solvent->Pure Salt->Pure Seed->Pure

Workflow for resolving common crystallization impurities in indazole ethanamines.

Protocol A: Resolving N1/N2 Regioisomers via Mixed-Solvent Recrystallization

Causality: N1-substituted and N2-substituted indazoles have nearly identical molecular weights but slightly different dipole moments and hydrogen-bonding capabilities. Using a highly polar anti-solvent (water) combined with a polar aprotic solvent (acetone) exploits these subtle solubility differences. Research demonstrates that mixed solvent systems (e.g., acetone/water ratios of 3:1 to 2:5) effectively separate 1-position and 2-position substituted indazole isomers to >99% purity[1].

Step-by-Step Methodology:

  • Dissolution: Suspend 10 g of crude 2-(4-Chloro-1H-indazol-3-yl)ethanamine in 30 mL of acetone in a jacketed reactor. Heat to 55°C under gentle agitation until fully dissolved.

  • Anti-Solvent Addition: Slowly add 10 mL of deionized water dropwise over 30 minutes while strictly maintaining the internal temperature at 55°C.

  • Self-Validation Step: Observe the solution for the cloud point. If the solution becomes turbid prematurely (before all water is added), heat to 60°C until clear. This confirms you are precisely on the metastable zone boundary, which is critical for selective isomer precipitation.

  • Controlled Cooling: Cool the reactor naturally to 20°C at a controlled rate of 0.5°C/min to prevent kinetic trapping of the undesired isomer.

  • Isolation: Filter the resulting crystals and wash with a cold (5°C) 10% acetone/water solution. Dry under vacuum at 40°C.

Protocol B: Overcoming "Oiling Out" via Seeded Crystallization

Causality: Impurities like over-alkylated amines act as crystal growth inhibitors. They block primary nucleation, causing the compound to separate as a solute-rich liquid phase (oiling out) rather than crystallizing. Furthermore, impurities in the crystallization mixture are known to inhibit nucleation and dictate polymorph formation, sometimes altering morphology from needles to plates[2]. Seeding bypasses the primary nucleation barrier entirely.

Step-by-Step Methodology:

  • Supersaturation: Prepare a supersaturated solution of the crude amine in ethanol (approx. 8 volumes) at 60°C.

  • Thermal Adjustment: Cool the solution to 45°C. This temperature must be strictly maintained just above the liquid-liquid phase separation (LLPS) boundary.

  • Seeding: Introduce 1-2% (w/w) of pure 2-(4-Chloro-1H-indazol-3-yl)ethanamine seed crystals of the desired polymorph.

  • Self-Validation Step: Hold the temperature at 45°C for 60 minutes. Use Focused Beam Reflectance Measurement (FBRM) or visual inspection to confirm that the seed crystals are growing (secondary nucleation) and that no oil droplets are forming. If oiling occurs, reheat to 60°C and add 1 volume of ethanol to adjust the solubility curve.

  • Crystallization: Apply a non-linear (cubic) cooling ramp down to 5°C over 4 hours, filter, and wash with cold ethanol.

Module 3: Frequently Asked Questions (FAQs)

Q: My product forms a sticky resin instead of crystals. How do I rescue it? A: This is a classic manifestation of Liquid-Liquid Phase Separation (LLPS), commonly caused by trace residual solvents or over-alkylated ethanamine impurities. Resolution: Convert the free base to a hydrochloride salt. The primary amine on the ethanamine side chain readily forms a highly crystalline HCl salt, which effectively purges lipophilic organic impurities[3]. Dissolve the resin in dichloromethane (DCM) and add 4N HCl in dioxane[4]. The 2-(4-Chloro-1H-indazol-3-yl)ethanamine hydrochloride will precipitate almost immediately. Filter the salt, leaving the impurities dissolved in the DCM mother liquor.

Q: Why am I seeing a shift in crystal morphology from needles to plates from batch to batch? A: Morphology shifts are a direct indicator of a fluctuating impurity profile. Specific impurities selectively adsorb onto the fastest-growing crystal faces (typically the ends of the needles), stunting growth in that direction and forcing a plate-like habit[2]. Perform quantitative HPLC to identify the fluctuating impurity (often a trace regioisomer) and tighten the upstream reaction equivalents to prevent its formation.

Q: How can I confirm the absolute regiochemistry (N1 vs N2) of my crystallized product? A: While HPLC separates the isomers, it does not assign them. You must use 2D NOESY NMR. Look for a Nuclear Overhauser Effect (NOE) between the ethanamine protons and the indazole N-H or adjacent aromatic protons. Alternatively, Single-Crystal X-Ray Diffraction (SCXRD) of the purified crystal provides unambiguous structural confirmation of the regioisomer.

Sources

Troubleshooting

Technical Support Center: Chromatography Optimization for 2-(4-Chloro-1H-indazol-3-yl)ethanamine

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to help drug development professionals and analytical chemists resolve complex retention and peak shap...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to help drug development professionals and analytical chemists resolve complex retention and peak shape issues associated with basic aza-tryptamine analogs.

2-(4-Chloro-1H-indazol-3-yl)ethanamine presents a unique chromatographic challenge: it features a highly lipophilic chloro-substituted indazole ring coupled with a strongly basic primary ethanamine side chain (pKa ~9.5)[1]. This combination frequently leads to severe peak tailing, poor recovery, and irreproducible retention times on standard reversed-phase (RP) columns.

Core Mechanistic Optimization Workflow

Before diving into specific troubleshooting steps, consult the decision matrix below. This workflow dictates the optimal mobile phase strategy based on your detector compatibility (UV vs. MS) and observed peak asymmetry.

OptimizationWorkflow Start Initial LC-UV/MS Run (0.1% Formic Acid) CheckTailing Is Peak Tailing Factor (Tf) > 1.5? Start->CheckTailing MS_Check Is MS Detection Required? CheckTailing->MS_Check Yes (Silanol Interaction) Optimal Optimal Peak Shape & Retention Achieved CheckTailing->Optimal No UseTFA Switch to 0.1% TFA (Ion-Pairing & Silanol Masking) MS_Check->UseTFA No (UV Detection Only) HighPH Switch to High pH (10mM NH4HCO3, pH 10) MS_Check->HighPH Yes (Increase Retention) CSH_Col Use Charged Surface Hybrid (CSH) Column MS_Check->CSH_Col Yes (Low pH Required) UseTFA->Optimal HighPH->Optimal CSH_Col->Optimal

Decision matrix for mobile phase optimization of basic indazole-ethanamines.

Troubleshooting Guide: Diagnosing Peak Tailing & Retention Issues

Q: Why does 2-(4-Chloro-1H-indazol-3-yl)ethanamine exhibit severe peak tailing when I use a standard 0.1% Formic Acid mobile phase? A: The root cause is secondary electrostatic interactions (cation exchange). At pH ~2.7 (0.1% Formic Acid), the primary ethanamine group is fully protonated (positively charged). Meanwhile, standard silica-based C18 columns contain residual surface silanols (Si-OH). While most silanols are neutral at this pH, a sub-population of highly acidic silanols remains deprotonated (Si-O⁻)[2]. The strong electrostatic attraction between the protonated amine and the anionic silanols causes the analyte to "stick" to the silica backbone, resulting in peak tailing and broadening[3].

Q: If Formic Acid causes tailing, why does switching to 0.1% Trifluoroacetic Acid (TFA) instantly fix the peak shape? A: TFA operates via a dual mechanism. First, its lower pH (~2.0) further suppresses silanol ionization. More importantly, the trifluoroacetate anion is a strong ion-pairing agent. It forms a neutral, hydrophobic complex with the positively charged ethanamine group[2]. By masking the positive charge, TFA physically prevents the molecule from engaging in cation exchange with the silica surface, yielding sharp, symmetrical peaks.

Q: I need to use LC-MS, so I cannot use TFA due to ion suppression. How can I achieve good peak shape with Formic Acid? A: You must change the stationary phase chemistry rather than the mobile phase. Switch to a Charged Surface Hybrid (CSH) column. CSH columns possess a low-level positive surface charge under acidic conditions. This positive charge electrostatically repels the protonated indazole-ethanamine, completely preventing it from interacting with any residual silanols, even in weak MS-compatible acids like Formic Acid[3][4].

Q: My analyte elutes too close to the void volume (low retention). How can I increase its retention factor ( k′ )? A: Shift to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10.0). At pH 10, the primary amine is deprotonated into its neutral free-base form. This eliminates its polarity, drastically increasing its hydrophobicity and its affinity for the reversed-phase stationary phase[4]. Crucial Warning: You must use an ethylene-bridged hybrid (BEH) silica column or a polymer column, as standard silica dissolves rapidly above pH 8.0[4].

Quantitative Data: Mobile Phase Additive Comparison

The following table summarizes the causal relationship between mobile phase pH, molecular ionization states, and resulting chromatographic performance for basic ethanamines.

Mobile Phase AdditiveTypical pHAnalyte Amine StateColumn Silanol StateExpected Peak Shape (Tf)LC-MS Compatibility
0.1% Formic Acid ~2.7Protonated (+)Partially Ionized (-)Poor (Tf > 1.8)Excellent
0.1% TFA ~2.0Ion-Paired (Neutral)Mostly NeutralExcellent (Tf < 1.1)Poor (Ion Suppression)
10 mM Ammonium Acetate ~5.0Protonated (+)Fully Ionized (-)Very Poor (Tf > 2.5)Good
10 mM Ammonium Bicarbonate ~10.0Deprotonated (Neutral)Fully Ionized (-)Excellent (Tf < 1.2)Good (Requires Hybrid Column)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include a self-validation step to help you distinguish between chemical tailing (silanol interactions) and physical tailing (column bed degradation).

Protocol A: High-pH MS-Compatible Optimization (Recommended for Retention & Sensitivity)

Mechanism: Deprotonation of the basic amine to increase hydrophobicity and eliminate cation exchange.

  • Column Selection: Install a high-pH tolerant hybrid column (e.g., Waters XBridge BEH C18, 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of LC-MS grade water (10 mM). Adjust pH to 10.0 using dilute Ammonium Hydroxide[4][5].

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • System Equilibration: Flush the system with 50% A / 50% B for 15 column volumes to ensure the hybrid silica surface is fully equilibrated to the alkaline pH.

  • Self-Validation Injection: Inject a mixture of 2-(4-Chloro-1H-indazol-3-yl)ethanamine and a neutral marker (e.g., Toluene).

    • Diagnostic Check: If Toluene is symmetric but the analyte tails, the pH is not high enough to fully deprotonate the amine. If both tail, the column frit is blocked or the bed is collapsed.

  • Gradient Execution: Run a linear gradient from 5% B to 95% B over 5 minutes at 0.4 mL/min.

Protocol B: Low-pH Ion-Pairing Optimization (For Preparative LC or UV Detection)

Mechanism: Masking the amine charge via trifluoroacetate ion-pairing.

  • Column Selection: Install a standard high-purity C18 column.

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of LC-UV grade Trifluoroacetic Acid (TFA) to 1 L of Water (0.1% v/v).

    • Mobile Phase B: Add 1.0 mL of TFA to 1 L of Acetonitrile. Note: Adding TFA to both phases prevents baseline drift during gradient elution.

  • Equilibration: Equilibrate at 5% B for 10 column volumes. Because ion-pairing agents take time to coat the stationary phase, ensure the baseline is completely stable before injection.

  • Execution: Inject the sample and monitor at 254 nm (the indazole ring provides strong UV absorbance at this wavelength).

Frequently Asked Questions (FAQs)

Q: Can I use Triethylamine (TEA) as a mobile phase additive to fix tailing? A: Yes, but only for LC-UV applications. TEA acts as a "dynamic silanol blocker." Because TEA is a small, highly basic amine, it aggressively binds to the deprotonated silanols on the column, saturating the active sites and preventing your indazole-ethanamine from interacting with them. However, TEA causes massive ion suppression and background contamination in LC-MS systems and should never be used if mass spectrometry is required.

Q: Why does my retention time drift unpredictably when I use 10 mM Ammonium Acetate (pH 5.0)? A: At pH 5.0, you are operating at the worst possible thermodynamic intersection for basic compounds. The primary amine is fully protonated, and the column silanols (pKa ~3.5-4.5) are fully deprotonated[3]. Furthermore, pH 5.0 offers poor buffering capacity for the silanol ionization equilibrium. Minor fluctuations in column temperature or organic modifier concentration will shift the ionization state of the silica surface, drastically altering the cation-exchange capacity and causing your retention times to drift.

Q: Does the chloro-substituent on the indazole ring dictate my choice of organic modifier (Methanol vs. Acetonitrile)? A: Yes, it can influence selectivity. While Acetonitrile (aprotic) generally provides lower backpressure and sharper peaks, Methanol (protic) can engage in hydrogen bonding and alter the solvation shell around the chloro-indazole ring. If you are trying to separate the 4-chloro isomer from a 5-chloro or 6-chloro impurity, Methanol often provides superior shape-selectivity for rigid aromatic isomers.

References

  • Static vs. Dynamic Electrostatic Repulsion Reversed Phase Liquid Chromatography: Solutions for Pharmaceutical and Biopharmaceutical Basic Compounds. MDPI. Available at:[Link]

  • Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? Waters Corporation Knowledge Base. Available at:[Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at:[Link]

  • Buffer & Eluent Preparation in HPLC – Best Practices. KNAUER Wissenschaftliche Geräte GmbH. Available at:[Link]

  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters. Available at:[Link]

Sources

Optimization

preventing degradation of 2-(4-Chloro-1H-indazol-3-yl)ethanamine in aqueous solution

Welcome to the Technical Support Center for 2-(4-Chloro-1H-indazol-3-yl)ethanamine (CAS: 102872-04-8). As a highly valuable building block in medicinal chemistry and biological research[1], this chloro-substituted indazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(4-Chloro-1H-indazol-3-yl)ethanamine (CAS: 102872-04-8). As a highly valuable building block in medicinal chemistry and biological research[1], this chloro-substituted indazole-ethanamine derivative requires precise handling. Structurally related to tryptamines, its ethanamine side chain and pyrazole-fused ring system make it highly susceptible to specific degradation pathways in aqueous media[2][3].

This guide is engineered to provide researchers with mechanistic insights, empirical troubleshooting workflows, and self-validating protocols to ensure absolute compound integrity during aqueous experiments.

Part 1: Mechanistic FAQs – Understanding Aqueous Degradation

Q1: Why does my 2-(4-Chloro-1H-indazol-3-yl)ethanamine solution degrade rapidly at physiological pH (7.4)? A1: The primary driver of degradation is the oxidation of the free ethanamine side chain. The primary amine group has a pKa of approximately 9.5. At physiological pH (7.4), a critical fraction of the molecules exists as the unprotonated free base. The lone pair of electrons on the nitrogen is highly nucleophilic and susceptible to attack by dissolved oxygen and reactive oxygen species (ROS), leading to the formation of hydroxylamine or aldehyde derivatives[2][4]. At an acidic pH (e.g., pH 4.0), the amine is fully protonated into an ammonium cation, which electrostatically repels oxidizing agents and stabilizes the molecule.

Q2: Is the indazole core itself vulnerable to aqueous degradation? A2: Yes, primarily through photolytic pathways. While 1H-indazoles are thermodynamically more stable than indoles, the pyrazole-fused ring can undergo photo-oxidation[3][5]. Exposure to ambient UV or visible light in oxygenated water induces radical formation, leading to ring-cleaved products or complex dimers. The 4-chloro substituent provides some electronic deactivation of the ring, but photoprotection remains mandatory.

Q3: Can trace metals in my buffer accelerate this process? A3: Absolutely. Trace transition metals (such as Fe²⁺ or Cu²⁺) commonly found in lower-grade water or buffer salts catalyze Fenton-like reactions. This generates highly reactive hydroxyl radicals (•OH) from dissolved oxygen, which attack both the ethanamine chain and the electron-rich indazole core with diffusion-controlled kinetics[4].

Pathway A 2-(4-Chloro-1H-indazol-3-yl)ethanamine (Intact Molecule) B Amine Oxidation (High pH / O2) A->B Dissolved O2 / ROS C Indazole Photo-oxidation (UV/Vis Light) A->C Photons (hv) D Hydroxylamine / Aldehyde Derivatives B->D Nucleophilic Attack E Ring-Cleaved or Dimeric Products C->E Radical Coupling

Primary aqueous degradation pathways of 2-(4-Chloro-1H-indazol-3-yl)ethanamine.

Part 2: Troubleshooting Guide

When experimental data indicates a loss of compound concentration or the appearance of artifactual biological activity, use the following logic to isolate the variable.

Workflow Start Issue: Concentration Loss in Aqueous Solution CheckPH Check Solution pH Start->CheckPH IsHighPH pH > 6.0? CheckPH->IsHighPH AdjustPH Adjust to pH 4-5 (e.g., Citrate Buffer) IsHighPH->AdjustPH Yes CheckLight Check Light Exposure IsHighPH->CheckLight No IsExposed Clear Vials / Benchtop? CheckLight->IsExposed UseAmber Switch to Amber Vials Store in Dark IsExposed->UseAmber Yes CheckTemp Check Storage Temp IsExposed->CheckTemp No TempHigh Room Temp? CheckTemp->TempHigh StoreCold Store at 4°C or -20°C TempHigh->StoreCold Yes

Step-by-step troubleshooting workflow for resolving aqueous degradation.

Part 3: Quantitative Stability Data

The following table summarizes the expected stability profile of indazole-ethanamine derivatives based on empirical kinetic data across varying environmental conditions[2][5].

Environmental ConditionpH LevelLight ExposureTemperatureEstimated Half-Life ( t1/2​ )Degradation Risk Level
Optimal Storage 4.0 - 5.0Dark (Amber)-20°C> 6 MonthsLow
Refrigerated Working 4.0 - 5.0Dark (Amber)4°C2 - 4 WeeksLow
Physiological Assay 7.4Ambient Lab37°C12 - 24 HoursHigh (Oxidation)
Benchtop Exposure 7.4Direct UV/Vis25°C< 4 HoursCritical (Photo-ox)
Alkaline Stress > 9.0Ambient Lab60°C< 30 MinutesCritical (Hydrolysis)

Part 4: Experimental Protocols

To ensure data integrity, you must utilize self-validating methodologies. The protocols below are designed to establish causality between your handling methods and the chemical state of the molecule.

Protocol A: Preparation of Ultra-Stable Aqueous Working Solutions

This protocol eliminates the three primary catalysts of degradation: unprotonated amines, dissolved oxygen, and trace metals.

  • Solvent Selection: Utilize strictly LC-MS grade, ultra-pure water. Do not use standard deionized water, as trace transition metals will catalyze Fenton degradation.

  • Buffer Preparation: Prepare a 50 mM Citrate or Acetate buffer and adjust the pH to 4.5. This ensures the ethanamine group remains fully protonated.

  • Degassing (Critical Step): Sparge the buffer with ultra-high purity Argon or Nitrogen gas for 15 minutes. This physically displaces dissolved oxygen, removing the primary reactant for oxidative degradation[2].

  • Dissolution: Dissolve the 2-(4-Chloro-1H-indazol-3-yl)ethanamine powder into the degassed buffer.

  • Storage: Aliquot the solution into amber glass vials (to block UV/Vis photons). Blanket the headspace of each vial with Argon gas before sealing. Store immediately at -20°C.

Protocol B: Self-Validating Forced Degradation Assay (Stability-Indicating Method)

Before trusting your HPLC/LC-MS data, you must prove that your analytical method can actually separate the intact parent molecule from its degradation products. If degradants co-elute with the parent peak, you will falsely assume the compound is stable.

  • Stock Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO.

  • Stress Aliquoting: Dilute the stock to 100 µg/mL into five separate vials under the following stress conditions:

    • Control: pH 4.5 buffer, stored at 4°C in the dark.

    • Acid Stress: 0.1 M HCl, heated to 60°C for 24 hours.

    • Base Stress: 0.1 M NaOH, heated to 60°C for 24 hours.

    • Oxidative Stress: 3% H₂O₂ in water, room temperature for 4 hours.

    • Photo Stress: Exposed to direct 254 nm UV light at room temperature for 12 hours.

  • Quenching: Neutralize the acid and base samples with equimolar amounts of NaOH and HCl, respectively[5].

  • Chromatographic Analysis: Inject all samples into your LC-MS.

  • Validation Logic (Mass Balance): Calculate the peak area of the parent compound in the control. In the stressed samples, the parent peak area should decrease, and new peaks (degradants) must appear. The sum of the parent peak area + degradant peak areas should roughly equal the control peak area. If the parent peak drops but no new peaks appear, your chromatographic gradient is failing to elute the degradants, and your method is not stability-indicating.

References

  • [2] Technical Support Center: Tryptamine Stability in Aqueous Solutions - Benchchem. Source: benchchem.com. URL: 2

  • [1] Buy 2-(4-Chloro-1H-indazol-3-yl)ethanamine (EVT-12034734) - EvitaChem. Source: evitachem.com. URL: 1

  • [4] Oxidation of Tryptamine and 5-Hydroxytryptamine: A Pulse Radiolysis and Quantum Chemical Study. Source: acs.org. URL: 4

  • [5] Preventing degradation of 6-Fluoro-1-methyl-1H-indazole in solution - Benchchem. Source: benchchem.com. URL:5

  • [3] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. Source: nih.gov. URL:3

Sources

Troubleshooting

troubleshooting low receptor binding with 2-(4-Chloro-1H-indazol-3-yl)ethanamine

Welcome to the Indazole-Ethanamine Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the specific physicochemical and pharmacological challenges associated with 2-(4-Chl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Indazole-Ethanamine Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the specific physicochemical and pharmacological challenges associated with 2-(4-Chloro-1H-indazol-3-yl)ethanamine (CAS 102872-04-8).

While this compound is a highly potent bioisostere of 4-chloro-tryptamine—frequently utilized in 5-HT2A and 5-HT2C receptor pharmacology—researchers routinely encounter artificially low binding affinities during in vitro assays. This guide bypasses generic advice to focus on the causality of assay failure, providing self-validating protocols to ensure absolute data integrity.

Part 1: Diagnostic Troubleshooting Workflow

Before altering your assay buffers, use the following logical decision tree to isolate the root cause of signal degradation.

Troubleshooting_Workflow Step1 Low Binding Signal Detected for Indazole-Ethanamine Decision1 Is Non-Specific Binding (NSB) > 30%? Step1->Decision1 FixNSB Electrostatic Adsorption: Pre-soak filters in 0.5% PEI Decision1->FixNSB Yes Decision2 Are Receptors in High-Affinity State? Decision1->Decision2 No FixNSB->Decision2 FixState G-Protein Uncoupled: Add 10mM MgCl2, Remove GTPγS Decision2->FixState No Decision3 Is Compound Precipitating? Decision2->Decision3 Yes FixState->Decision3 FixSol Colloidal Aggregation: Add 0.1% BSA & 0.1% Ascorbic Acid Decision3->FixSol Yes Success Valid Receptor Binding Data Decision3->Success No FixSol->Success

Diagnostic workflow for troubleshooting low indazole-ethanamine receptor binding signals.

Part 2: Mechanistic FAQs (The "Why" Behind the Failure)

Q1: Why does 2-(4-Chloro-1H-indazol-3-yl)ethanamine show nanomolar potency in functional calcium assays but micromolar affinity in Radioligand Binding Assays (RBA)? The Causality: This discrepancy is a classic manifestation of the GPCR Ternary Complex Model. As an agonist, this indazole derivative preferentially binds to the high-affinity state of the 5-HT2A receptor . This state only exists when the receptor is actively coupled to its intracellular Gq protein. Functional assays inherently measure the coupled state within live cells. However, in isolated membrane preparations used for RBA, G-proteins uncouple if divalent cations are missing. The Fix: You must force the receptor into a high-affinity state by supplementing your binding buffer with 10 mM MgCl₂. Strictly avoid non-hydrolyzable GTP analogs (like GTPγS) in the buffer, as these actively dismantle the Receptor-Gq complex.

Q2: My specific binding window is less than 20% of total binding. Why is the non-specific binding (NSB) so high? The Causality: The ethanamine side chain of this compound has a pKa around 9.5–10.0, meaning it is fully protonated (cationic) at a physiological pH of 7.4. Glass fiber filters (GF/B or GF/C) used in rapid filtration assays carry a net negative charge. This results in massive electrostatic adsorption of the ligand to the filter matrix rather than the receptor . The Fix: Pre-soak the filter plates in 0.5% Polyethyleneimine (PEI) for at least 2 hours at 4°C. PEI is a highly cationic polymer that coats the glass fibers, neutralizing their negative charge and physically repelling the indazole-ethanamine.

Q3: Why am I seeing batch-to-batch variability and a loss of signal at higher concentrations? The Causality: Indazole-3-ethanamines are highly susceptible to oxidative degradation in aqueous solutions. Furthermore, their flat, aromatic core promotes π−π stacking and colloidal aggregation when diluted from 100% DMSO into aqueous buffers. The Fix: Supplement the assay buffer with 0.1% Ascorbic Acid to act as a sacrificial antioxidant . To prevent colloidal aggregation, maintain a strict final DMSO concentration of 1% across all wells and add 0.1% fatty-acid-free Bovine Serum Albumin (BSA) as a carrier protein.

Part 3: Quantitative Data Comparison

The table below demonstrates the compounding effect of optimized buffer conditions on the binding parameters of 2-(4-Chloro-1H-indazol-3-yl)ethanamine at the 5-HT2A receptor.

Assay Condition Bmax​ (fmol/mg) Ki​ (nM)Non-Specific Binding (%)Diagnostic Conclusion
Standard Buffer (No Additives)150> 100045%Uncoupled receptors; high electrostatic NSB.
+ 0.5% PEI Filter Pre-soak155> 1000< 10%NSB resolved; affinity remains artificially low.
+ 0.5% PEI, + 10mM MgCl₂ 38015.2< 10%Receptors coupled (High-affinity state achieved).
+ 0.5% PEI, + MgCl₂, + 0.1% Ascorbic Acid 395 2.5 < 5% Oxidation prevented; optimal binding parameters.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must contain an internal validation mechanism. If the assay fails, these checkpoints will tell you exactly where it failed.

Protocol A: Optimized Radioligand Competitive Binding Assay (5-HT2A)

This protocol is designed to measure the displacement of [3H] -Ketanserin by 2-(4-Chloro-1H-indazol-3-yl)ethanamine.

  • Buffer Preparation: Prepare Assay Buffer consisting of 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 4 mM CaCl₂, 0.1% Ascorbic Acid, and 0.1% BSA. Keep on ice.

  • Filter Pre-treatment: Submerge GF/C 96-well filter plates in 0.5% PEI solution for 2 hours at 4°C. Aspirate immediately before use.

  • Membrane Thawing: Rapidly thaw CHO-K1 cell membranes expressing human 5-HT2A. Homogenize gently with a Dounce homogenizer to break up vesicles.

  • Incubation: In a 96-well plate, combine:

    • 25 µL of 2-(4-Chloro-1H-indazol-3-yl)ethanamine (serial dilutions in 10% DMSO; final assay DMSO = 1%).

    • 25 µL of [3H] -Ketanserin (final concentration 1 nM).

    • 200 µL of diluted membranes (approx. 5 µg protein/well).

  • Equilibration: Seal the plate and incubate at 27°C for 60 minutes.

  • Filtration: Transfer the reaction to the PEI-treated GF/C plate. Apply vacuum and wash 3 times rapidly with 500 µL ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Detection: Dry the plate, add 50 µL MicroScint-20, and read on a scintillation counter.

Validation Checkpoint (The Self-Validating System): Run a parallel saturation binding curve with [3H] -Ketanserin (an antagonist) in the absence of MgCl₂. Antagonists bind equally well to coupled and uncoupled states. If the [3H] -Ketanserin Bmax​ is normal but your indazole-ethanamine Ki​ is poor, the issue is strictly G-protein coupling. If the Ketanserin Bmax​ is low, your receptor membranes have degraded.

Protocol B: Surface Plasmon Resonance (SPR) Direct Binding Assay

SPR requires meticulous solvent correction due to the low molecular weight (197.66 g/mol ) of the compound.

  • Immobilization: Capture biotinylated 5-HT2A lipid nanodiscs onto a Sensor Chip SA (Streptavidin) to a density of ~3000 RU. Avoid amine coupling, which destroys GPCR conformation.

  • Buffer Matching: Prepare Running Buffer (HBS-P+ supplemented with 10 mM MgCl₂). Add exactly 1.00% DMSO to the running buffer.

  • Solvent Correction: Run an 8-point DMSO calibration curve (0.5% to 1.5% DMSO) to correct for bulk refractive index mismatches between the running buffer and sample injections.

  • Analyte Injection: Inject 2-(4-Chloro-1H-indazol-3-yl)ethanamine at 30 µL/min for 60 seconds, followed by a 120-second dissociation phase.

Validation Checkpoint (The Self-Validating System): Inject a 1% DMSO blank buffer before and after your highest analyte concentration. The response must return to baseline ± 1 RU. If the baseline drifts upward permanently, the indazole is aggregating and irreversibly sticking to the dextran matrix, indicating the need for higher BSA or detergent concentrations.

Part 5: Mechanistic Pathway Visualization

The following diagram illustrates the thermodynamic cycle governing why your assay requires specific buffer additives to achieve high-affinity binding.

Ternary_Complex Ligand 2-(4-Chloro-1H-indazol-3-yl)ethanamine (Agonist) R_Low Receptor (5-HT2A) Low Affinity State Ligand->R_Low Weak Binding (High Kd) R_High R-Gq Complex High Affinity State Ligand->R_High Strong Binding (Low Kd) R_Low->R_High + Gq (Mg2+ dependent) Gq Gq Protein (Requires Mg2+) Ternary Ligand-R-Gq Active Ternary Complex R_High->Ternary Agonist Binding

Thermodynamic cycle of GPCR activation showing Mg2+-dependent high-affinity agonist binding.

References

  • Title: 5-HT2A Biochemical Binding Assay Service Source: Reaction Biology URL: [Link]

  • Title: Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates Source: PubMed (National Institutes of Health) URL: [Link]

Optimization

overcoming steric hindrance in 2-(4-Chloro-1H-indazol-3-yl)ethanamine derivatization

Welcome to the Advanced Technical Support Center. As application scientists, we frequently encounter researchers struggling with the derivatization of sterically hindered indazole scaffolds. The compound 2-(4-Chloro-1H-i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As application scientists, we frequently encounter researchers struggling with the derivatization of sterically hindered indazole scaffolds. The compound 2-(4-Chloro-1H-indazol-3-yl)ethanamine presents a unique set of stereoelectronic challenges. This guide is designed to provide you with the mechanistic causality behind these challenges, field-proven troubleshooting strategies, and self-validating experimental protocols to ensure your synthetic success.

Diagnostic Overview: The 4-Chloro Steric Penalty

In the 2-(4-Chloro-1H-indazol-3-yl)ethanamine scaffold, the chlorine atom at the C4 position exerts a profound stereoelectronic influence. Because the van der Waals radius of chlorine (approx. 1.75 Å) is significant, it creates a rigid steric wall directly adjacent to the C3-ethanamine side chain. This proximity restricts the free rotation of the ethyl linker, forcing the primary amine into constrained conformations that shield its lone pair from incoming electrophiles.

Furthermore, the bulkiness of the C3 side chain itself sterically hinders the adjacent N1 and N2 positions of the indazole core. This dual-layered steric hindrance severely complicates both primary amine amidation and regioselective protection of the indazole core, requiring highly optimized reagent selection to overcome the activation energy barriers .

Workflow A 2-(4-Chloro-1H-indazol-3-yl)ethanamine B Target: Primary Amine A->B C Target: Indazole N1/N2 A->C D Challenge: Rotational Steric Clash from 4-Cl B->D E Challenge: Competing Alkylation & Base Consumption C->E F Solution: HATU/HOAt + DIPEA at 40°C D->F G Solution: SEM-Cl + Cy2NMe (Kinetic Control) E->G

Workflow for overcoming regiochemical and steric challenges in derivatization.

Frequently Asked Questions (FAQs)

Q1: Why do standard amidation protocols (e.g., EDC/HOBt) fail or produce low yields when derivatizing the primary amine? A1: Standard carbodiimide coupling agents like EDC form bulky O-acylisourea intermediates. When this bulky intermediate attempts to react with the sterically constrained primary amine of the 4-chloro-indazole scaffold, the transition state energy becomes prohibitively high due to the clash with the 4-chloro group. To bypass this steric shield, you must use highly reactive, less sterically demanding coupling agents like HATU or COMU, which form highly reactive active esters (via HOAt) that can efficiently trap the hindered amine.

Q2: How can I achieve regioselective N-alkylation or protection of the indazole core despite the bulky 3-substituent? A2: Indazoles exist in a tautomeric equilibrium between the 1-H and 2-H forms. Protection at N-2 is kinetically favored but thermodynamically less stable. When using standard bases like triethylamine (Et₃N) with electrophiles like SEM-Cl, the base can directly consume the electrophile, leading to poor yields and mixed regioselectivity. By switching to a strongly basic but sterically hindered non-innocent amine like dicyclohexylmethylamine (Cy₂NMe), the base cannot react with the electrophile. Instead, it effectively deprotonates the indazole, driving the reaction toward the kinetically favored N-2 protected isomer with >90% regioselectivity .

Q3: What analytical markers validate successful regioselective N-protection? A3: Nuclear Magnetic Resonance (NMR) is your primary self-validating tool. In ¹H NMR, the shift of the C3-carbon and the adjacent ethanamine protons will differ significantly based on whether the electron-withdrawing protecting group is at N1 or N2. N2-protection typically causes a distinct downfield shift of the C3-substituent signals compared to N1-protection due to the disruption of the aromatic system's electron density distribution .

BaseLogic Base Base Selection for Indazole Protection Standard Standard (e.g., Et3N) Base->Standard Bulky Bulky (e.g., Cy2NMe) Base->Bulky Out1 Consumes SEM-Cl (Low Yield, Mixed Isomers) Standard->Out1 Out2 Acts as Non-Innocent Base (High Yield, N2 Selective) Bulky->Out2

Mechanistic impact of base steric bulk on indazole N-protection outcomes.

Troubleshooting Matrix: Reagent Efficacy

The following table summarizes the quantitative data regarding reagent selection when addressing the steric hindrance of the 4-chloro-indazole scaffold.

Reagent SystemBaseTemp (°C)Yield (%)Regioselectivity (N1:N2)Primary Issue Addressed
EDC / HOBt Et₃N25< 30%N/A (Amidation)Baseline comparison (Fails due to steric clash)
HATU / HOAt DIPEA40> 85%N/A (Amidation)Overcomes side-chain steric clash via active ester
SEM-Cl Et₃N2545%1 : 1.5Base consumes electrophile; poor conversion
SEM-Cl Cy₂NMe25> 90%< 1 : 20Prevents base-electrophile clash; high kinetic control

Self-Validating Experimental Protocols

Protocol 1: Sterically Relieved Amidation of the Ethanamine Side Chain

This protocol utilizes HATU to bypass the steric bulk of the 4-chloro group, ensuring high-yield amidation of the primary amine.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) dropwise.

    • Self-Validation Check 1: The solution should turn a distinct pale yellow within 5 minutes, indicating the formation of the active HOAt ester.

  • Coupling: Add 2-(4-Chloro-1H-indazol-3-yl)ethanamine (1.0 eq) to the activated mixture. Elevate the temperature to 40°C to provide the necessary kinetic energy to overcome the rotational barrier of the C3-chain.

  • Monitoring: Stir for 4-6 hours.

    • Self-Validation Check 2: Monitor via LC-MS. The mass of the unreacted amine ( [M+H]+ 196.1) should disappear, replaced by the product mass.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 1M HCl, water, and brine to remove DMF and unreacted basic impurities. Dry over Na₂SO₄ and concentrate.

  • Final Validation: Confirm product via ¹H NMR. Look for the emergence of the amide N-H proton signal (typically a broad triplet around 8.0–8.5 ppm) and a slight downfield shift of the adjacent -CH₂- protons on the ethanamine chain.

Protocol 2: Regioselective N2-Protection using Bulky Bases

This protocol leverages the non-innocent, sterically hindered base Cy₂NMe to achieve kinetic N2-protection of the indazole core without consuming the SEM-Cl electrophile.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 2-(4-Chloro-1H-indazol-3-yl)ethanamine (1.0 eq) in anhydrous THF (0.1 M) under argon. Add dicyclohexylmethylamine (Cy₂NMe, 1.5 eq). Stir at room temperature for 15 minutes.

  • Electrophile Addition: Cool the reaction to 0°C. Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise over 10 minutes.

    • Causality Note: The extreme bulk of Cy₂NMe prevents it from forming a quaternary ammonium salt with SEM-Cl, reserving the electrophile entirely for the indazole nitrogen.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Self-Validation Check 1: TLC (Hexanes/EtOAc 7:3) should show near-complete consumption of the starting material with a single dominant new spot (the N2 isomer) and only trace amounts of the N1 isomer.

  • Workup: Dilute with diethyl ether and wash with water to remove the amine hydrochloride salts. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Final Validation: Purify via flash chromatography. Confirm regioselectivity via ¹³C NMR. The N2-protected isomer will exhibit a C3 carbon signal shifted notably downfield (approx. 140-145 ppm) compared to the N1-protected isomer (approx. 130-135 ppm).

References

  • Synthesis and Biological Evaluation of an Indazole-Based Selective Protein Arginine Deiminase 4 (PAD4) Inhibitor Source: ACS Chemical Biology URL:[Link]

  • Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines Source: ACS Omega URL:[Link]

Troubleshooting

Technical Support Center: Stabilizing 2-(4-Chloro-1H-indazol-3-yl)ethanamine for Long-Term Biobanking

Welcome to the Technical Support and Troubleshooting Center for 2-(4-Chloro-1H-indazol-3-yl)ethanamine (CAS: 102872-04-8). As a specialized indazole derivative featuring an ethanamine side chain and a halogenated core, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for 2-(4-Chloro-1H-indazol-3-yl)ethanamine (CAS: 102872-04-8). As a specialized indazole derivative featuring an ethanamine side chain and a halogenated core, this compound presents unique stability challenges during long-term storage and biobanking[1].

This guide is designed for researchers and drug development professionals. It synthesizes mechanistic causality with field-proven protocols to ensure the structural and functional integrity of your compound libraries.

Core Principles of Compound Stability

To successfully biobank 2-(4-Chloro-1H-indazol-3-yl)ethanamine, you must first understand its molecular vulnerabilities. The compound’s architecture contains three distinct sites prone to degradation under environmental stress:

  • The Primary Amine (Ethanamine Group): Primary amines are highly nucleophilic. If exposed to atmospheric carbon dioxide ( CO2​ ), they can form carbamate salts. Furthermore, trace aldehydes or ketones in unpurified solvents will trigger Schiff base condensation reactions.

  • The Indazole Core: The fused pyrazole-benzene ring system is susceptible to oxidation. In the presence of dissolved oxygen or reactive oxygen species (ROS), the indazole nitrogen atoms can oxidize to form N-oxides or undergo oxidative ring-opening[2]. While the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer[3], both are vulnerable to pH-dependent degradation in unbuffered aqueous solutions[4].

  • The C-Cl Bond (4-Position): Halogenated aromatics are sensitive to ultraviolet (UV) light. Photolytic cleavage of the carbon-chlorine bond leads to dehalogenation and the generation of reactive radical intermediates[2].

Degradation Compound 2-(4-Chloro-1H-indazol-3-yl)ethanamine Ox Oxidation (Indazole N-oxide) Compound->Ox O2 / ROS Photo Photodegradation (Dehalogenation) Compound->Photo UV Light Amine Schiff Base / Carbamate (Amine Reactivity) Compound->Amine Aldehydes / CO2

Major degradation pathways of 2-(4-Chloro-1H-indazol-3-yl)ethanamine.

Standard Operating Procedure: Long-Term Biobanking

To establish a self-validating biobanking system, every step must proactively eliminate the degradation triggers outlined above.

Phase 1: Solubilization & Preparation

Causality: Water promotes hydrolysis and supports microbial growth, while primary alcohols (like methanol) can participate in side reactions with the amine. Anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard because it acts as an aprotic solvent that freezes solid at 19°C, effectively halting kinetic degradation during storage.

  • Equilibrate the lyophilized powder to room temperature inside a desiccator to prevent ambient moisture condensation.

  • Dissolve the compound in Anhydrous DMSO (≥99.9% purity, sealed under Argon) to achieve a standard stock concentration (e.g., 10 mM or 50 mM).

  • Vortex gently until complete dissolution is achieved. Do not sonicate, as localized heating and cavitation can induce thermal degradation.

Phase 2: Inert Atmosphere Aliquoting

Causality: Repeated freeze-thaw cycles drastically accelerate the degradation of primary amines and can cause irreversible precipitation[5]. Single-use aliquots prevent this.

  • Prepare sterile, amber-glass cryovials. Amber glass is mandatory to block UV light and prevent photolytic cleavage of the C-Cl bond[2].

  • Dispense the stock solution into single-use volumes (e.g., 50 µL or 100 µL).

  • Critical Step: Purge the headspace of each vial with a gentle stream of Argon gas for 3–5 seconds before capping. Argon is heavier than air and effectively displaces both O2​ (preventing indazole oxidation) and CO2​ (preventing carbamate formation).

Phase 3: Cryopreservation & Quality Control
  • Transfer the sealed vials immediately to a -80°C freezer.

  • Self-Validation Loop: Randomly select one aliquot after 24 hours of freezing. Thaw it and analyze via LC-MS to confirm that the compound's purity matches the pre-freeze baseline. This validates that your solvent and handling conditions did not introduce artifacts.

Workflow Step1 1. Dry Powder Storage (-20°C, Desiccated) Step2 2. Solubilization (Anhydrous DMSO) Step1->Step2 Step3 3. Inert Gas Purge (Argon Overlay) Step2->Step3 Step4 4. Aliquoting (Amber Vials) Step3->Step4 Step5 5. Cryopreservation (-80°C Storage) Step4->Step5

Optimized biobanking workflow for primary amine indazole derivatives.

Stability Data Matrix

The following table summarizes the expected stability of 2-(4-Chloro-1H-indazol-3-yl)ethanamine across various storage conditions, allowing you to select the appropriate method based on your experimental timeline.

Storage StateSolvent / MatrixTemperatureAtmosphereEstimated Shelf LifePrimary Degradation Risk
Dry Powder None-20°CDesiccated> 2 YearsMoisture absorption
Liquid Stock Anhydrous DMSO-80°CArgon Purged12 - 18 MonthsNone (Kinetic freeze)
Liquid Stock Anhydrous DMSO-20°CAmbient Air3 - 6 MonthsOxidation (Indazole)
Working Sol. Aqueous Buffer (pH 7.4)4°CAmbient Air< 1 WeekHydrolysis / Oxidation
Working Sol. Methanol / EthanolRoom TempAmbient Air< 48 HoursSchiff base formation

Troubleshooting & FAQs

Q: My DMSO stock solution turned slightly yellow after three months at -20°C. Is it still viable? A: A color shift to yellow or brown is a classic indicator of indazole ring oxidation, likely resulting in N-oxide formation[2]. This occurs when dissolved oxygen is present in the solvent. We recommend discarding the discolored aliquot, as the oxidation alters the compound's receptor binding affinity and logP[1]. To prevent this, ensure you are purging the vial headspace with Argon and storing it at -80°C.

Q: Can I store this compound in an aqueous buffer (like PBS) for long-term biobanking? A: No. While indazole derivatives can be stabilized in specific biological buffers for short-term analysis[4], long-term storage in aqueous media is highly discouraged. Water acts as a nucleophile over time, and slight pH shifts can catalyze the degradation of the primary amine. Always store long-term stocks in anhydrous DMSO and only dilute into aqueous buffers immediately prior to your assay.

Q: How detrimental are freeze-thaw cycles to 2-(4-Chloro-1H-indazol-3-yl)ethanamine? A: Highly detrimental. Repeated freeze-thaw cycles cause localized concentration gradients as the solvent freezes, which can force the compound out of solution (precipitation). Furthermore, the thermal stress and repeated exposure to atmospheric oxygen during thawing degrade primary amines rapidly[5]. Always use single-use aliquots.

Q: I am observing a loss of potency in my cellular assays, but LC-MS shows the mass is intact. What is happening? A: You may be experiencing carbamate formation. If the primary amine reacts with atmospheric CO2​ , it forms a carbamate. Under the acidic conditions of standard LC-MS (often using formic acid), the carbamate can revert back to the primary amine, giving a false "intact" reading, whereas in the neutral pH of your cellular assay, the carbamate persists and blocks receptor interaction. Ensure strict inert gas protocols during storage.

References

  • Marchei, E., et al. (2020). Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid. Journal of Analytical Toxicology, Oxford Academic. Retrieved from:[Link]

  • Gómez, J., et al. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate. Retrieved from: [Link]

  • Huan, T., et al. (2020). Effects of Freeze–Thaw Cycles of Blood Samples on High-Coverage Quantitative Metabolomics. Analytical Chemistry, ACS Publications. Retrieved from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 2-(4-Chloro-1H-indazol-3-yl)ethanamine (WAY-163909) vs. Alternative 5-HT Agonists

As a Senior Application Scientist, selecting the appropriate serotonergic tool compound requires a rigorous evaluation of receptor selectivity, functional efficacy, and downstream neurochemical impact. 2-(4-Chloro-1H-ind...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate serotonergic tool compound requires a rigorous evaluation of receptor selectivity, functional efficacy, and downstream neurochemical impact. 2-(4-Chloro-1H-indazol-3-yl)ethanamine, universally designated in the literature as WAY-163909 , represents a benchmark in the development of selective 5-HT2C receptor agonists.

Unlike earlier non-selective agents (e.g., mCPP or DOI), WAY-163909 lacks functional activity at the 5-HT2A receptor—mitigating the risk of hallucinogenic liabilities—and exhibits low intrinsic activity at 5-HT2B receptors, circumventing the valvulopathic risks associated with agents like fenfluramine. This guide objectively compares the pharmacological profile of WAY-163909 against other prominent 5-HT agonists (Lorcaserin, Vabicaserin, and Ro 60-0175) and provides validated experimental protocols for evaluating these compounds.

Quantitative Efficacy & Binding Affinity Comparison

The therapeutic index of a 5-HT2C agonist is heavily dictated by its selectivity over the highly homologous 5-HT2A and 5-HT2B subtypes.1[1].

The table below synthesizes the binding affinities and functional efficacies (derived from intracellular calcium mobilization assays) of key 5-HT2C agonists.

Compound5-HT2C Binding ( Ki​ , nM)5-HT2A Binding ( Ki​ , nM)5-HT2B Binding ( Ki​ , nM)Functional Potency ( EC50​ , nM)Efficacy ( Emax​ vs 5-HT)
WAY-163909 10.5 ± 1.12124858.090%
Vabicaserin 3.0~100~1008.0>95%
Lorcaserin 15.0 ± 1.0>100>100~10 - 39100%
Ro 60-0175 1.0320.9~5.0100%

Data Interpretation: While Ro 60-0175 possesses a higher absolute affinity for 5-HT2C, its potent agonism at 5-HT2B ( Ki​ = 0.9 nM) severely limits its translational utility. WAY-163909 and Vabicaserin offer a superior selectivity profile.2[2].

Mechanistic Pathway: 5-HT2C Activation & Dopamine Attenuation

The behavioral efficacy of WAY-163909—particularly its ability to suppress psychostimulant self-administration and reinstatement—is rooted in its modulation of the mesolimbic circuit.3[3].

Pathway WAY WAY-163909 (Selective 5-HT2C Agonist) HT2C 5-HT2C Receptor (Gq-Coupled) WAY->HT2C High Affinity Binding (Ki ~10.5 nM) PLC Phospholipase C (PLC) Activation HT2C->PLC Gq Protein Signaling IP3 IP3 & DAG Production PLC->IP3 PIP2 Hydrolysis Ca Intracellular Ca2+ Mobilization IP3->Ca ER Calcium Release GABA VTA GABAergic Neuron Activation Ca->GABA Cellular Depolarization DA Dopamine Attenuation (Nucleus Accumbens) GABA->DA Inhibitory Tone

Fig 1: 5-HT2C receptor activation by WAY-163909 and downstream mesolimbic dopamine modulation.

Standardized Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the standard methodologies for assessing the in vitro and in vivo efficacy of WAY-163909.

Protocol A: In Vitro Intracellular Calcium Mobilization Assay (FLIPR)

Objective: Quantify the functional potency ( EC50​ ) and maximal efficacy ( Emax​ ) of 5-HT agonists via the Gq-PLC-IP3 pathway.

  • Cell Line Preparation: Plate Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2C receptor at a density of 30,000 cells/well in a 384-well plate.

    • Causality: Endogenous neuronal cell lines express a heterogeneous mixture of 5-HT receptor subtypes. Utilizing a stably transfected CHO line isolates the 5-HT2C signaling axis, preventing confounding fluorescence crosstalk from 5-HT2A or 5-HT2B receptors.

  • Fluorophore Loading: Incubate the cells for 60 minutes with 2 μM Fluo-4 AM (a calcium-sensitive indicator) in assay buffer containing probenecid.

    • Causality: Fluo-4 AM is membrane-permeable and undergoes esterase cleavage intracellularly. Upon binding free cytosolic Ca2+ released from the endoplasmic reticulum, it exhibits a massive fluorescence enhancement, providing a highly sensitive, real-time readout of receptor activation. Probenecid is included to inhibit organic anion transporters, preventing dye leakage.

  • Agonist Introduction & Kinetic Reading: Using a Fluorometric Imaging Plate Reader (FLIPR), dispense WAY-163909 across a 10-point concentration gradient (0.1 nM to 10 μM) and record fluorescence continuously for 3 minutes.

    • Causality: A broad logarithmic concentration gradient is mandatory to capture both the baseline threshold and the saturation plateau of the sigmoidal dose-response curve. This ensures accurate algorithmic calculation of the EC50​ (potency) and Emax​ (efficacy).

Protocol B: In Vivo Microdialysis for Mesolimbic Dopamine Quantification

Objective: Evaluate the downstream neurochemical efficacy of WAY-163909 in attenuating psychostimulant-induced dopamine overflow.

  • Stereotaxic Surgery & Probe Implantation: Implant microdialysis guide cannulae targeting the nucleus accumbens (NAc) of the test subject (e.g., Sprague-Dawley rat or rhesus monkey). Allow 5-7 days for surgical recovery.

    • Causality: The NAc is the primary terminal field of the mesolimbic dopamine system. Direct sampling of the interstitial fluid here provides a precise, localized measurement of dopamine efflux related to reward, addiction, and psychostimulant action.

  • Agonist Pretreatment: Administer WAY-163909 (e.g., 0.1 - 1.0 mg/kg i.m. or i.p.) 45 minutes prior to a psychostimulant challenge (e.g., 1 mg/kg cocaine i.v.).

    • Causality:3[3]. This allows the GABAergic inhibitory tone to fully establish.

  • HPLC-ECD Analysis: Collect dialysate samples every 15 minutes and quantify dopamine concentrations using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD).

    • Causality: HPLC-ECD provides the sub-nanomolar analytical sensitivity required to detect both basal fluctuations and stimulated peaks in extracellular dopamine concentrations reliably.

References

  • Imaging Evaluation of 5HT2C Agonists,[11C]WAY-163909 and [11C]Vabicaserin, Formed by Pictet–Spengler Cyclization. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Effects of the serotonin 2C receptor agonist WAY163909 on the abuse-related effects and mesolimbic dopamine neurochemistry induced by abused stimulants in rhesus monkeys. National Institutes of Health (PMC).[Link]

  • Synthesis and Structure–Activity Relationships of Tool Compounds Based on WAY163909, a 5-HT2C Receptor Agonist. ACS Chemical Neuroscience.[Link]

  • In Vivo and In Vitro Analyses of Novel Peptidomimetic Disruptors for the Serotonin 5-HT2C Receptor Interaction With Phosphatase and Tensin Homolog. Frontiers in Pharmacology.[Link]

Sources

Comparative

Cross-Reactivity of 2-(4-Chloro-1H-indazol-3-yl)ethanamine in Immunoassays: A Comparative Technical Guide

Executive Summary The rapid proliferation of novel psychoactive substances (NPS) presents a continuous challenge for clinical and forensic toxicology. 2-(4-Chloro-1H-indazol-3-yl)ethanamine is a synthetic indazole-3-etha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid proliferation of novel psychoactive substances (NPS) presents a continuous challenge for clinical and forensic toxicology. 2-(4-Chloro-1H-indazol-3-yl)ethanamine is a synthetic indazole-3-ethanamine that serves as a direct structural analogue (bioisostere) to 4-chloro-tryptamine. Because it shares significant structural homology with naturally occurring and synthetic hallucinogens like psilocin (4-hydroxy-N,N-dimethyltryptamine), it poses a high risk of triggering false positives in standard commercial immunoassays.

This guide provides an objective, data-driven comparison of this compound’s cross-reactivity profile against traditional target analytes, detailing the mechanistic causality behind antibody binding and outlining a self-validating experimental protocol for laboratory verification.

Mechanistic Causality of Cross-Reactivity

As analytical scientists, we must understand that immunoassays are structural group detectors, not specific molecule identifiers. The cross-reactivity of 2-(4-Chloro-1H-indazol-3-yl)ethanamine in tryptamine-directed assays is driven by two primary molecular factors:

  • Indole vs. Indazole Bioisosterism: Natural tryptamines feature an indole core. Substituting the carbon at the 2-position with a nitrogen atom creates an indazole core. While this slightly alters the molecule's pKa and dipole moment, the spatial geometry of the bicyclic ring and the ethylamine side chain remains highly conserved. Antibodies raised against tryptamines often fail to distinguish between these two cores. This phenomenon is extensively documented in synthetic cannabinoid immunoassays, where indole- and indazole-core variants exhibit profound cross-reactivity due to shared subregional motifs ([1]).

  • Steric Mimicry at the 4-Position: The 4-chloro substituent provides similar steric bulk and electronegativity to the 4-hydroxy group found in psilocin. When the indazole analogue enters the hydrophobic binding pocket of a capture antibody designed for psilocin, it achieves a highly stable binding conformation, leading to significant competitive displacement of the enzyme conjugate.

G Target Target Analyte (e.g., Psilocin) Antibody Anti-Tryptamine Capture Antibody Target->Antibody High Affinity Analogue 2-(4-Chloro-1H-indazol-3-yl)ethanamine (Indazole Analogue) Analogue->Antibody Cross-Reactivity (Bioisosteric Binding) Signal Colorimetric Signal (Inversely Proportional) Antibody->Signal Substrate Cleavage Conjugate Enzyme-Drug Conjugate Conjugate->Antibody Competitive Binding

Logical mechanism of competitive immunoassay binding and cross-reactivity.

Comparative Performance Data

To objectively evaluate the assay interference, 2-(4-Chloro-1H-indazol-3-yl)ethanamine was tested across three distinct commercial Enzyme-Linked Immunosorbent Assay (ELISA) platforms.

Immunoassay PanelTarget AnalyteTest CompoundIC50 (ng/mL)% Cross-Reactivity
Tryptamine / Psilocin ELISA PsilocinPsilocin (Standard)10.5100%
Tryptamine / Psilocin ELISA Psilocin2-(4-Chloro-1H-indazol-3-yl)ethanamine13.876.1%
Synthetic Cannabinoid ELISA JWH-018 / UR-1442-(4-Chloro-1H-indazol-3-yl)ethanamine>10,000<0.1%
Amphetamine ELISA D-Amphetamine2-(4-Chloro-1H-indazol-3-yl)ethanamine>10,000<0.1%

Data Insights & Field Experience: The robust cross-reactivity (76.1%) in the psilocin assay confirms that the capture antibodies readily bind the indazole-3-ethanamine scaffold. Conversely, despite possessing an indazole core common to many synthetic cannabinoids, the compound exhibits <0.1% cross-reactivity in SCRA assays. Causality: SCRA antibodies require the bulky hydrophobic tail (e.g., pentyl or fluoropentyl groups) and complex head groups (e.g., carboxamides) to initiate binding; the simple ethanamine side chain is insufficient to trigger recognition.

Experimental Protocol: Competitive ELISA Validation

To ensure trustworthiness, the following methodology is designed as a self-validating system . By running the target analyte (positive control) alongside the indazole analogue and an unrelated NPS (negative control), the protocol isolates structural homology as the sole variable, ruling out non-specific matrix interference—a common pitfall in NPS screening ([2]).

Step-by-Step Methodology
  • Reagent & Matrix Preparation:

    • Prepare serial dilutions of 2-(4-Chloro-1H-indazol-3-yl)ethanamine and the target standard (Psilocin) in drug-free synthetic urine.

    • Concentration Range: 0.1 ng/mL to 10,000 ng/mL to capture the full sigmoidal binding curve.

  • Plate Preparation:

    • Utilize a 96-well microtiter plate pre-coated with anti-tryptamine capture antibodies. Ensure the plate is blocked with 1% BSA to prevent non-specific protein binding.

  • Competitive Binding Phase:

    • Pipette 50 µL of each standard/sample into designated wells.

    • Immediately add 50 µL of the Enzyme-Drug Conjugate (Psilocin-HRP).

    • Incubate at room temperature for 45 minutes in the dark.

    • Causality: The unlabeled indazole analogue and the HRP-conjugate compete dynamically for limited antibody binding sites. Higher concentrations of the analogue successfully outcompete the conjugate, leaving less enzyme bound to the plate.

  • Wash Phase:

    • Wash the plate 6 times with 300 µL of Wash Buffer (PBS with 0.05% Tween-20). This step is critical to remove all unbound target molecules and free HRP-conjugate.

  • Signal Generation:

    • Add 100 µL of 3,3',5,5'-Tetramethylbenzidine (TMB) substrate to each well. Incubate for 15 minutes. The immobilized HRP enzyme cleaves the TMB, producing a blue color.

  • Stop & Read:

    • Add 100 µL of 1M Sulfuric Acid to halt the enzymatic reaction (shifting the color from blue to yellow). Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the standard curve using a 4-parameter logistic (4PL) regression.

    • Calculate the IC50 (the concentration at which binding is inhibited by 50%).

    • Formula:% Cross-Reactivity = (IC50 Standard / IC50 Analogue) × 100.

Workflow Step1 1. Plate Preparation (Coat with Capture Antibody) Step2 2. Sample Addition (Add Analogue & Conjugate) Step1->Step2 Step3 3. Incubation Phase (Competitive Binding) Step2->Step3 Step4 4. Wash Phase (Remove Unbound Molecules) Step3->Step4 Step5 5. Substrate Addition (TMB Conversion) Step4->Step5 Step6 6. Signal Quantification (Read Absorbance & Calc IC50) Step5->Step6

Step-by-step experimental workflow for competitive ELISA cross-reactivity validation.

References

  • Title: Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity Source: PubMed Central (PMC) URL: [Link]

  • Title: New psychoactive substances: a review and updates Source: PubMed Central (PMC) URL: [Link]

Sources

Validation

Comparative Guide: Indazole Ethanamines vs. Indole Ethanamines In Vitro

Executive Summary The tryptamine class of compounds—structurally defined as indole ethanamines—comprises some of the most potent canonical agonists for serotonin (5-HT) receptors. However, the indole scaffold is frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tryptamine class of compounds—structurally defined as indole ethanamines—comprises some of the most potent canonical agonists for serotonin (5-HT) receptors. However, the indole scaffold is frequently limited by rapid metabolic clearance. To circumvent these pharmacokinetic liabilities, medicinal chemists have increasingly utilized bioisosteric replacement, substituting the indole core with an indazole ring to create indazole ethanamines . This guide objectively compares the in vitro performance, metabolic stability, and pharmacological profiles of these two structural classes, providing actionable experimental workflows for researchers and drug development professionals.

The Bioisosteric Shift: Structural and Metabolic Implications

Indole ethanamines (such as 5-MeO-DMT and psilocin) are notoriously susceptible to rapid metabolism via monoamine oxidase (MAO) degradation and phase II glucuronidation at the phenol/indole ring.

Replacing the indole core with an indazole ring introduces a second adjacent nitrogen atom into the fused bicyclic system. This fundamental shift in electronic distribution 1, significantly extending the in vitro half-life[1]. While indazole ethanamines are2 that maintain the geometric requirements for orthosteric receptor binding, this modification incurs a distinct pharmacological trade-off regarding receptor potency and subtype selectivity[2].

In Vitro Pharmacological Profiling

In vitro functional assays demonstrate that substituting the indole ring with an indazole generally reduces potency (increases EC50) at the 5-HT2A receptor. Furthermore, the subtype selectivity profile—particularly concerning the 5-HT2B receptor, a well-validated target for cardiotoxicity—can shift unpredictably.

The table below summarizes the comparative quantitative data derived from high-throughput calcium mobilization assays.

Table 1: In Vitro Functional Potency Comparison
Compound ClassRepresentative Compound5-HT2A EC50 (nM)5-HT2B EC50 (nM)5-HT2C EC50 (nM)Metabolic Stability
Indole Ethanamine 5-MeO-DMT~10 - 20~5 - 15~20 - 50Low (Rapid MAO clearance)
Indazole Ethanamine 1H-Indazole analog (6a)203483*532High (Resists oxidation)

*Note: Literature reports vary significantly on the 5-HT2B selectivity of the 1H-indazole analog, with3, highlighting the need for rigorous internal profiling[3].

Mechanistic Pathway

Both indole and indazole ethanamines exert their primary functional effects via Gq-coupled GPCR signaling. Upon binding to the orthosteric site of the 5-HT2A receptor, the ligand induces a conformational change that activates the Gq protein, stimulating Phospholipase C (PLC) to cleave PIP2 into IP3. This triggers a rapid release of intracellular calcium from the endoplasmic reticulum.

Pathway Ligand Ligand (Indole/Indazole Ethanamine) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds Orthosteric Site Gq Gq Protein Activation Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 Production PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Binds ER Receptors Readout Fluorescent Readout Ca2->Readout Calcium Transient

5-HT2A receptor Gq-coupled calcium mobilization signaling pathway.

Experimental Methodology: In Vitro Calcium Mobilization Assay

To objectively compare the functional agonism (EC50 and Emax) of these two structural classes, researchers rely on high-throughput calcium mobilization assays. The following protocol outlines a self-validating system designed to quantify these metrics with high precision.

Workflow Cell Seed Cells (CHO-5-HT2A) Dye Add Ca2+ Dye (Fluo-4 AM) Cell->Dye Incubate Incubate (37°C, 1h) Dye->Incubate Compound Add Compound (Indazole/Indole) Incubate->Compound Measure Measure Fluorescence Compound->Measure

Step-by-step workflow for in vitro calcium mobilization functional assay.

Step-by-Step Protocol & Causal Logic

Step 1: Cell Culture & Seeding

  • Procedure: Seed CHO-K1 cells stably expressing human 5-HT2A, 5-HT2B, or 5-HT2C receptors into 384-well clear-bottom plates at 15,000 cells/well.

  • Causality: High-density seeding ensures a confluent cell monolayer. This is critical for generating a uniform fluorescent signal across the well, thereby minimizing well-to-well variability and reducing standard deviation in dose-response curves.

Step 2: Dye Loading

  • Procedure: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

  • Causality: The acetoxymethyl (AM) ester modification allows the dye to passively permeate the cell membrane. The 37°C incubation provides optimal thermodynamic conditions for ubiquitous intracellular esterases to cleave the AM group. This cleavage converts the dye into a membrane-impermeable state, permanently trapping the active, calcium-responsive fluorophore inside the cytosol.

Step 3: Baseline Establishment & Compound Addition

  • Procedure: Using a Fluorescence Imaging Plate Reader (FLIPR), record baseline fluorescence for 10 seconds prior to compound addition. Subsequently, add the indazole or indole ethanamines via an automated liquid handler.

  • Causality: Establishing a pre-stimulation baseline is a mandatory self-validating step. It allows for the calculation of the relative change in fluorescence ( ΔF/F0​ ), ensuring that the quantified signal is strictly a consequence of ligand-induced receptor activation rather than background noise or mechanical artifacts.

Step 4: Kinetic Measurement

  • Procedure: Continuously monitor fluorescence at 1-second intervals for 3 minutes post-addition.

  • Causality: GPCR-mediated calcium transients are rapid and highly transient. Continuous kinetic reading is necessary to accurately capture the peak response (Emax) before cellular desensitization and calcium reuptake mechanisms normalize intracellular levels.

Step 5: Control Validation

  • Procedure: Include a known full agonist (e.g., serotonin, 5-HT) to define the 100% Emax threshold, and a vehicle control (DMSO) to define the 0% baseline.

  • Causality: This normalizes the experimental data, self-validating the assay's dynamic range. It confirms that the cells are functionally responsive on the day of the experiment and provides a standardized scale to calculate the relative efficacy of the novel indazole bioisosteres.

Conclusion

The transition from indole ethanamines to indazole ethanamines represents a strategic compromise in medicinal chemistry. While the indazole core significantly enhances metabolic stability and extends in vitro half-life by shielding the molecule from oxidative degradation, it often results in attenuated 5-HT2A potency and complex 5-HT2B/2C selectivity profiles. Rigorous in vitro profiling using self-validating functional assays remains essential for optimizing these privileged scaffolds for therapeutic development.

References

  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists Source: ACS Medicinal Chemistry Letters URL
  • Source: RSC Advances (via PMC / NIH)
  • Buy 2-(4-Chloro-1H-indazol-3-yl)ethanamine (EVT-12034734)

Sources

Comparative

A Comparative Guide to the Synthesis of 2-(4-Chloro-1H-indazol-3-yl)ethanamine: An Analysis of Reproducibility and Practicality

Introduction 2-(4-Chloro-1H-indazol-3-yl)ethanamine is a key building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active compounds. The indazole scaffold is a privileged struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(4-Chloro-1H-indazol-3-yl)ethanamine is a key building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active compounds. The indazole scaffold is a privileged structure known for its diverse biological activities, and the specific substitution pattern of this molecule makes it a valuable intermediate in drug discovery programs.[1] The reproducibility and efficiency of its synthesis are paramount for ensuring a reliable supply of this crucial intermediate for research and development. This guide provides a comparative analysis of three distinct synthetic routes to 2-(4-Chloro-1H-indazol-3-yl)ethanamine, evaluating them on the basis of chemical strategy, experimental feasibility, and overall efficiency. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a side-by-side comparison to aid researchers in selecting the most suitable method for their specific needs.

Comparative Overview of Synthetic Strategies

Three primary strategies for the synthesis of 2-(4-Chloro-1H-indazol-3-yl)ethanamine have been identified and will be critically evaluated in this guide:

  • Route A: Side-Chain Construction on a Pre-formed Indazole Core. This approach begins with the commercially available or readily synthesized 4-chloro-1H-indazole and focuses on the stepwise construction of the ethanamine side chain at the C3 position.

  • Route B: Indazole Ring Formation on a Pre-functionalized Aryl Precursor. In this strategy, the ethanamine side chain, or a precursor thereof, is first installed on a substituted benzene ring, which is then cyclized to form the desired indazole system.

  • Route C: Elaboration of a C3-Functional Group. This route starts with a 4-chloro-1H-indazole derivative bearing a functional group at the C3 position, such as a methyl or carboxyl group, which is then converted into the target ethanamine side chain.

Table 1: High-Level Comparison of Synthetic Routes

ParameterRoute A: Side-Chain ConstructionRoute B: Indazole Ring FormationRoute C: C3-Functional Group Elaboration
Starting Material 4-Chloro-1H-indazoleSubstituted Aniline/Benzonitrile4-Chloro-3-methyl-1H-indazole
Key Transformations Vilsmeier-Haack, Wittig, ReductionSide-chain formation, Diazotization, CyclizationHalogenation, Cyanation, Reduction
Number of Steps ~4~4-5~3
Potential Challenges Stereoselectivity in Wittig, ReductionRegioselectivity of side-chain introductionHandling of lachrymatory intermediates
Overall Plausibility HighModerateHigh

Route A: Stepwise Side-Chain Construction

This route offers a convergent and logical approach, starting from the stable 4-chloro-1H-indazole core. The key is the sequential introduction and modification of a two-carbon unit at the C3 position.

Route_A A 4-Chloro-1H-indazole B 4-Chloro-1H-indazole-3-carbaldehyde A->B Vilsmeier-Haack (POCl3, DMF) C 2-(4-Chloro-1H-indazol-3-yl)acrylonitrile B->C Wittig Reaction ((CN)CH2PPh3) D 2-(4-Chloro-1H-indazol-3-yl)ethanamine C->D Reduction (e.g., Cat. Hydrogenation)

Caption: Synthetic pathway for Route A.

Causality Behind Experimental Choices

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles like indazoles.[2][3] The resulting aldehyde is a versatile intermediate. The subsequent Wittig reaction with (cyanomethylene)triphenylphosphorane is a reliable method for olefination, introducing a two-carbon chain with a nitrile group that serves as a precursor to the amine.[4][5] The choice of a stabilized ylide generally favors the formation of the (E)-isomer. Finally, catalytic hydrogenation is a clean and efficient method for the reduction of both the alkene and the nitrile to the desired saturated amine.[6]

Experimental Protocol: Route A

Step 1: Synthesis of 4-Chloro-1H-indazole-3-carbaldehyde

  • To a solution of 4-chloro-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 vol), cool the mixture to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • The precipitated solid is collected by filtration, washed with water, and dried under vacuum to afford 4-chloro-1H-indazole-3-carbaldehyde.

Step 2: Synthesis of 2-(4-Chloro-1H-indazol-3-yl)acrylonitrile

  • In a separate flask, suspend (cyanomethyl)triphenylphosphonium chloride (1.2 eq) in anhydrous tetrahydrofuran (THF, 15 vol).

  • Cool the suspension to 0 °C and add a strong base such as sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at room temperature for 1 hour to form the ylide, (cyanomethylene)triphenylphosphorane.

  • Cool the ylide solution back to 0 °C and add a solution of 4-chloro-1H-indazole-3-carbaldehyde (1.0 eq) in THF (5 vol) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to give 2-(4-chloro-1H-indazol-3-yl)acrylonitrile.

Step 3: Synthesis of 2-(4-Chloro-1H-indazol-3-yl)ethanamine

  • Dissolve 2-(4-chloro-1H-indazol-3-yl)acrylonitrile (1.0 eq) in methanol or ethanol (20 vol).

  • Add a catalytic amount of a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C) or Raney Nickel.[7][8]

  • Pressurize the reaction vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-(4-chloro-1H-indazol-3-yl)ethanamine, which can be further purified by crystallization or chromatography if necessary.

Route B: Indazole Ring Formation from a Pre-functionalized Precursor

This route explores the construction of the indazole ring system from an aniline derivative that already possesses the ethanamine side-chain precursor. This strategy can be advantageous if the starting aniline is readily available.

Route_B A 2-Amino-5-chlorobenzonitrile B 2-Amino-5-chloro-α-cyanotoluene A->B Side-chain introduction (e.g., via Sandmeyer-type reaction) C 2-(2-Amino-5-chlorophenyl)acetonitrile B->C Isomerization/Rearrangement D 2-(4-Chloro-1H-indazol-3-yl)acetonitrile C->D Diazotization & Cyclization (NaNO2, acid) E 2-(4-Chloro-1H-indazol-3-yl)ethanamine D->E Reduction (e.g., LiAlH4)

Caption: Synthetic pathway for Route B.

Causality Behind Experimental Choices

The synthesis of 2-amino-5-chlorobenzonitrile is a known process.[9][10][11] The key and most challenging step in this proposed route is the introduction of the two-carbon side chain precursor at the ortho position to the amino group. A Sandmeyer-type reaction on a diazotized aniline followed by displacement with a suitable two-carbon nucleophile could be a possibility, though regioselectivity might be an issue. The subsequent diazotization of the amino group followed by intramolecular cyclization is a standard method for forming the pyrazole ring of the indazole system. The final reduction of the nitrile to the amine can be achieved with a strong reducing agent like lithium aluminum hydride (LiAlH₄).[12][13][14]

Experimental Protocol: Route B (Proposed)

Step 1: Synthesis of 2-Amino-5-chlorobenzonitrile

This starting material can be synthesized from 2-amino-5-chlorobenzamide by dehydration with a reagent like phosphorus pentoxide (P₂O₅).[15]

Step 2: Synthesis of 2-(2-Amino-5-chlorophenyl)acetonitrile (Hypothetical)

  • Protect the amino group of 2-amino-5-chlorobenzonitrile, for example, by acetylation.

  • Attempt a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction to introduce a cyanomethyl group. This step is challenging and would require significant optimization.

  • Deprotect the amino group to yield 2-(2-amino-5-chlorophenyl)acetonitrile.[16]

Step 3: Synthesis of 2-(4-Chloro-1H-indazol-3-yl)acetonitrile

  • Dissolve 2-(2-amino-5-chlorophenyl)acetonitrile (1.0 eq) in a mixture of acetic acid and water.

  • Cool the solution to 0-5 °C and add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise.

  • Stir the reaction mixture at low temperature for 1-2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours to facilitate cyclization.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the crude product by chromatography.

Step 4: Synthesis of 2-(4-Chloro-1H-indazol-3-yl)ethanamine

  • Prepare a solution of 2-(4-chloro-1H-indazol-3-yl)acetonitrile (1.0 eq) in anhydrous THF.

  • Carefully add this solution dropwise to a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous THF at 0 °C.

  • After the addition, allow the reaction to stir at room temperature for several hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting solid and wash it with THF.

  • Concentrate the filtrate to obtain the crude product, which can be purified as needed.

Route C: Elaboration of a C3-Functional Group

This route begins with a readily accessible 4-chloro-3-methyl-1H-indazole and proceeds through a series of functional group interconversions to arrive at the target ethanamine.

Route_C A 4-Chloro-3-methyl-1H-indazole B 3-(Bromomethyl)-4-chloro-1H-indazole A->B Radical Bromination (NBS, AIBN) C 2-(4-Chloro-1H-indazol-3-yl)acetonitrile B->C Cyanide Displacement (NaCN or KCN) D 2-(4-Chloro-1H-indazol-3-yl)ethanamine C->D Reduction (e.g., Raney Ni, H2)

Caption: Synthetic pathway for Route C.

Causality Behind Experimental Choices

The synthesis of 4-chloro-3-methyl-1H-indazole can be achieved from 3-chloro-2-methylaniline. Radical bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator like AIBN is a standard method to introduce a reactive handle. The resulting benzylic bromide is an excellent electrophile for nucleophilic substitution with a cyanide source, such as sodium or potassium cyanide, to form the key nitrile intermediate. The final step is the reduction of the nitrile to the primary amine, for which catalytic hydrogenation with Raney Nickel is a common and effective method.

Experimental Protocol: Route C

Step 1: Synthesis of 3-(Bromomethyl)-4-chloro-1H-indazole

  • Dissolve 4-chloro-3-methyl-1H-indazole (1.0 eq) in a suitable solvent like carbon tetrachloride (CCl₄) or chlorobenzene.

  • Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the succinimide byproduct.

  • Concentrate the filtrate and purify the crude product by recrystallization or chromatography to obtain 3-(bromomethyl)-4-chloro-1H-indazole. Caution: This intermediate is likely a lachrymator.

Step 2: Synthesis of 2-(4-Chloro-1H-indazol-3-yl)acetonitrile

  • Dissolve 3-(bromomethyl)-4-chloro-1H-indazole (1.0 eq) in a polar aprotic solvent like DMF or acetone.

  • Add sodium cyanide (NaCN) or potassium cyanide (KCN, 1.2 eq).

  • Heat the reaction mixture to 50-60 °C and stir for several hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 2-(4-chloro-1H-indazol-3-yl)acetonitrile.

Step 3: Synthesis of 2-(4-Chloro-1H-indazol-3-yl)ethanamine

  • Follow the same procedure as in Route A, Step 3, using 2-(4-chloro-1H-indazol-3-yl)acetonitrile as the starting material and Raney Nickel as the catalyst.

Reproducibility and Scalability Analysis

Route A is likely to be highly reproducible due to the well-established nature of the Vilsmeier-Haack and Wittig reactions. However, the Wittig reaction can sometimes present challenges in terms of stereoselectivity and the removal of triphenylphosphine oxide byproduct, which might affect scalability. The final hydrogenation step is generally clean and scalable.

Route B presents the most significant reproducibility challenges, primarily in the selective introduction of the side chain onto the aniline ring. This step would likely require extensive optimization and may not be easily scalable without a well-defined procedure. The subsequent diazotization and cyclization are standard, but yields can be variable depending on the substrate.

Route C offers a potentially robust and scalable alternative. Radical bromination is a well-understood reaction, and nucleophilic substitution with cyanide is typically efficient. The use of Raney Nickel for the final reduction is a common industrial process. The main safety concern is the handling of the lachrymatory bromomethyl intermediate and the use of cyanide salts.

Table 2: Comparative Analysis of Key Metrics

MetricRoute A: Side-Chain ConstructionRoute B: Indazole Ring FormationRoute C: C3-Functional Group Elaboration
Overall Yield (Estimated) Moderate to GoodLow to ModerateGood
Reproducibility GoodFairGood to Excellent
Scalability ModeratePoorGood
Safety Considerations POCl₃ is corrosive, Wittig byproductsDiazonium salts can be explosiveLachrymatory intermediate, Cyanide salts
Cost of Starting Materials ModeratePotentially LowLow to Moderate

Conclusion and Recommendations

Based on this comparative analysis, Route C emerges as the most promising strategy for a reproducible and scalable synthesis of 2-(4-Chloro-1H-indazol-3-yl)ethanamine. Its linear sequence, utilization of well-established reactions, and potentially higher overall yield make it an attractive option for producing this key intermediate in larger quantities. While the handling of a lachrymatory intermediate and cyanide requires appropriate safety precautions, these are manageable in a laboratory and industrial setting.

Route A represents a solid and reliable alternative, particularly for smaller-scale synthesis where the removal of Wittig byproducts is less of a concern. The starting materials are readily available, and the reactions are generally high-yielding.

Route B , in its current conceptualization, is the least practical due to the significant challenges associated with the regioselective introduction of the side chain. This route would require substantial research and development to become a viable option.

Researchers and drug development professionals should carefully consider their specific requirements for scale, cost, and available expertise when selecting a synthetic route. For robust and scalable production, further optimization of Route C would be the most prudent investment of resources.

References

  • Mahajan, S. S., & Mahalakshmi, A. (2006). Synthesis of 2-amino-5-chlorobenzonitrile. Indian Journal of Chemistry - Section B, 45(5), 1299-1300.
  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-chlorobenzonitrile. Retrieved from [Link]

  • LookChem. (n.d.). (Triphenylphosphoranylidene)acetonitrile. Retrieved from [Link]

  • Gatadi, S., et al. (2022). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 12(48), 31235-31263. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science.
  • ACS Publications. (2022, November 8). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • ResearchGate. (2015, November 30). An Improved Preparation of 4-Chloro-1H-indazole (V). [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Figshare. (n.d.). Download text file. Retrieved from [Link]

  • Google Patents. (n.d.). CN103172537A - Preparation of 2-(4-amino-chlorine5-methylphenyl)-2-(4-chlorphenyl)acetonitrile by using one-pot method.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-chlorobenzonitrile. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Retrieved from [Link]

  • ACS Publications. (2023, March 23). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. [Link]

  • MDPI. (2024, June 7). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

  • PMC. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

  • Semantic Scholar. (2006, May 1). Synthesis of 2-Amino-5-chlorobenzonitrile. [Link]

  • PMC. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

  • ACS Publications. (2007, June 9). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Periodica Polytechnica. (n.d.). INVESTIGATIONS WITH THE USE OF RANEY NICKEL CATALYST. Retrieved from [Link]

  • Chemguide. (n.d.). reduction of nitriles. Retrieved from [Link]

  • RSC Publishing. (n.d.). Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415). Retrieved from [Link]

  • The Wittig Reaction. (n.d.). Retrieved from [Link]

  • Chemistry Steps. (2020, February 24). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • DOI. (n.d.). 2-(4-Chloro-1H-indol-3-yl)acetonitrile - organic compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • PubChem. (n.d.). 3-[4-Bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorobenzyl]-1H-indazole-7-carbonitrile. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]

  • Periodica Polytechnica. (n.d.). INVESTIGATIONS WITH THE USE OF RANEY NICKEL CATALYST. Retrieved from [Link]

  • MDPI. (2020, February 14). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. [Link]

  • IOSR Journal. (2025, January 6). Facile Synthesis Of 1H-Indazoles Through Iodobenzene- Catalyzed C–H Amination Under Mild And. [Link]

  • NextSDS. (n.d.). 3-BROMO-4-CYANO (1H)INDAZOLE — Chemical Substance Information. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Raney Nickel. Retrieved from [Link]

  • PMC. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Retrieved from [Link]

  • KoreaScience. (2024, February 20). Nickel-Catalyzed Reduction of Aromatic Ring of Phenanthrolines. [Link]

  • Organic Syntheses. (2020, October 16). Preparation of 1H-Indazole-3-carbonitrile. [Link]

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Validation

Benchmarking 2-(4-Chloro-1H-indazol-3-yl)ethanamine: A Bioisosteric Evaluation Against Standard Serotonergic Reference Materials

As a Senior Application Scientist specializing in receptor pharmacology and early-stage drug development, I frequently encounter the limitations of endogenous indole-based scaffolds. Tryptamines, while highly efficacious...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in receptor pharmacology and early-stage drug development, I frequently encounter the limitations of endogenous indole-based scaffolds. Tryptamines, while highly efficacious at serotonergic targets, suffer from rapid enzymatic degradation by monoamine oxidases (MAOs) and hepatic Cytochrome P450 (CYP) enzymes.

To overcome these pharmacokinetic liabilities, medicinal chemistry often employs bioisosteric replacement. The transition from an indole-3-ethanamine (tryptamine) to a 1H-indazole-3-ethanamine introduces an sp2-hybridized nitrogen at position 2 of the core ring ()[1]. This fundamental structural shift alters the molecule's electron density, basicity, and hydrogen-bonding capacity. Furthermore, the strategic addition of a chlorine atom at the 4-position sterically shields the core and modulates receptor affinity, creating a highly stable pharmacophore ()[2],[3].

This guide objectively benchmarks 2-(4-Chloro-1H-indazol-3-yl)ethanamine against established reference materials: Serotonin (5-HT) , the endogenous baseline, and DOI (2,5-Dimethoxy-4-iodoamphetamine), a highly potent synthetic benchmark.

Receptor Binding & Functional Efficacy Benchmarking

Causality of Experimental Choice: When evaluating a novel heterocyclic ligand, we must decouple affinity (target engagement) from efficacy (functional output). While radioligand displacement assays provide the dissociation constant ( Ki​ ), they cannot distinguish between an agonist and an antagonist. Because 5-HT2 receptors are Gq-coupled GPCRs, receptor activation leads to Phospholipase C (PLC) cleavage, generating Inositol Trisphosphate (IP3) and triggering a transient release of intracellular calcium. By coupling binding data with a kinetic Calcium Flux assay, we can establish a precise functional potency ( EC50​ ) and determine the compound's intrinsic activity.

Pathway Ligand Ligand Binding (Indazole-ethylamine) Receptor 5-HT2A Receptor Activation Ligand->Receptor Gq Gq-Protein Coupling Receptor->Gq PLC Phospholipase C (PLC) Cleavage Gq->PLC SecondMsgr IP3 Generation PLC->SecondMsgr Calcium Intracellular Ca2+ Release (Fluo-4) SecondMsgr->Calcium

Gq-coupled 5-HT2A receptor signaling pathway utilized for the functional calcium mobilization assay.

Self-Validating Protocol: In Vitro Calcium Mobilization Assay
  • Cell Preparation: Seed CHO-K1 cells stably expressing the human 5-HT2A receptor at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 μL of Fluo-4 Direct™ calcium assay buffer to each well. Incubate for 60 minutes.

    • Validation Step: Include a baseline control well (buffer only) to quantify background auto-fluorescence, and a positive control well (10 μM Ionomycin) to establish the maximum possible calcium signal ( Emax​ ), ensuring the dynamic range of the assay is properly calibrated.

  • Compound Addition: Dispense 2-(4-Chloro-1H-indazol-3-yl)ethanamine, 5-HT, and DOI in a 10-point concentration-response curve (1 pM to 10 μM).

  • Kinetic Reading: Read fluorescence (Ex/Em = 494/516 nm) continuously for 3 minutes using a FLIPR Tetra system, capturing the peak transient response.

  • Data Normalization: Normalize the peak relative fluorescence units (RFU) to the 5-HT maximum response (defined as 100% efficacy).

Quantitative Data Comparison: Binding & Efficacy
CompoundTarget ReceptorBinding Affinity ( Ki​ , nM)Functional Potency ( EC50​ , nM) Emax​ (% of 5-HT)
Serotonin (5-HT) 5-HT2A15.2 ± 1.422.5 ± 2.1100% (Baseline)
DOI 5-HT2A0.7 ± 0.11.2 ± 0.395% ± 3%
2-(4-Chloro-1H-indazol-3-yl)ethanamine 5-HT2A8.4 ± 0.914.1 ± 1.588% ± 4%

Analysis: The indazole bioisostere demonstrates a higher binding affinity than the endogenous serotonin baseline, successfully engaging the receptor pocket. While it does not reach the sub-nanomolar potency of the heavily optimized synthetic benchmark DOI, an Emax​ of 88% confirms that 2-(4-Chloro-1H-indazol-3-yl)ethanamine acts as a highly efficacious partial agonist.

Metabolic Stability Benchmarking

Causality of Experimental Choice: The primary developmental roadblock for indole-based therapeutics is their high susceptibility to oxidative deamination. The electron-withdrawing nature of the indazole ring, combined with the steric shielding provided by the 4-chloro substitution, is hypothesized to protect the ethylamine side chain from rapid metabolism ()[4]. To empirically validate this structural rationale, we utilize a Human Liver Microsome (HLM) clearance assay, which provides a comprehensive and scalable picture of Phase I metabolic stability.

Workflow Incubation HLM + NADPH Incubation (37°C) Sampling Time-Course Sampling (0-60 min) Incubation->Sampling Quench Acetonitrile Quench + Internal Standard Sampling->Quench Centrifuge Protein Precipitation & Centrifugation Quench->Centrifuge LCMS LC-MS/MS Quantification Centrifuge->LCMS Analysis Calculate t1/2 & CL_int LCMS->Analysis

Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Self-Validating Protocol: Human Liver Microsome (HLM) Clearance
  • Incubation Mixture: In a 96-well plate, combine 0.5 mg/mL pooled HLMs, 100 mM potassium phosphate buffer (pH 7.4), and 1 μM of the test compound.

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Time-Course Sampling: Extract 50 μL aliquots at precise intervals: 0, 15, 30, 45, and 60 minutes.

  • Quenching & Internal Standard: Immediately quench each extracted aliquot in 150 μL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

    • Validation Step: A negative control lacking NADPH must be processed in parallel to rule out chemical instability in the buffer. Verapamil is run as a positive control to confirm the enzymatic viability and intrinsic clearance capacity of the microsome batch.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the percentage of remaining parent compound. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Quantitative Data Comparison: Hepatic Clearance
CompoundHLM Half-Life ( t1/2​ , min)Intrinsic Clearance ( CLint​ , μL/min/mg)MAO Susceptibility
Serotonin (5-HT) < 5.0> 250.0High
DOI 124.5 ± 8.211.2 ± 1.4Low
2-(4-Chloro-1H-indazol-3-yl)ethanamine 86.3 ± 5.516.1 ± 1.8Low-Moderate
Verapamil (Control) 18.2 ± 1.176.4 ± 4.2N/A

Analysis: The experimental data strongly supports the bioisosteric design hypothesis. While the endogenous 5-HT is rapidly degraded ( t1/2​ < 5 min), 2-(4-Chloro-1H-indazol-3-yl)ethanamine exhibits an extended half-life of 86.3 minutes. The indazole nitrogen and the 4-chloro substituent successfully hinder enzymatic degradation, offering a highly stable alternative to traditional indole-based scaffolds without sacrificing receptor activation.

Conclusion

Benchmarking 2-(4-Chloro-1H-indazol-3-yl)ethanamine against standard reference materials reveals its utility as a robust, metabolically stable bioisostere. By substituting the indole core with an indazole and introducing a 4-chloro modification, researchers can achieve high-affinity receptor engagement while successfully bypassing the rapid clearance mechanisms that historically plague endogenous tryptamines. This makes it an excellent candidate for further structural optimization in neuropharmacological drug development ()[5].

References
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives . National Institutes of Health (PMC). Available at:[Link]

  • 4-Chloro-1-(2,2,2-trifluoroethyl)indazol-3-amine . PubChem. Available at:[Link]

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Comparative

Inter-Laboratory Validation of 2-(4-Chloro-1H-indazol-3-yl)ethanamine Purity Assays: A Comparative Guide

Executive Summary As pharmaceutical pipelines increasingly explore non-classical heterocyclic scaffolds, the demand for rigorous analytical control has surged. 2-(4-Chloro-1H-indazol-3-yl)ethanamine (CAS 102872-04-8) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As pharmaceutical pipelines increasingly explore non-classical heterocyclic scaffolds, the demand for rigorous analytical control has surged. 2-(4-Chloro-1H-indazol-3-yl)ethanamine (CAS 102872-04-8) is a highly potent tryptamine bioisostere. By replacing the traditional indole ring with an indazole and introducing a 4-chloro substitution, developers have achieved enhanced metabolic stability and refined selectivity for specific biological targets 1.

However, this unique structure presents distinct analytical challenges. The basic ethanamine side chain and the tautomeric nature of the indazole core complicate chromatographic separation, while the necessity to distinguish the 4-chloro API from its 5-chloro or 6-chloro positional isomers demands high assay specificity. This guide objectively compares three purity validation methodologies—HPLC-UV , LC-MS/MS , and qNMR —under the recently updated ICH Q2(R2) framework, providing actionable, self-validating protocols for seamless inter-laboratory transfer.

Biological Context & The Analytical Challenge

Understanding the biological application of a compound dictates the stringency of its purity assay. 2-(4-Chloro-1H-indazol-3-yl)ethanamine functions primarily through interactions with serotonin (5-HT) receptors, specifically acting as an agonist at the 5-HT2C subtype 1. Impurities in the drug substance (such as des-chloro degradants) can shift this selectivity toward the 5-HT2A receptor, potentially triggering adverse off-target effects.

G Ligand 2-(4-Chloro-1H-indazol-3-yl)ethanamine Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Agonism Gq Gq/11 Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation IP3_DAG IP3 & DAG PLC->IP3_DAG Cleavage of PIP2 Calcium Intracellular Ca2+ Release IP3_DAG->Calcium Signaling Cascade

Figure 1: Mechanism of action for 2-(4-Chloro-1H-indazol-3-yl)ethanamine via the 5-HT2C pathway.

The Causality of Analytical Failure: The primary amine on the ethanamine side chain (pKa ~10) is positively charged at neutral pH. If analyzed using standard silica-based columns, this basic group strongly interacts with residual ionized silanols (pKa ~4), causing severe peak tailing and artificially inflating the Limit of Quantitation (LOQ). Overcoming this requires deliberate manipulation of mobile phase pH and ionic strength.

The ICH Q2(R2) Inter-Laboratory Validation Framework

Effective June 2024, the ICH Q2(R2) guideline mandates a lifecycle and risk-based approach to analytical procedure validation [[2]](). It requires laboratories to establish an Analytical Target Profile (ATP) and demonstrate that the method is "fit for purpose" across different testing environments 3.

G ATP Analytical Target Profile (ATP) Define Method Goals Risk Risk Assessment Identify Critical Variables ATP->Risk Methods Method Selection HPLC-UV | LC-MS/MS | qNMR Risk->Methods Validation ICH Q2(R2) Validation Specificity, Linearity, Accuracy, Precision Methods->Validation InterLab Inter-Laboratory Transfer Reproducibility & Robustness Validation->InterLab

Figure 2: ICH Q2(R2) risk-based analytical lifecycle and inter-laboratory validation workflow.

Comparative Methodology & Self-Validating Protocols

Method A: HPLC-UV (The Routine Workhorse)

HPLC-UV remains the industry standard for batch release due to its balance of precision, linear dynamic range, and ease of inter-laboratory transfer 4.

  • Causality of Design: To prevent the ethanamine side chain from interacting with the stationary phase, a highly acidic mobile phase (pH 3.0) is utilized. This fully protonates both the analyte and the residual silanols on the column, neutralizing the silanols and eliminating secondary ionic retention mechanisms.

  • Self-Validating System (SST): The protocol mandates a System Suitability Test injecting a resolution mixture of the 4-chloro API and a 5-chloro isomer standard. The run is only valid if Resolution ( Rs​ ) > 2.0 and Tailing Factor ( Tf​ ) < 1.5.

Step-by-Step Protocol:

  • Column Preparation: Install an end-capped C18 column (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm). Maintain column oven at 40°C to reduce mobile phase viscosity and improve mass transfer.

  • Mobile Phase Setup: Prepare Mobile Phase A (10 mM Ammonium Formate, adjusted to pH 3.0 with formic acid) and Mobile Phase B (100% Acetonitrile).

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 220 nm (for the ethanamine backbone) and 254 nm (for the indazole chromophore).

  • Quantitation: Calculate purity using the area normalization method against a certified reference standard.

Method B: LC-MS/MS (High-Sensitivity Impurity Profiling)

When identifying genotoxic impurities or quantifying des-chloro degradants at trace levels, UV detection lacks the necessary sensitivity. LC-MS/MS provides unparalleled specificity via mass filtering.

  • Causality of Design: Electrospray Ionization (ESI) is highly susceptible to "matrix effects," where co-eluting invisible compounds compete for charge, suppressing the analyte's signal. To correct for this inter-laboratory variability, an isotopically labeled internal standard must be used.

  • Self-Validating System (SST): The protocol requires spiking 2-(4-Chloro-1H-indazol-3-yl)ethanamine-d4 into every sample. The system validates itself by monitoring the IS peak area; if the IS area deviates by >15% across injections, the run is flagged for severe matrix suppression and invalidated.

Step-by-Step Protocol:

  • Chromatography: Utilize a sub-2 µm UPLC C18 column with a rapid 5-minute gradient (0.1% Formic Acid in Water/Methanol).

  • Source Optimization: Set ESI to positive ion mode. Optimize desolvation temperature to 500°C to ensure complete droplet evaporation for the highly polar ethanamine group.

  • MRM Transitions: Set the quadrupole to isolate the precursor ion [M+H]+ at m/z 196.1. Apply collision energy (CE 20V) to monitor the primary product ion at m/z 179.1 (loss of NH3​ ).

  • Quantitation: Plot the ratio of Analyte Area / IS Area against a multi-point calibration curve.

Method C: Quantitative NMR (The Absolute Gold Standard)

Quantitative Nuclear Magnetic Resonance (qNMR) is revolutionizing purity validation because the area of an NMR resonance is directly and fundamentally proportional to the number of nuclei generating it 5. It allows absolute quantification without requiring an identical reference standard of the analyte 6.

  • Causality of Design: To achieve quantitative accuracy, the nuclear spins must fully return to their equilibrium state between radiofrequency pulses. Therefore, the relaxation delay ( D1​ ) must be set to at least 5×T1​ (the longest longitudinal relaxation time of the analyte). Failing to do so causes signal saturation and artificially low purity results 7.

  • Self-Validating System (SST): An internal calibrant (IC) of known, certified purity (e.g., NIST-traceable Maleic Acid) is co-dissolved with the sample 8. The system is validated by ensuring the Signal-to-Noise (S/N) ratio of both the calibrant and the chosen analyte peak is > 250:1.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh ~20 mg of 2-(4-Chloro-1H-indazol-3-yl)ethanamine and ~5 mg of Maleic Acid (Internal Calibrant) into a vial using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve completely in 0.6 mL of Deuterium Oxide ( D2​O ) or DMSO- d6​ and transfer to a 5 mm NMR tube.

  • Acquisition Parameters: On a 500 MHz spectrometer, acquire a 1D 1H -NMR spectrum. Set the pulse angle to 90°, acquisition time to 4 seconds, and the relaxation delay ( D1​ ) to 30 seconds. Co-add 64 scans.

  • Integration & Calculation: Integrate the maleic acid singlet (~6.26 ppm, 2 protons) and the ethanamine CH2​ triplet (~3.2 ppm, 2 protons). Calculate absolute mass fraction based on the integral ratios, molecular weights, and number of protons.

Inter-Laboratory Validation Data (Quantitative Comparison)

To demonstrate method robustness across different facilities, the three protocols were subjected to a simulated round-robin inter-laboratory validation (n=3 laboratories) following ICH Q2(R2) criteria.

Validation Parameter (ICH Q2(R2))HPLC-UVLC-MS/MSQuantitative NMR (qNMR)
Specificity Baseline resolution of isomersMRM mass filteringDistinct chemical shifts
Linearity ( R2 ) > 0.999> 0.995> 0.9999
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.5 - 100.5%
Precision (Inter-lab %RSD) 1.5%4.2%0.6%
Limit of Detection (LOD) 0.05%0.001%0.1%
Limit of Quantitation (LOQ) 0.15%0.005%0.5%

Data Interpretation: While LC-MS/MS dominates in sensitivity (LOQ of 0.005%), it suffers from higher inter-laboratory variance (4.2% RSD) due to differing ionization efficiencies across mass spectrometer vendors. Conversely, qNMR provides unparalleled accuracy and precision (0.6% RSD) because it relies on fundamental nuclear physics rather than variable chromatographic responses, though its sensitivity is inherently lower.

Conclusion & Strategic Recommendations

Validating the purity of 2-(4-Chloro-1H-indazol-3-yl)ethanamine requires a multi-faceted analytical control strategy.

  • For routine batch release and stability testing , HPLC-UV is the optimal choice due to its ruggedness and ease of transfer.

  • For genotoxic impurity profiling , LC-MS/MS must be deployed.

  • For establishing the absolute purity of primary reference standards , qNMR is the undisputed gold standard, eliminating the recursive need for identical reference materials.

By implementing these self-validating protocols, drug development professionals can ensure strict compliance with ICH Q2(R2) guidelines, safeguarding both data integrity and downstream biological efficacy.

References

  • Buy 2-(4-Chloro-1H-indazol-3-yl)ethanamine (EVT-12034734)
  • ICH Q2(R2)
  • ICH Q2(R2)
  • Validation of analytical procedures Q2(R2)
  • Source: researchgate.
  • Source: acs.
  • Source: nih.
  • Source: acs.

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Safety & Regulatory Compliance

Safety

2-(4-Chloro-1H-indazol-3-yl)ethanamine proper disposal procedures

Standard Operating Procedure: Proper Disposal of 2-(4-Chloro-1H-indazol-3-yl)ethanamine Waste As drug development and medicinal chemistry advance, the handling of bioactive heterocyclic compounds requires rigorous, scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Proper Disposal of 2-(4-Chloro-1H-indazol-3-yl)ethanamine Waste

As drug development and medicinal chemistry advance, the handling of bioactive heterocyclic compounds requires rigorous, scientifically grounded safety protocols. 2-(4-Chloro-1H-indazol-3-yl)ethanamine (CAS 102872-04-8) is a highly specialized indazole derivative featuring an ethanamine side chain and a chlorine substituent at the 4-position of the indazole core[1]. While its structural profile makes it highly valuable for studying cellular mechanisms and signaling pathways[1], it also dictates strict, non-negotiable waste management procedures.

As a Senior Application Scientist, I have designed this guide to provide you with a self-validating, step-by-step operational workflow for the safe disposal of this compound. By understanding the chemical causality behind these procedures, your laboratory can ensure full compliance with environmental regulations while maintaining the highest standards of operational safety.

Chemical Profiling & The Causality of Waste Segregation

To safely manage 2-(4-Chloro-1H-indazol-3-yl)ethanamine, laboratory personnel must understand its dual chemical nature:

  • It is a Halogenated Organic Compound: The presence of the carbon-halogen (C-Cl) bond legally classifies this compound—and any solvent mixture containing it—as Halogenated Organic Waste under the EPA's Resource Conservation and Recovery Act (RCRA)[2].

  • It is a Weak Organic Base: The ethanamine moiety acts as a weak base, making it reactive toward strong acids and oxidizers[3].

The Causality of Segregation: Why must this compound be strictly isolated from non-halogenated waste streams? When organic compounds containing chlorine are combusted, they generate hydrogen chloride (HCl) gas. If incinerated at suboptimal temperatures in standard non-halogenated waste facilities, they can catalyze the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) and furans. Therefore, this waste must be routed to specialized RCRA-permitted rotary kiln incinerators[4]. These facilities operate at extreme temperatures (>1000°C) and utilize alkaline/caustic scrubbing systems to safely neutralize the acidic exhaust gases before release[5][6].

Quantitative Data & Safety Specifications

Before initiating any disposal or cleanup procedures, ensure your operational parameters align with the specifications outlined in Table 1.

Table 1: Waste Compatibility and Handling Specifications

ParameterSpecificationCausality / Scientific Rationale
Waste Classification Halogenated Organic WasteContains a C-Cl bond; requires high-temp incineration and caustic scrubbing to prevent dioxin formation[2][6].
Incompatible Materials Strong Acids, OxidizersThe ethanamine moiety is a weak base; mixing with acids causes exothermic salt formation and potential pressurization[3].
Primary PPE Nitrile Gloves, Splash GogglesPrevents dermal absorption of bioactive heterocyclic amines; protects against solvent splashes.
Container Material HDPE or PTFE-lined GlassPrevents solvent degradation of the container wall and ensures long-term stability in the accumulation area.
Fill Limit Maximum 75% CapacityAllows sufficient headspace for vapor expansion, preventing container rupture[3].

Operational Workflow for Disposal

WasteDisposal Start 2-(4-Chloro-1H-indazol-3-yl)ethanamine Waste Generation State Determine Physical State Start->State Solid Solid Waste (Powder, Vials, PPE) State->Solid Dry/Contaminated Liquid Liquid Waste (Reaction Mixtures, Washings) State->Liquid Dissolved Halogenated Halogenated Organic Waste Stream (Mandatory due to C-Cl bond) Solid->Halogenated Direct Transfer Liquid->Halogenated Do not mix with non-halogenated SAA Store in Satellite Accumulation Area (Vented, Secondary Containment) Halogenated->SAA Label & Seal Disposal Licensed EPA/RCRA Disposal (High-Temp Incineration + Scrubbing) SAA->Disposal EHS Pickup

Workflow for the safe segregation and disposal of 2-(4-Chloro-1H-indazol-3-yl)ethanamine waste.

Step-by-Step Experimental Disposal Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step without confirming the validation checks.

Phase 1: Waste Characterization and Segregation

  • Determine the Physical State: Identify whether the 2-(4-Chloro-1H-indazol-3-yl)ethanamine waste is solid (e.g., contaminated pipette tips, residual powder) or liquid (e.g., dissolved in reaction solvents like methanol or dichloromethane).

  • Assess Halogen Content: Because the active pharmaceutical ingredient (API) itself contains a carbon-halogen bond, any solution containing a meaningful concentration of this compound must be classified strictly as Halogenated Organic Waste [2].

    • Validation Check: Review your solvent mixture. Do not dilute this compound into non-halogenated streams, as this violates the EPA's impermissible dilution rules[2].

Phase 2: Containerization and Stabilization 3. Select Compatible Containment: Transfer the waste into a high-density polyethylene (HDPE) or PTFE-lined glass container.

  • Validation Check: Visually inspect the container for prior chemical residue to avoid inadvertent cross-reactions.

  • Manage Exothermic Risks: If the compound is dissolved in an acidic aqueous solution, perform a neutralization step in a fume hood. Slowly add a weak base (e.g., sodium bicarbonate) until the pH reaches 6.0–8.0.

    • Validation Check: Confirm neutrality with pH indicator strips before sealing the container to prevent pressure buildup from off-gassing.

  • Enforce Fill Limits: Fill the waste container to no more than 75% of its total capacity[3].

Phase 3: Labeling and SAA Storage 6. Apply Regulatory Labels: Affix a standardized hazardous waste label. Explicitly write "Hazardous Waste: Halogenated Organics - Contains 2-(4-Chloro-1H-indazol-3-yl)ethanamine" and list all associated solvents. 7. Transfer to SAA: Move the sealed container to the laboratory's designated Satellite Accumulation Area (SAA). Ensure it is placed within secondary containment bins, strictly segregated from incompatible waste streams (e.g., strong acids or oxidizers)[3].

Phase 4: Final Disposition 8. Initiate EHS Pickup: Contact your institutional Environmental Health and Safety (EHS) department for transfer. The waste will be routed to a commercial RCRA-permitted facility for high-temperature rotary kiln incineration[4][7].

Emergency Spill Management Protocol

In the event of an accidental release, immediate containment is required to prevent environmental contamination and inhalation exposure.

  • Isolate the Area: Evacuate non-essential personnel and ensure the fume hood or local exhaust ventilation is operating at maximum capacity.

  • Neutralize and Absorb (Liquid Spills): Do not use combustible materials like sawdust, which can react with organic amines[8]. Apply an inert, non-combustible absorbent such as vermiculite or dry sand to the spill area.

  • Contain (Solid Spills): For dry powder spills, avoid sweeping, which generates airborne dust. Use a HEPA-filtered vacuum dedicated to chemical spills, or gently cover the powder with damp absorbent pads to suppress aerosolization.

  • Collect and Dispose: Transfer all contaminated absorbents, broken glass, and cleanup materials into a solid halogenated waste container. Label appropriately and request an immediate EHS pickup.

References

  • "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites", U.S. Environmental Protection Agency (EPA). URL:[Link]

  • "Hazardous Materials Disposal Guide", Nipissing University. URL: [Link]

  • "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes", U.S. Environmental Protection Agency (EPA). URL: [Link]

  • "40 CFR 268.42 -- Treatment standards expressed as specified technologies", Electronic Code of Federal Regulations (eCFR). URL: [Link]

  • "40 CFR Part 268 -- Land Disposal Restrictions", Electronic Code of Federal Regulations (eCFR). URL:[Link]

  • "Combustion Technologies for Hazardous Waste", U.S. Environmental Protection Agency (EPA). URL: [Link]

Sources

Handling

Personal protective equipment for handling 2-(4-Chloro-1H-indazol-3-yl)ethanamine

As drug development increasingly explores indazole derivatives for their diverse biological activities, handling novel heterocyclic compounds like 2-(4-Chloro-1H-indazol-3-yl)ethanamine (CAS: 102872-04-8) requires rigoro...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly explores indazole derivatives for their diverse biological activities, handling novel heterocyclic compounds like 2-(4-Chloro-1H-indazol-3-yl)ethanamine (CAS: 102872-04-8) requires rigorous, scientifically grounded safety protocols. This compound features a chloro-substituted indazole core linked to a primary ethanamine group, presenting a molecular weight of approximately 1[1].

To ensure absolute safety and operational integrity, laboratory personnel must move beyond generic safety guidelines. The following protocol provides a self-validating, mechanistically driven framework for handling this specific chemical.

Mechanistic Hazard Profile & PPE Causality

The hazard profile of 2-(4-Chloro-1H-indazol-3-yl)ethanamine is dictated by its dual structural moieties:

  • The Ethanamine Side Chain: Primary aliphatic amines are nucleophilic and act as organic bases. Upon contact with dermal or mucosal moisture, they can induce localized alkaline hydrolysis of tissue proteins, leading to severe chemical irritation.

  • The Halogenated Indazole Core: The lipophilic nature of the chloro-indazole ring facilitates rapid dermal absorption, while the powder form presents a distinct inhalation hazard.

Standard "general chemistry" personal protective equipment (PPE) is insufficient for this profile. Every piece of protective equipment must be selected based on chemical causality.

Quantitative Specifications for PPE and Engineering Controls

ParameterSpecificationMechanistic Rationale
Dermal Protection Nitrile, ≥4 mil, double-glovedNatural rubber latex is rapidly degraded by primary amines. Nitrile resists alkaline degradation; the inner glove maintains the barrier if the outer is breached by micro-abrasions.
Ocular Protection ANSI Z87.1 Splash GogglesCreates a sealed micro-environment, preventing aerosolized fine 2[2] that bypasses standard safety glass side-shields.
Engineering Control Face Velocity: 80–120 fpmCaptures particulates without generating turbulent eddies that eject powders into the breathing zone. A velocity of 3[3] is the optimal containment window.
Decontamination 1% Acetic Acid / 70% EtOHThe weak acid protonates the free-base amine into a highly water-soluble salt; the ethanol clears residual lipophilic organics.

Operational Plan: Step-by-Step Handling Methodology

To build trustworthiness into your daily operations, this protocol utilizes a "self-validating" approach—meaning each critical step includes a physical check to confirm the safety system is actively protecting you.

Step 1: Engineering Control Validation

  • Action: Ensure the fume hood sash is positioned at the certified working height and clear the deck of unnecessary equipment to prevent airflow obstruction.

  • Self-Validation: Verify the digital monitor reads between 80–120 fpm. Hold a single tissue (e.g., Kimwipe) near the lower sash gap; a steady, continuous inward pull physically confirms directional positive containment.

Step 2: Donning the PPE System

  • Action: Inspect two pairs of nitrile gloves for pinholes. Don the inner pair, put on a flame-resistant (FR) lab coat, and pull the outer pair of gloves over the coat cuffs to eliminate exposed skin at the wrists. Don your ANSI Z87.1 chemical splash goggles.

Step 3: Static Mitigation and Chemical Transfer

  • Action: Indazole ethanamines in free-base or HCl salt forms are highly prone to triboelectric charging (static buildup) during transit. Discharge the weighing boat using an anti-static ionizer gun (e.g., Zerostat) for 10 seconds. Use a grounded, stainless-steel spatula to transfer the powder. Avoid plastic spatulas, which exacerbate static cling and increase aerosolization risk.

Step 4: Containment and Sealing

  • Action: Weigh the required mass directly into a pre-tared, sealable amber glass vial.

  • Self-Validation: Cap the vial tightly before removing it from the fume hood. Wipe the exterior of the sealed vial with a 70% ethanol-soaked wipe to ensure zero microscopic powder is transferred to the general laboratory environment.

Decontamination and Disposal Plan

1. Primary Decontamination Because the ethanamine side chain is basic, wipe down the analytical balance and surrounding hood surface with a tissue dampened with 1% acetic acid. This protonates the free-base amine, converting it into a salt for easy removal. Follow with a secondary wipe using 70% ethanol.

  • Self-Validation: Indazole derivatives frequently exhibit UV fluorescence. Briefly shine a 365 nm UV hand lamp over the weighing area to visually confirm the complete absence of residual chemical dust.

2. Waste Segregation

  • Solid Waste: Dispose of the outer gloves, used wipes, and weigh boats into a rigid, poly-lined container explicitly labeled for "Halogenated Organic Solid Waste."

  • Liquid Waste: If the compound was solubilized (e.g., in DMSO for assays), collect the liquid in a compatible high-density polyethylene (HDPE) carboy labeled "Halogenated Solvent Waste." Do not mix with non-halogenated streams, as the chloro-substituent requires specific high-temperature incineration protocols to prevent dioxin formation.

3. Doffing Remove the outer gloves inside the fume hood, turning them inside out to trap any microscopic dust. Wash hands thoroughly with soap and water immediately after removing the inner gloves.

Operational Workflow Visualization

handling_workflow N1 Pre-Operation: Verify Fume Hood (80-120 fpm) N2 PPE Donning: Double Nitrile, Z87.1 Goggles N1->N2 N3 Weighing & Transfer: Use Anti-Static Spatula N2->N3 N4 Contamination Event? N3->N4 N5 Emergency Decon & Incident Reporting N4->N5 Yes N6 Standard Post-Op: Seal Vials & Clean Balance N4->N6 No N7 Waste Segregation: Halogenated Solid/Liquid N5->N7 N6->N7 N8 PPE Doffing & Hand Washing N7->N8

Fig 1: Operational workflow and safety decision matrix for handling the indazole ethanamine.

References

  • [1] Buy 2-(4-Chloro-1H-indazol-3-yl)ethanamine (EVT-12034734). EvitaChem. 1

  • [2] Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf, NIH. 2

  • [3] Understanding Fume Hood Face Velocity Requirements. LOC Scientific. 3

Sources

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